molecular formula C26H22F6N2O5 B15610531 Mthfd2-IN-4

Mthfd2-IN-4

Cat. No.: B15610531
M. Wt: 556.5 g/mol
InChI Key: LLSHXJMTECJJIA-UHFFFAOYSA-N
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Description

Mthfd2-IN-4 is a useful research compound. Its molecular formula is C26H22F6N2O5 and its molecular weight is 556.5 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C26H22F6N2O5

Molecular Weight

556.5 g/mol

IUPAC Name

3-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)benzoyl]-8-morpholin-2-yl-2,4-dihydro-1H-chromeno[3,4-c]pyridin-5-one

InChI

InChI=1S/C26H22F6N2O5/c27-25(28,29)24(37,26(30,31)32)16-4-1-14(2-5-16)22(35)34-9-7-17-18-6-3-15(21-12-33-8-10-38-21)11-20(18)39-23(36)19(17)13-34/h1-6,11,21,33,37H,7-10,12-13H2

InChI Key

LLSHXJMTECJJIA-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Mthfd2-IN-4: A Technical Guide on the Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific inhibitor "Mthfd2-IN-4" is not extensively described in publicly available scientific literature. This technical guide will therefore utilize data from a representative, potent, and selective MTHFD2 inhibitor, referred to as Compound [I] (a 2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl ureido-based derivative), to delineate the mechanism of action of MTHFD2 inhibition in cancer cells. The principles and methodologies described are broadly applicable to novel selective MTHFD2 inhibitors.

Introduction to MTHFD2 as a Cancer Target

Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme that plays a pivotal role in one-carbon (1C) metabolism. It is highly expressed during embryonic development and in a wide array of cancers, while its expression is minimal in most healthy adult tissues.[1][2][3] This differential expression pattern makes MTHFD2 an attractive therapeutic target for cancer.[2]

MTHFD2 is a bifunctional enzyme that catalyzes the NAD+-dependent conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate, a critical step in the mitochondrial folate cycle.[4] This process provides essential one-carbon units for the de novo synthesis of purines and thymidylate, which are fundamental building blocks for DNA and RNA synthesis required for rapid cell proliferation.[4] Upregulation of MTHFD2 in cancer cells fuels their high proliferative rate and is often associated with poor prognosis.[1][2][5] Inhibition of MTHFD2 disrupts this crucial metabolic pathway, leading to nucleotide depletion, replication stress, and ultimately, cancer cell death.[4][6]

Mechanism of Action of MTHFD2 Inhibition

The primary mechanism of action of MTHFD2 inhibitors is the disruption of mitochondrial one-carbon metabolism. By binding to MTHFD2, these inhibitors block the production of 10-formyltetrahydrofolate. This leads to a cascade of downstream effects that selectively impact cancer cells:

  • Depletion of Nucleotide Pools: The most immediate consequence of MTHFD2 inhibition is the reduced availability of one-carbon units for purine (B94841) and thymidylate synthesis. This leads to a depletion of the cellular nucleotide pools, which is particularly detrimental to rapidly dividing cancer cells that have a high demand for DNA and RNA synthesis.

  • Induction of Replication Stress and DNA Damage: The scarcity of nucleotides results in stalling of replication forks during the S-phase of the cell cycle, leading to replication stress. This can subsequently cause DNA damage, as evidenced by an increase in markers like phosphorylated H2AX (γH2AX).

  • Cell Cycle Arrest and Apoptosis: The cellular stress induced by nucleotide depletion and DNA damage triggers cell cycle checkpoints, often leading to an S-phase arrest.[4] If the damage is irreparable, the cell undergoes programmed cell death (apoptosis), characterized by the cleavage of proteins such as PARP.

  • Redox Imbalance: MTHFD2 activity is also linked to the maintenance of cellular redox balance through the production of NADPH. Its inhibition can lead to an increase in reactive oxygen species (ROS), further contributing to cellular stress and apoptosis.

Quantitative Data for a Representative MTHFD2 Inhibitor (Compound [I])

The following tables summarize the preclinical data for a potent and selective MTHFD2 inhibitor, herein referred to as Compound [I].

Table 1: In Vitro Activity of Compound [I]

Parameter Value Target/Cell Line
IC50 66 nM MTHFD2
IC50 1790 nM MTHFD1
Selectivity Index (SI) 27.1 MTHFD1/MTHFD2

| GI50 | 720 nM | MOLM-14 (AML cell line) |

Table 2: In Vivo Pharmacokinetics of Compound [I] in Mice (2 mg/kg, IV)

Parameter Value
Half-life (t1/2) 6.5 h
Clearance (CL) 12.3 mL/min/kg
Volume of Distribution (Vss) 0.6 L/kg

| AUC∞ | 2702 ng/mL·h |

Table 3: In Vivo Efficacy of Compound [I] in a MOLM-14 Xenograft Model

Dose Schedule Day 7 Tumor Growth Inhibition (TGI) Day 14 Tumor Growth Inhibition (TGI)

| 15 mg/kg | IV | 75.7% | 57.4% |

Signaling Pathways Modulated by MTHFD2 Inhibition

MTHFD2 activity is integrated with key cellular signaling pathways that control cell growth and proliferation. Inhibition of MTHFD2 can therefore have broader effects beyond direct metabolic disruption.

  • mTORC1 Signaling: MTHFD2 expression can be promoted by the mTORC1/ATF4 signaling axis.[7] Conversely, the accumulation of purine biosynthetic intermediates due to MTHFD2 inhibition can lead to decreased mTORC1 signaling.[8]

  • AKT Signaling: MTHFD2 has been shown to play a role in activating the AKT signaling pathway, which is crucial for cell metabolism and tumor cell proliferation.[7]

MTHFD2_Signaling_Pathway MTHFD2 Signaling Interactions cluster_upstream Upstream Regulators cluster_mthfd2 Core Mechanism cluster_downstream Downstream Effects mTORC1 mTORC1 ATF4 ATF4 mTORC1->ATF4 activates MTHFD2 MTHFD2 ATF4->MTHFD2 promotes expression MYC MYC MYC->MTHFD2 promotes expression One_Carbon_Metabolism One-Carbon Metabolism MTHFD2->One_Carbon_Metabolism catalyzes AKT_Signaling AKT Signaling MTHFD2->AKT_Signaling activates Mthfd2_IN_4 This compound Mthfd2_IN_4->MTHFD2 inhibits Purine_Synthesis Purine Synthesis One_Carbon_Metabolism->Purine_Synthesis Thymidylate_Synthesis Thymidylate Synthesis One_Carbon_Metabolism->Thymidylate_Synthesis DNA_Synthesis DNA Synthesis & Repair Purine_Synthesis->DNA_Synthesis Thymidylate_Synthesis->DNA_Synthesis Cell_Proliferation Cell Proliferation DNA_Synthesis->Cell_Proliferation AKT_Signaling->Cell_Proliferation

Caption: Signaling pathways interacting with MTHFD2 and its inhibition.

Experimental Protocols

Detailed methodologies are crucial for the preclinical evaluation of MTHFD2 inhibitors.

5.1. MTHFD2 Enzyme Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the inhibitor against recombinant MTHFD2 enzyme.

  • Protocol:

    • Dilute recombinant human MTHFD2 protein to a working concentration (e.g., 6.84 nM) in assay buffer.[9]

    • Pre-incubate the enzyme with a serial dilution of the MTHFD2 inhibitor (or DMSO as a vehicle control) for a defined period (e.g., 10 minutes) in a 96-well plate.[9]

    • Initiate the enzymatic reaction by adding the substrate (e.g., 10 µM folitixorin) and cofactor (e.g., 250 µM NAD+).[9]

    • After a specific reaction time (e.g., 15 minutes), add a detection reagent (e.g., NAD(P)H-Glo™) to measure the amount of NADH produced.[9]

    • Measure luminescence using a plate reader.

    • Calculate IC50 values by fitting the dose-response data to a four-parameter logistic model.[9]

5.2. Cell Viability Assay

  • Objective: To determine the half-maximal growth inhibition (GI50) of the inhibitor on cancer cell lines.

  • Protocol:

    • Seed cancer cells (e.g., MOLM-14) in a 96-well plate at a predetermined density and allow them to attach overnight.[10]

    • Treat the cells with a serial dilution of the MTHFD2 inhibitor (and a vehicle control).[10]

    • Incubate the plate for a specified duration (e.g., 72 hours).[10]

    • Add a viability reagent (e.g., MTT or CCK-8) to each well and incubate according to the manufacturer's instructions.[10]

    • Measure the absorbance or fluorescence using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.[10]

5.3. In Vivo Xenograft Model

  • Objective: To evaluate the anti-tumor efficacy of the MTHFD2 inhibitor in a mouse model.

  • Protocol:

    • Subcutaneously inject a suspension of human cancer cells (e.g., MOLM-14) into the flank of immunocompromised mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and vehicle control groups.

    • Administer the MTHFD2 inhibitor at a specified dose and schedule (e.g., 15 mg/kg, IV).

    • Measure tumor volume and mouse body weight regularly (e.g., twice weekly).

    • At the end of the study, excise and weigh the tumors.

    • Calculate the tumor growth inhibition (TGI) as a measure of efficacy.

Experimental_Workflow Preclinical Evaluation Workflow for MTHFD2 Inhibitors cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzyme_Assay Enzyme Inhibition Assay (IC50) Cell_Viability Cell Viability Assay (GI50) Enzyme_Assay->Cell_Viability Potency Mechanism_Studies Mechanism of Action Studies (Western Blot, Flow Cytometry) Cell_Viability->Mechanism_Studies Cellular Effects PK_Studies Pharmacokinetic Studies Mechanism_Studies->PK_Studies Candidate Selection Xenograft_Model Xenograft Efficacy Model PK_Studies->Xenograft_Model Dosing Regimen Toxicity_Studies Toxicity Assessment Xenograft_Model->Toxicity_Studies Efficacy & Safety

Caption: A typical workflow for the preclinical evaluation of MTHFD2 inhibitors.

Logical Flow of this compound Mechanism of Action

The following diagram illustrates the logical progression from MTHFD2 inhibition to cancer cell death.

MoA_Flowchart Mechanism of Action Flowchart for this compound Mthfd2_IN_4 This compound MTHFD2 MTHFD2 Enzyme Mthfd2_IN_4->MTHFD2 inhibits One_Carbon_Block Blockade of Mitochondrial One-Carbon Metabolism MTHFD2->One_Carbon_Block Nucleotide_Depletion Depletion of Purine & Thymidylate Pools One_Carbon_Block->Nucleotide_Depletion Replication_Stress Replication Stress Nucleotide_Depletion->Replication_Stress DNA_Damage DNA Damage (γH2AX ↑) Replication_Stress->DNA_Damage Cell_Cycle_Arrest S-Phase Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis (Cleaved PARP ↑) Cell_Cycle_Arrest->Apoptosis Tumor_Growth_Inhibition Tumor Growth Inhibition Apoptosis->Tumor_Growth_Inhibition

Caption: Logical flow from MTHFD2 inhibition to anti-tumor effect.

Conclusion

Inhibition of MTHFD2 represents a promising therapeutic strategy for cancers that are dependent on this metabolic pathway. The high expression of MTHFD2 in tumors and its low expression in normal tissues provide a potential therapeutic window. The mechanism of action, centered on the disruption of nucleotide synthesis and induction of replication stress, is particularly effective against highly proliferative cancer cells. Preclinical data for representative inhibitors demonstrate potent anti-tumor activity both in vitro and in vivo, supporting the continued development of MTHFD2 inhibitors as a novel class of anticancer agents. Further research will be crucial to fully elucidate the therapeutic potential and patient populations most likely to benefit from this targeted approach.

References

MTHFD2: A Core Component of Mitochondrial One-Carbon Metabolism and a Promising Target in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a bifunctional enzyme central to mitochondrial one-carbon (1C) metabolism. It catalyzes the NAD+-dependent conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate, a critical step for de novo purine (B94841) and thymidylate synthesis. Highly expressed during embryonic development, MTHFD2 is suppressed in most healthy adult tissues but is markedly upregulated across a wide range of cancers, where its expression often correlates with poor prognosis.[1][2][3] This differential expression profile makes MTHFD2 a compelling therapeutic target. Beyond its canonical metabolic role, MTHFD2 also contributes to cellular redox homeostasis and has non-enzymatic functions within the nucleus.[1][4][5] This guide provides a comprehensive overview of MTHFD2's function, regulation, and its role in disease, with a focus on its potential in drug development. It includes detailed experimental protocols and quantitative data to support further research in this area.

Introduction: The Significance of Mitochondrial One-Carbon Metabolism

One-carbon (1C) metabolism comprises a series of interconnected metabolic pathways that transfer one-carbon units, essential for the biosynthesis of nucleotides, amino acids, and for methylation reactions. These pathways are compartmentalized between the cytoplasm and mitochondria. The mitochondrial pathway plays a crucial role in rapidly proliferating cells by converting serine into formate (B1220265), which is then exported to the cytoplasm to fuel biosynthesis.[5][6]

MTHFD2 was first identified as an NAD-dependent methylenetetrahydrofolate dehydrogenase in ascites tumor cells, distinct from its NADP-dependent cytosolic counterpart, MTHFD1.[7] Subsequent research established its mitochondrial localization and its high expression levels in embryonic tissues compared to adult tissues.[5][7] This unique expression pattern, mirroring that of many cancer cells, has spurred significant interest in MTHFD2 as both a biomarker and a therapeutic target.[2][3][6] Global knockout of the Mthfd2 gene in mice results in embryonic lethality, underscoring its indispensable role during development.[1][8]

Core Function of MTHFD2 in Mitochondrial Metabolism

MTHFD2 is a bifunctional enzyme possessing both methylenetetrahydrofolate dehydrogenase and methenyltetrahydrofolate cyclohydrolase activities.[8][9] Its primary role is to catalyze two sequential reactions within the mitochondrial folate cycle:

  • Dehydrogenase Activity : The oxidation of 5,10-methylenetetrahydrofolate (CH2-THF) to 5,10-methenyltetrahydrofolate (CH=THF), using NAD+ as a cofactor.

  • Cyclohydrolase Activity : The hydration of 5,10-methenyltetrahydrofolate to 10-formyltetrahydrofolate (10-CHO-THF).

The 10-CHO-THF is then converted to formate and tetrahydrofolate (THF). This mitochondrial-derived formate is a key 1C donor for cytosolic purine synthesis.[6] By driving this pathway, MTHFD2 directly supports the high demand for nucleotides required for DNA replication in proliferating cells.[10]

Furthermore, the dehydrogenase activity of MTHFD2 generates NADH, contributing to the mitochondrial redox state. While some studies suggest a link to NADPH production for antioxidant defense, its primary role appears to be in providing biosynthetic precursors.[1][7][11]

MTHFD2_Metabolic_Pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Serine Serine Glycine Glycine Serine->Glycine THF SHMT2 SHMT2 THF THF CH2_THF 5,10-CH2-THF MTHFD2 MTHFD2 CH2_THF->MTHFD2 CH_THF 5,10-CH=THF MTHFD2->CH_THF Dehydrogenase NADH NADH MTHFD2->NADH CHO_THF 10-CHO-THF CH_THF->CHO_THF Cyclohydrolase Formate_mito Formate CHO_THF->Formate_mito MTHFD1L Formate_cyto Formate Formate_mito->Formate_cyto Export NAD NAD+ NAD->MTHFD2 SHMT2->CH2_THF produces Purine_Synth De Novo Purine Synthesis Formate_cyto->Purine_Synth fuels

Caption: Core function of MTHFD2 in the mitochondrial one-carbon pathway.

Regulation of MTHFD2 Expression

The upregulation of MTHFD2 in cancer is not stochastic but is driven by specific oncogenic signaling pathways. Understanding this regulation is key to identifying patient populations who might benefit from MTHFD2-targeted therapies.

  • Transcriptional Regulation : Several key transcription factors associated with cancer progression directly bind to the MTHFD2 promoter to drive its expression. These include:

    • c-Myc : A master regulator of cell growth and metabolism, c-Myc has been shown to regulate MTHFD2 expression, linking mitochondrial 1C metabolism to oncogenic signaling.[6][7]

    • ATF4 : Activated in response to cellular stress, including signals from the mTORC1 pathway, Activating Transcription Factor 4 (ATF4) promotes MTHFD2 expression to facilitate purine synthesis.[1][4]

    • p53 : The tumor suppressor p53 has been found to transcriptionally repress MTHFD2. Inactivation of p53, a common event in cancer, therefore leads to MTHFD2 upregulation.[12]

  • Post-Transcriptional Regulation : MTHFD2 expression is also controlled by microRNAs (miRNAs). Several miRNAs, such as miR-9, miR-92a, and miR-940, have been reported to directly target MTHFD2 mRNA, leading to its degradation and suppressing tumor progression in various cancers.[3]

MTHFD2_Regulation cluster_signals Upstream Signals cluster_effects Downstream Effects mTORC1 mTORC1 MTHFD2 MTHFD2 Gene Expression mTORC1->MTHFD2 activates ATF4 cMYC c-Myc cMYC->MTHFD2 promotes p53 p53 p53->MTHFD2 represses miRNAs miR-9, miR-92a, miR-940 miRNAs->MTHFD2 inhibits Stress Cellular Stress Stress->MTHFD2 activates ATF4 Purine Purine Synthesis MTHFD2->Purine Redox Redox Homeostasis MTHFD2->Redox Proliferation Cell Proliferation & Invasion MTHFD2->Proliferation

Caption: Upstream regulation and downstream effects of MTHFD2 expression.

MTHFD2 in Oncology

A meta-analysis of 19 different cancer types revealed MTHFD2 to be one of the most consistently overexpressed metabolic enzymes.[2][6] This high expression is not merely a consequence of proliferation but is actively required to sustain multiple malignant phenotypes, including cell proliferation, invasion, and migration.[1][3]

Expression and Prognostic Significance

Elevated MTHFD2 expression is linked to poor clinical outcomes in numerous cancers.[1][6]

Cancer Type MTHFD2 Expression Status Associated Prognosis Reference(s)
Breast CancerUpregulated in tumor vs. normal tissue.[13]High expression correlates with poor overall survival.[2][13][2][13]
Colorectal Cancer (CRC)Overexpressed in tumor tissue.[1]Associated with poor disease outcomes.[1][3][1][3]
Acute Myeloid Leukemia (AML)Highly expressed in AML cells.MTHFD2 knockdown improved survival in mouse models.[6][6]
Renal Cell Carcinoma (RCC)Upregulated in tumor tissue.[1]High expression correlates with decreased overall survival.[6][1][6]
Lung AdenocarcinomaOverexpressed in tumor tissue.[6]High expression correlates with decreased overall survival.[6][6]
Hepatocellular Carcinoma (HCC)Overexpressed in tumor tissue.[1]Associated with poor disease outcomes.[1][1]
MTHFD2 as a Therapeutic Target

The stark contrast in MTHFD2 expression between cancer cells and normal adult tissues provides a wide therapeutic window, suggesting that MTHFD2 inhibitors could have minimal side effects on healthy tissues.[9][10] Inhibition of MTHFD2 has been shown to:

  • Deplete nucleotide pools, leading to replication stress and DNA damage.[14]

  • Suppress cancer cell proliferation and induce cell death, particularly under hypoxic conditions.[3][10]

  • Reduce tumor growth and metastasis in preclinical xenograft models.[3][6]

  • Sensitize cancer cells to traditional antifolate chemotherapies like methotrexate.[3]

A number of small-molecule inhibitors targeting MTHFD2 have been developed and show promise in preclinical studies.

Inhibitor Target(s) Reported IC50 Cancer Model(s) of Efficacy Reference(s)
DS18561882MTHFD26.3 nM (MDA-MB-468 cells)Breast Cancer, AML[14][15]
LY345899MTHFD1/2663 nM (SW620 cells)Colorectal Cancer[6][15]
TH9619MTHFD2~10 nM (HL-60 cells)Acute Myeloid Leukemia (AML)[6][15]

Experimental Methodologies

Studying the role of MTHFD2 requires a combination of molecular, cellular, and biochemical assays. Below are generalized protocols for key experiments.

MTHFD2 Enzyme Activity Assay

This protocol measures the NAD+-dependent dehydrogenase activity of MTHFD2 in cell lysates or with purified protein.

  • Objective : To quantify the enzymatic activity of MTHFD2.

  • Principle : The assay measures the rate of NADH production, which is proportional to MTHFD2 activity. NADH production can be detected via luminescence.

  • Materials :

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 5 mM MgCl2, 250 µM NAD+.

    • Substrate: Folitixorin (a stable form of 5,10-CH2-THF).

    • Detection Reagent: NAD(P)H-Glo™ Detection Reagent.

    • Cell lysate or purified MTHFD2 protein.

    • 384-well white plates.

  • Protocol :

    • Prepare cell lysates using a suitable lysis buffer (e.g., 1% Triton X-100).[2]

    • Dilute the protein sample (lysate or purified enzyme) in the assay buffer.

    • In a 384-well plate, add 2.5 µL of the diluted enzyme. For inhibitor studies, pre-incubate the enzyme with the compound or DMSO for 10-15 minutes.

    • Initiate the reaction by adding 2.5 µL of the substrate (e.g., 10 µM folitixorin).

    • Allow the reaction to proceed for 15 minutes at room temperature.

    • Stop the reaction and measure NADH by adding 5 µL of NAD(P)H-Glo™ detection reagent.

    • Incubate for 60 minutes in the dark.

    • Measure luminescence using a plate reader. The signal is proportional to the amount of NADH produced.[16]

siRNA-Mediated Knockdown of MTHFD2

This protocol is used to transiently suppress MTHFD2 expression to study its functional consequences.

  • Objective : To assess the cellular impact of MTHFD2 depletion.

  • Materials :

    • siRNA oligonucleotides targeting MTHFD2 and non-targeting control siRNA.

    • Lipofectamine RNAiMAX or similar transfection reagent.

    • Opti-MEM or other serum-free medium.

    • Cancer cell line of interest.

  • Protocol :

    • Seed cells in 6-well plates such that they are 30-50% confluent at the time of transfection.

    • For each well, dilute 25-50 pmol of siRNA into Opti-MEM. In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 10-20 minutes at room temperature to allow complex formation.

    • Add the siRNA-lipid complex dropwise to the cells.

    • Incubate the cells for 48-72 hours.

    • Harvest cells for downstream analysis, such as Western Blot to confirm knockdown efficiency, cell viability assays, or migration assays.[2][3]

Cell Viability (MTT/CellTiter-Glo®) Assay

This assay determines the effect of MTHFD2 inhibition or knockdown on cell proliferation and viability.

  • Objective : To measure the dose-dependent effect of an MTHFD2 inhibitor on cell viability.

  • Protocol :

    • Seed cells in a 96-well plate (e.g., 5,000 cells/well) and allow them to attach overnight.

    • Prepare serial dilutions of the MTHFD2 inhibitor in complete culture medium. Include a vehicle control (e.g., DMSO).

    • Replace the medium in the wells with the medium containing the inhibitor dilutions.

    • Incubate for the desired duration (e.g., 72 or 96 hours).

    • For MTT Assay : Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours. Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and mix to dissolve the formazan (B1609692) crystals. Read absorbance at 570 nm.[15]

    • For CellTiter-Glo® Assay : Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol. Shake for 2 minutes and incubate for 10 minutes. Read luminescence.

    • Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.[15]

Experimental_Workflow cluster_assays Downstream Assays start Start: Cancer Cell Line treatment Treatment: MTHFD2 Inhibitor (serial dilution) or siRNA Knockdown start->treatment incubation Incubate (48-96 hours) treatment->incubation viability Cell Viability Assay (MTT / CTG) -> Determine IC50 incubation->viability western Western Blot -> Confirm Knockdown -> Analyze Apoptosis Markers incubation->western metabolomics Metabolite Profiling -> Measure Formate/Purines incubation->metabolomics migration Migration/Invasion Assay -> Assess Malignant Phenotype incubation->migration

Caption: General workflow for studying the effects of MTHFD2 inhibition.

Conclusion and Future Directions

MTHFD2 stands at a critical intersection of cancer metabolism, oncogenic signaling, and developmental biology. Its restricted expression in adult tissues coupled with its high prevalence in a multitude of cancers makes it an exceptionally attractive target for novel anticancer therapies.[1][7] Current research is focused on developing potent and selective MTHFD2 inhibitors, with several compounds demonstrating significant preclinical efficacy.[6][12]

Future work should aim to:

  • Elucidate the non-canonical, non-enzymatic roles of MTHFD2, particularly its functions within the nucleus.[1][17]

  • Identify robust biomarkers to predict which patient populations will respond best to MTHFD2 inhibition.

  • Explore combination therapies, pairing MTHFD2 inhibitors with standard-of-care chemotherapies or other targeted agents to overcome resistance.[3]

A deeper understanding of both the canonical and non-canonical functions of MTHFD2 will be essential for the successful clinical translation of therapies targeting this pivotal metabolic enzyme.

References

Technical Guide: The Inhibition of MTHFD2 as a Therapeutic Strategy Targeting Purine Synthesis in Cancer

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metabolic reprogramming is a cornerstone of cancer biology, providing the necessary biosynthetic precursors to sustain rapid cell division. One-carbon (1C) metabolism, a critical network for producing nucleotides and amino acids, is frequently upregulated in tumors. Within this network, the mitochondrial enzyme Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2) has emerged as a high-value therapeutic target. MTHFD2 is highly expressed in a wide array of cancers and embryonic tissues but is low to absent in most healthy adult tissues, offering a promising therapeutic window.[1][2][3][4] This enzyme is a pivotal contributor of one-carbon units, in the form of formate (B1220265), for de novo purine (B94841) synthesis.[4][5][6][7] Consequently, inhibition of MTHFD2 presents a targeted strategy to disrupt the supply of essential building blocks for DNA replication, leading to replication stress, cell cycle arrest, and ultimately, cancer cell death.[2][4][8][9] This technical guide provides a detailed overview of MTHFD2's role in purine synthesis, the mechanism of its inhibition, quantitative data on representative inhibitors, and detailed experimental protocols for evaluating MTHFD2-targeting compounds.

The Role of MTHFD2 in Cancer Metabolism

MTHFD2 is a bifunctional enzyme located in the mitochondria that catalyzes the NAD+-dependent conversion of 5,10-methylenetetrahydrofolate (CH2-THF) to 10-formyltetrahydrofolate (10-CHO-THF).[1][10] This process occurs in two steps: a dehydrogenase reaction followed by a cyclohydrolase reaction.[1][5][6] The resulting 10-CHO-THF is a precursor to formate, which is then exported from the mitochondria to the cytoplasm. In the cytoplasm, this formate provides the C2 and C8 carbons for the de novo synthesis of the purine ring.[5][6]

In rapidly proliferating cancer cells, the mitochondrial pathway governed by MTHFD2 is the dominant source of one-carbon units required to meet the high demand for nucleotide biosynthesis.[4][5] Its upregulation is correlated with aggressive tumor characteristics and poor prognosis in various cancers, including breast, lung, and colorectal cancers.[2][8][11] The selective expression of MTHFD2 in cancer cells compared to normal differentiated tissues makes it an attractive target for developing therapies with potentially fewer side effects than traditional chemotherapies.[2][12]

Mechanism of Action: MTHFD2 Inhibition and Purine Depletion

The therapeutic strategy centered on MTHFD2 involves the use of small-molecule inhibitors that block its enzymatic activity. By inhibiting MTHFD2, these compounds disrupt the mitochondrial folate cycle at a critical juncture.[2][9]

The primary consequences of MTHFD2 inhibition are:

  • Depletion of Formate: Inhibition blocks the production of 10-CHO-THF and subsequently formate, cutting off the supply of one-carbon units from the mitochondria to the cytoplasm.[1][3][8]

  • Impaired Purine Synthesis: The lack of formate prevents the completion of the de novo purine synthesis pathway, leading to a depletion of adenine (B156593) and guanine (B1146940) nucleotide pools.[4][8][12]

  • Replication Stress and DNA Damage: Insufficient purine nucleotides stall DNA replication, causing replication stress and leading to DNA damage.[8][9]

  • Cell Cycle Arrest and Apoptosis: The cellular stress and inability to complete DNA synthesis trigger cell cycle arrest, typically in the S-phase, and ultimately induce apoptosis in cancer cells that are highly dependent on this pathway.[8][9]

This targeted disruption of nucleotide synthesis provides a powerful mechanism to selectively eliminate cancer cells.[2]

cluster_Mito Mitochondrion cluster_Cyto Cytoplasm cluster_Nucleus Nucleus Serine Serine Glycine Glycine Serine->Glycine SHMT2 THF THF CH2THF CH2THF THF->CH2THF SHMT2 MethenylTHF MethenylTHF CH2THF->MethenylTHF MTHFD2 (Dehydrogenase) FormylTHF FormylTHF MethenylTHF->FormylTHF MTHFD2 (Cyclohydrolase) Formate Formate FormylTHF->Formate Formate_cyto Formate Formate->Formate_cyto Export Purine_Synthesis De Novo Purine Synthesis Formate_cyto->Purine_Synthesis Provides C2, C8 carbons PRPP PRPP PRPP->Purine_Synthesis Purines Purine Nucleotides (ATP, GTP) Purine_Synthesis->Purines DNA_Replication DNA Replication & RNA Synthesis Purines->DNA_Replication Inhibitor Mthfd2-IN-4 (MTHFD2 Inhibitor) Inhibitor->CH2THF Inhibitor->MethenylTHF

Caption: MTHFD2's role in one-carbon metabolism and purine synthesis.

Quantitative Data for Representative MTHFD2 Inhibitors

While specific data for a compound named "this compound" is not widely available in peer-reviewed literature, data from well-characterized MTHFD2 inhibitors such as DS18561882 and TH9619 serve as excellent proxies to understand the potency and effects of targeting this enzyme.

Table 1: In Vitro Inhibitory Activity

Compound Target(s) Assay Type IC50 Value Cell Line Effect
DS18561882 MTHFD2 Biochemical 7.8 nM MOLM-13 (AML) Induces apoptosis
TH9619 MTHFD1/2 Biochemical MTHFD2: 150 nM HL-60 (AML) Induces replication stress

| LY345899 | MTHFD1/2 | Cellular | - | SW620 (Colorectal) | Decreased cell proliferation |

Data compiled from publicly available studies. IC50 values can vary based on experimental conditions.

Table 2: In Vivo Efficacy in Mouse Xenograft Models

Compound Dose Administration Mouse Model Outcome
DS18561882 300 mg/kg, twice daily Oral Gavage MOLM-13 Xenograft Significant tumor growth inhibition
TH9619 30 mg/kg, twice daily Subcutaneous HL-60 Xenograft Inhibited tumor growth

| LY345899 | - | - | Colorectal PDX | Decreased tumor volume and metastasis[8] |

PDX: Patient-Derived Xenograft. AML: Acute Myeloid Leukemia.

Experimental Protocols

Evaluating the efficacy and mechanism of an MTHFD2 inhibitor requires a multi-faceted approach, progressing from in vitro characterization to in vivo validation.

Cell Viability Assay (MTT/CCK-8)

This assay determines the effect of the inhibitor on cancer cell proliferation and viability.

  • Materials : 96-well plates, cancer cell line of interest, complete culture medium, MTHFD2 inhibitor (e.g., this compound), DMSO, MTT or CCK-8 reagent, solubilization solution (for MTT), plate reader.

  • Protocol :

    • Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.[13]

    • Treatment : Prepare serial dilutions of the MTHFD2 inhibitor in culture medium. Replace the medium in the wells with medium containing the inhibitor at various concentrations. Include a vehicle control (DMSO).[9][13]

    • Incubation : Incubate the plate for a predetermined period (e.g., 48, 72, or 96 hours).[13]

    • Reagent Addition : Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).

    • Measurement : If using MTT, add solubilization solution to dissolve the formazan (B1609692) crystals.[13] Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

    • Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value.[14]

Western Blot Analysis

This protocol assesses the levels of key proteins that indicate DNA damage and apoptosis following inhibitor treatment.

  • Materials : Cancer cells, MTHFD2 inhibitor, lysis buffer (e.g., RIPA), protease/phosphatase inhibitors, protein assay kit (e.g., BCA), SDS-PAGE equipment, PVDF membrane, blocking buffer, primary antibodies (e.g., anti-γH2AX for DNA damage, anti-cleaved PARP for apoptosis), HRP-conjugated secondary antibodies, chemiluminescent substrate.

  • Protocol :

    • Cell Treatment & Lysis : Seed cells in 6-well plates, treat with the MTHFD2 inhibitor for the desired time, and then lyse the cells on ice.

    • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

    • Electrophoresis & Transfer : Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

    • Blocking & Antibody Incubation : Block the membrane (e.g., with 5% non-fat milk) to prevent non-specific binding. Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

    • Detection : Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle to identify any treatment-induced cell cycle arrest.

  • Materials : Cancer cells, MTHFD2 inhibitor, phosphate-buffered saline (PBS), ice-cold 70% ethanol (B145695), propidium (B1200493) iodide (PI) staining solution with RNase A, flow cytometer.

  • Protocol :

    • Cell Treatment : Treat cells with the MTHFD2 inhibitor as in the Western blot protocol.[9]

    • Harvest and Fixation : Harvest the cells, wash with PBS, and fix them by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Store at -20°C for at least 2 hours.[9]

    • Staining : Wash the fixed cells with PBS and resuspend them in PI staining solution. Incubate in the dark for 30 minutes at room temperature.[9]

    • Analysis : Analyze the DNA content and cell cycle distribution using a flow cytometer. An accumulation of cells in the S-phase would be indicative of replication stress.

Experimental Workflow for MTHFD2 Inhibitor Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation A 1. Cell Viability Assay (MTT / CCK-8) - Determine IC50 B 2. Western Blot - Check for DNA damage (γH2AX) - Check for apoptosis (c-PARP) A->B C 3. Cell Cycle Analysis - Detect S-phase arrest B->C D 4. Metabolomics - Confirm purine depletion C->D E 5. Tumor Cell Implantation (Xenograft/PDX Model) D->E Promising Candidate F 6. Inhibitor Treatment - Dosing & Administration E->F G 7. Monitor Tumor Growth - Caliper Measurements F->G H 8. Endpoint Analysis - Tumor weight - Biomarker analysis (IHC) G->H

Caption: A typical workflow for evaluating MTHFD2 inhibitors.

In Vivo Xenograft Studies

This protocol is for assessing the anti-tumor efficacy of an MTHFD2 inhibitor in a mouse model.

  • Materials : Immunocompromised mice (e.g., NSG or nude mice), cancer cells, Matrigel (optional), MTHFD2 inhibitor, appropriate vehicle for administration (e.g., 0.5% methyl cellulose), calipers, oral gavage or injection needles.

  • Protocol :

    • Tumor Implantation : Subcutaneously inject a suspension of cancer cells (e.g., 1-5 million cells) into the flank of each mouse.

    • Tumor Growth : Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomization and Treatment : Randomize mice into vehicle control and treatment groups. Administer the MTHFD2 inhibitor at a predetermined dose and schedule (e.g., oral gavage twice daily).[15]

    • Monitoring : Monitor mouse body weight (as a measure of toxicity) and tumor volume (measured with calipers) regularly (e.g., 2-3 times per week).

    • Endpoint : At the end of the study (based on tumor size limits or a set duration), euthanize the mice, excise the tumors, and weigh them. Tumors can be used for further analysis, such as immunohistochemistry (IHC) or Western blotting.

A MTHFD2 Inhibition B Blockade of Mitochondrial 1C Unit Production A->B C Formate Depletion in Cytoplasm B->C D Impaired De Novo Purine Synthesis C->D E Depletion of ATP/GTP Pools D->E F Replication Stress & DNA Damage E->F G S-Phase Cell Cycle Arrest F->G H Apoptosis F->H I Reduced Tumor Growth G->I H->I

Caption: The logical cascade from MTHFD2 inhibition to anti-tumor effects.

Conclusion

MTHFD2 stands out as a critical metabolic enzyme that is selectively essential for the proliferation of many cancer types. Its central role in supplying one-carbon units for de novo purine synthesis makes it a highly attractive and specific target for anticancer therapy. The inhibition of MTHFD2 leads to a cascade of events, including nucleotide depletion, replication stress, and ultimately cell death, providing a robust mechanism for reducing tumor growth. The continued development and characterization of potent and selective MTHFD2 inhibitors hold significant promise for a new generation of targeted metabolic cancer therapies.

References

Understanding the Selectivity of Mthfd2-IN-4 for MTHFD2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) has emerged as a compelling therapeutic target in oncology. This mitochondrial enzyme is a key component of one-carbon (1C) metabolism, a pathway essential for the biosynthesis of nucleotides and amino acids required for rapid cell proliferation.[1] MTHFD2 is highly expressed in a wide range of tumors and embryonic tissues, while its expression is low or absent in most healthy adult tissues.[2] This differential expression pattern presents a therapeutic window for developing selective inhibitors that target cancer cells while sparing normal tissues.[1]

This technical guide focuses on understanding the selectivity of MTHFD2 inhibitors, with a specific focus on compounds belonging to the tricyclic coumarin (B35378) class, such as Mthfd2-IN-4. While "this compound" is described as a potent MTHFD2 inhibitor, detailed public data on its specific selectivity profile is limited.[3][4] Therefore, this guide will utilize the well-characterized, potent, and selective MTHFD2 inhibitor, DS44960156 , as a representative example from the same tricyclic coumarin scaffold.[5] DS44960156 demonstrates significant isozyme selectivity, providing a strong basis for understanding the principles of targeting MTHFD2.[5][6]

We will delve into the quantitative data that defines its selectivity, the detailed experimental protocols used to ascertain this, and the signaling pathways in which MTHFD2 is involved.

Data Presentation: Selectivity Profile of MTHFD2 Inhibitors

The selectivity of an inhibitor is a critical parameter in drug development, minimizing off-target effects and potential toxicity. The following table summarizes the quantitative data for DS44960156 and other notable MTHFD2 inhibitors, highlighting their selectivity for MTHFD2 over its cytosolic isoform, MTHFD1.

InhibitorTarget(s)IC50 (MTHFD2)IC50 (MTHFD1)Selectivity (MTHFD1/MTHFD2)Compound ClassReference(s)
This compound MTHFD2Data not publicly availableData not publicly availableData not publicly availableTricyclic Coumarin[3][4]
DS44960156 MTHFD21.6 µM>30 µM>18-foldTricyclic Coumarin[5][7]
DS18561882 MTHFD2/MTHFD1Potent (specific IC50 not provided)0.57 µMIsozyme-selective for MTHFD2Tricyclic Coumarin[8][9][10]
LY345899 MTHFD1/MTHFD2663 nM96 nM~0.15-fold (MTHFD1 selective)Folate Analog[2][8]
TH9619 MTHFD1/MTHFD247 nM (for both)47 nM (for both)Non-selectiveNot specified[8]

Core Concepts of MTHFD2 Inhibition

The primary mechanism of action for selective MTHFD2 inhibitors like those of the tricyclic coumarin class is the disruption of the mitochondrial one-carbon metabolic pathway.[1] By binding to MTHFD2, these inhibitors prevent the conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate, a crucial step in de novo purine (B94841) synthesis.[11] This leads to a depletion of the nucleotide pools necessary for DNA replication and cell proliferation, ultimately causing growth arrest in cancer cells that are highly dependent on this pathway.[11]

Experimental Protocols

The determination of an inhibitor's potency and selectivity relies on robust and reproducible experimental methodologies. Below are detailed protocols for key assays used in the characterization of MTHFD2 inhibitors.

MTHFD2 Enzymatic Assay

This biochemical assay directly measures the inhibitory activity of a compound on the purified MTHFD2 enzyme.

Objective: To determine the half-maximal inhibitory concentration (IC50) of an inhibitor against MTHFD2.

Materials:

  • Recombinant human MTHFD2 protein

  • Assay buffer (e.g., 100 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Substrates: 5,10-methylenetetrahydrofolate (CH2-THF) and NAD+

  • Test inhibitor (e.g., this compound/DS44960156) at various concentrations

  • 96- or 384-well microplate

  • Plate reader capable of measuring absorbance or fluorescence

Protocol:

  • Preparation: Purify recombinant human MTHFD2 protein. Prepare a reaction mixture containing the assay buffer and the MTHFD2 enzyme.

  • Inhibitor Addition: Add the test inhibitor at a range of concentrations to the wells of the microplate. Include a vehicle control (e.g., DMSO).

  • Initiation: Initiate the enzymatic reaction by adding the substrates, CH2-THF and NAD+.

  • Incubation: Incubate the reaction at a controlled temperature, typically 37°C.

  • Detection: Measure the production of NADH, a product of the dehydrogenase reaction, over time using a plate reader (absorbance at 340 nm or fluorescence).[1]

  • Analysis: Calculate the rate of NADH production. Determine the IC50 value by fitting the dose-response curve of the inhibitor concentration versus the percentage of enzyme inhibition.[1]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement of an inhibitor within a cellular context. It is based on the principle that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Objective: To confirm that the inhibitor binds to and stabilizes MTHFD2 in intact cells.

Materials:

  • Cancer cell line with high MTHFD2 expression (e.g., various AML or breast cancer cell lines)

  • Cell culture medium and reagents

  • Test inhibitor and vehicle control (DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • PCR tubes or plate

  • Thermocycler

  • Western blotting or ELISA reagents for MTHFD2 detection

Protocol:

  • Cell Treatment: Culture cells to the desired density. Treat the cells with the test inhibitor at various concentrations or with a vehicle control. Incubate for a sufficient time (e.g., 1-4 hours) to allow for compound uptake and target engagement.[12][13]

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the samples across a range of temperatures for a short duration (e.g., 3 minutes) using a thermocycler. Keep one sample at 37°C as a no-heat control.[14]

  • Lysis: Immediately cool the samples to room temperature. Lyse the cells to release the proteins.

  • Separation: Centrifuge the lysates at high speed to pellet the precipitated (denatured) proteins.

  • Detection: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble MTHFD2 in each sample using Western blotting or ELISA.

  • Analysis: Plot the amount of soluble MTHFD2 as a function of temperature to generate a melting curve. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A positive shift in the Tm for inhibitor-treated samples compared to the control indicates target engagement and stabilization.[14][15]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving MTHFD2 and the workflows of the experimental protocols described above.

MTHFD2_Signaling_Pathway Growth_Signals Growth Signals (e.g., via PI3K/AKT) mTORC1 mTORC1 Growth_Signals->mTORC1 activates cMyc c-Myc Growth_Signals->cMyc activates ATF4 ATF4 mTORC1->ATF4 activates MTHFD2_Gene MTHFD2 Gene cMyc->MTHFD2_Gene promotes transcription ATF4->MTHFD2_Gene promotes transcription MTHFD2_Protein MTHFD2 Protein (Mitochondria) MTHFD2_Gene->MTHFD2_Protein is translated to One_Carbon_Metabolism One-Carbon Metabolism MTHFD2_Protein->One_Carbon_Metabolism catalyzes Purine_Synthesis De Novo Purine Synthesis One_Carbon_Metabolism->Purine_Synthesis supports Cell_Proliferation Cancer Cell Proliferation Purine_Synthesis->Cell_Proliferation enables Mthfd2_IN_4 This compound Mthfd2_IN_4->MTHFD2_Protein inhibits

Caption: MTHFD2 is a downstream effector of oncogenic signaling pathways like mTORC1 and c-Myc.

Enzymatic_Assay_Workflow Start Start Preparation Prepare reaction mix (MTHFD2 enzyme, buffer) Start->Preparation Inhibitor_Addition Add this compound (serial dilutions) Preparation->Inhibitor_Addition Initiation Initiate reaction (add NAD+ & CH2-THF) Inhibitor_Addition->Initiation Incubation Incubate at 37°C Initiation->Incubation Detection Measure NADH production (Absorbance/Fluorescence) Incubation->Detection Analysis Calculate IC50 value Detection->Analysis End End Analysis->End

Caption: Workflow for determining the IC50 of an MTHFD2 inhibitor in a biochemical assay.

CETSA_Workflow Start Start Cell_Treatment Treat cells with This compound Start->Cell_Treatment Thermal_Challenge Heat cells across a temperature gradient Cell_Treatment->Thermal_Challenge Lysis Cell Lysis Thermal_Challenge->Lysis Separation Centrifuge to separate soluble/insoluble fractions Lysis->Separation Detection Detect soluble MTHFD2 (Western Blot/ELISA) Separation->Detection Analysis Generate melting curve and determine Tm shift Detection->Analysis End End Analysis->End

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA) to assess target engagement.

Conclusion

The selective inhibition of MTHFD2 represents a promising strategy for cancer therapy due to the enzyme's specific upregulation in malignant tissues. Understanding the selectivity of inhibitors like this compound is paramount for their development as safe and effective drugs. Through the use of quantitative biochemical assays and cellular target engagement studies, the superior selectivity of compounds from the tricyclic coumarin class, such as DS44960156, for MTHFD2 over MTHFD1 has been established. This technical guide provides the foundational knowledge and methodologies for researchers and drug development professionals to assess and understand the selectivity of novel MTHFD2 inhibitors, paving the way for the next generation of targeted cancer therapies.

References

Mthfd2-IN-4: A Technical Guide on its Effects on Cancer Cell Proliferation and Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) has emerged as a significant therapeutic target in oncology. As a key enzyme in the mitochondrial one-carbon (1C) folate metabolism pathway, MTHFD2 is crucial for the synthesis of nucleotides and amino acids, processes that are in high demand in rapidly proliferating cancer cells.[1] Notably, MTHFD2 is highly expressed in a wide array of tumors and embryonic tissues, while its expression is low or absent in most healthy adult tissues, presenting a promising therapeutic window.[1][2][3] Elevated MTHFD2 expression is often correlated with poor prognosis in various cancers, including breast, lung, and colorectal cancers.[3]

The inhibition of MTHFD2 disrupts essential metabolic pathways in cancer cells, leading to reduced proliferation and the induction of apoptosis (programmed cell death). This technical guide provides an in-depth overview of the effects of MTHFD2 inhibition on cancer cells, with a focus on cell proliferation and apoptosis. While specific public data on "Mthfd2-IN-4" is limited, this document synthesizes the current understanding of MTHFD2 inhibitors as a class of compounds and outlines the established experimental protocols and signaling pathways relevant to their study.

Mechanism of Action: Disrupting the One-Carbon Metabolic Engine

MTHFD2 is a bifunctional enzyme that catalyzes two sequential reactions in the mitochondrial folate cycle. Its inhibition leads to a depletion of one-carbon units, which are essential for the de novo synthesis of purines and thymidylate, the building blocks of DNA and RNA.[3][4] This disruption has two major downstream consequences for cancer cells:

  • Inhibition of DNA Synthesis and Repair: The lack of necessary nucleotides leads to replication stress, cell cycle arrest, and an inability to repair DNA damage, ultimately hindering cell proliferation.[5]

  • Induction of Oxidative Stress: The folate pathway is linked to the cellular redox balance through the production of NADPH. Inhibition of MTHFD2 can compromise NADPH production, leading to an imbalance in the cell's redox state and increased oxidative stress, which can trigger apoptosis.

The central role of MTHFD2 in cancer cell metabolism is depicted in the following pathway diagram.

cluster_Mitochondria Mitochondria cluster_Cytosol Cytosol cluster_Inhibition Serine Serine Glycine Glycine Serine->Glycine SHMT2 THF THF 5,10-CH2-THF 5,10-CH2-THF THF->5,10-CH2-THF SHMT2 10-CHO-THF 10-CHO-THF 5,10-CH2-THF->10-CHO-THF MTHFD2 Formate Formate 10-CHO-THF->Formate Formate_cyto Formate Formate->Formate_cyto Export Purine (B94841) Synthesis Purine Synthesis Formate_cyto->Purine Synthesis DNA/RNA Synthesis DNA/RNA Synthesis Purine Synthesis->DNA/RNA Synthesis Cancer Cell\n Proliferation Cancer Cell Proliferation DNA/RNA Synthesis->Cancer Cell\n Proliferation Mthfd2_IN_4 This compound Mthfd2_IN_4->10-CHO-THF Inhibits Mthfd2_IN_4->Cancer Cell\n Proliferation Blocks Tumor Growth Tumor Growth Cancer Cell\n Proliferation->Tumor Growth

Caption: MTHFD2's role in one-carbon metabolism and the inhibitory effect of this compound.

Effects on Cancer Cell Proliferation

The primary consequence of MTHFD2 inhibition is the suppression of cancer cell proliferation. This is typically quantified by determining the half-maximal inhibitory concentration (IC50) of the compound in various cancer cell lines. While specific IC50 values for this compound are not widely published, the table below summarizes data for other known MTHFD2 inhibitors.

InhibitorCancer TypeCell Line(s)IC50 (nmol/L)Reference
LY345899MTHFD2 Enzyme Assay-663[2][3][6]
LY345899MTHFD1 Enzyme Assay-96[2][3][6]

Note: LY345899 is a dual inhibitor of MTHFD1 and MTHFD2, with higher potency against MTHFD1.[3]

Studies involving the knockdown of MTHFD2 via RNA interference have consistently shown a reduction in cell proliferation across a wide range of cancers.[1][7][8][9][10] For example, silencing MTHFD2 expression has been shown to inhibit the proliferation of colorectal cancer cells and non-small-cell lung cancer (NSCLC) cells.[8][11][12]

Induction of Apoptosis

Beyond inhibiting proliferation, targeting MTHFD2 can also induce apoptosis in cancer cells. This effect is often observed as a consequence of metabolic stress and increased reactive oxygen species (ROS). The table below summarizes the pro-apoptotic effects observed upon MTHFD2 modulation in different cancer models.

Cancer TypeModelEffect of MTHFD2 Inhibition/KnockdownKey FindingsReference(s)
Colorectal CancerHCT116, CACO-2 cellsIncreased apoptosisSilencing MTHFD2 promoted apoptosis.[11]
Acute Myeloid Leukemia (AML)AML cellsPromoted apoptosismiR-92a induced apoptosis by downregulating MTHFD2.[1][7]
Non-Small-Cell Lung Cancer (NSCLC)A549, H1299 cellsIncreased apoptosisMTHFD2 knockdown promoted apoptosis.[8][13]
Breast CancerBreast cancer cellsInduced apoptosismiR-9 was found to induce apoptosis by targeting MTHFD2.[1][7]

Signaling Pathways Modulated by MTHFD2 Inhibition

Recent research has begun to uncover the non-metabolic roles of MTHFD2 and its crosstalk with key cancer-related signaling pathways. The PI3K/AKT/mTOR pathway, a central regulator of cell growth, proliferation, and survival, has been identified as being modulated by MTHFD2.

PI3K/AKT/mTORC1 Signaling

MTHFD2 expression has been shown to be regulated by the mTORC1 signaling pathway.[4][14] In response to growth signals, mTORC1 can activate the transcription factor ATF4, which in turn promotes the expression of MTHFD2 to support purine synthesis.[4] Conversely, MTHFD2 appears to be able to activate the AKT pathway, creating a potential feedback loop that promotes cancer cell proliferation.[9][15][16][17] Inhibition of MTHFD2 can therefore lead to a downregulation of AKT signaling.

GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival AKT->Proliferation MTHFD2 MTHFD2 mTORC1->MTHFD2 Upregulates Expression MTHFD2->AKT Activates Mthfd2_IN_4 This compound Mthfd2_IN_4->MTHFD2

Caption: Interaction between MTHFD2 and the PI3K/AKT/mTORC1 signaling pathway.

Experimental Protocols

The following are detailed, standardized protocols for assessing the effects of this compound on cancer cell proliferation and apoptosis.

Experimental Workflow: Drug Efficacy Testing

A typical workflow for evaluating a compound like this compound is outlined below.

cluster_assays Perform Assays start Cancer Cell Culture seed Seed Cells in Multi-well Plates start->seed treat Treat with this compound (Dose-response) seed->treat incubate Incubate for 24-72 hours treat->incubate prolif_assay Proliferation Assay (e.g., MTT) incubate->prolif_assay apop_assay Apoptosis Assay (e.g., Annexin V) incubate->apop_assay analyze Data Analysis (IC50, % Apoptosis) prolif_assay->analyze apop_assay->analyze end Conclusion on Efficacy analyze->end

Caption: Standard experimental workflow for assessing an anti-cancer compound.

Protocol 1: Cell Proliferation (MTT) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.[18]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well flat-bottom plates

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ cells/well) in 100 µL of complete culture medium.[18] Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the inhibitor).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[18] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to reduce background.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell membrane, an early marker of apoptosis.[1][19]

Materials:

  • Treated and control cells

  • Annexin V-FITC (or another fluorochrome conjugate)

  • Propidium Iodide (PI) staining solution

  • 1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)[19][20]

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Preparation: Induce apoptosis by treating cells with this compound for a specified time. Include untreated and positive controls.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at a low speed (e.g., 300 x g) for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet once with cold PBS.[19] Centrifuge again and discard the supernatant.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[19][20]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[19] Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[19][20]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.[19]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[19]

Conclusion

MTHFD2 represents a compelling target for the development of novel anti-cancer therapies. Its inhibition strikes at the metabolic heart of cancer cells, leading to a potent suppression of proliferation and induction of apoptosis. The interplay between MTHFD2 and critical signaling pathways like PI3K/AKT/mTOR further underscores its importance in cancer biology. While further research is required to elucidate the specific effects and potency of this compound, the methodologies and mechanistic insights presented in this guide provide a robust framework for its evaluation as a potential therapeutic agent. Future studies should focus on obtaining specific quantitative data for novel inhibitors, exploring their efficacy in in vivo models, and identifying potential biomarkers for patient stratification.

References

The Role of MTHFD2 in Tumor Progression: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary:

Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme central to one-carbon (1C) metabolism. While its expression is tightly restricted to embryonic development in healthy tissues, MTHFD2 is markedly upregulated across a wide spectrum of human cancers, where its elevated expression is frequently correlated with aggressive tumor phenotypes and poor patient prognosis. This guide provides an in-depth examination of the multifaceted biological functions of MTHFD2 in tumor progression. We will explore its canonical role in providing one-carbon units for the biosynthesis of nucleotides and amino acids, its contribution to maintaining redox homeostasis, and its non-canonical functions in promoting metastasis, chemoresistance, and immune evasion. This document summarizes key quantitative data, details relevant experimental protocols, and illustrates critical signaling pathways to serve as a comprehensive resource for researchers and professionals in oncology drug development.

Introduction: One-Carbon Metabolism and the Emergence of MTHFD2 as an Onco-Metabolic Target

One-carbon metabolism comprises a series of interconnected biochemical reactions that transfer one-carbon units, essential for the synthesis of a wide range of biomolecules.[1] This metabolic network is compartmentalized within the cell, with distinct but coordinated pathways operating in the mitochondria, cytosol, and nucleus.[2] The mitochondrial arm of 1C metabolism, primarily fueled by serine catabolism, plays a critical role in generating formate (B1220265), which is exported to the cytoplasm to support the de novo synthesis of purines and thymidylate—the building blocks of DNA and RNA.[3]

MTHFD2 is a bifunctional NAD⁺/NADP⁺-dependent enzyme that catalyzes two sequential reactions in the mitochondrial folate cycle: the dehydrogenase-catalyzed oxidation of 5,10-methylenetetrahydrofolate (CH₂-THF) to 5,10-methenyltetrahydrofolate (CH=THF) and the cyclohydrolase-catalyzed conversion of CH=THF to 10-formyltetrahydrofolate (10-CHO-THF).[2][4] Its expression is typically high during embryogenesis but is silenced in most adult differentiated tissues.[5][6] However, a meta-analysis of 19 human cancer types revealed MTHFD2 to be one of the most consistently overexpressed metabolic enzymes, highlighting its potential as a cancer-specific therapeutic target.[2][4] This differential expression pattern suggests that targeting MTHFD2 could offer a therapeutic window, selectively harming cancer cells while sparing healthy tissues.[7]

Canonical Function of MTHFD2 in Cancer Metabolism

The primary and most well-understood function of MTHFD2 in cancer is its contribution to rapid biomass production. By driving the mitochondrial folate cycle, MTHFD2 provides the necessary one-carbon units to fuel the heightened demand for nucleotide synthesis in rapidly proliferating tumor cells.[8]

2.1 Nucleotide Synthesis: Upregulation of mitochondrial 1C metabolism in cancer leads to an overproduction and "overflow" of formate from the mitochondria into the cytoplasm.[5] This formate is a crucial substrate for the cytosolic pathway to produce 10-CHO-THF, which directly donates a carbon atom for de novo purine (B94841) synthesis.[9] Depletion of MTHFD2 has been shown to decrease de novo purine synthesis, leading to an accumulation of the intermediate AICAR and subsequent growth arrest.[2]

2.2 Redox Homeostasis: MTHFD2 can utilize both NAD⁺ and NADP⁺ as cofactors, allowing it to contribute to the mitochondrial NADPH pool.[2][4] NADPH is a critical reducing agent required to regenerate antioxidants like glutathione, thereby protecting cells from reactive oxygen species (ROS) and maintaining redox balance.[8] Inhibition of MTHFD2 can disrupt NADPH production, rendering cancer cells more vulnerable to oxidative stress, particularly under hypoxic conditions.[8] MTHFD2 knockdown has been shown to decrease the cellular NADPH/NADP⁺ ratio, increase ROS levels, and sensitize cells to oxidative damage.[10]

MTHFD2_Metabolic_Pathway Mitochondrial One-Carbon Metabolism cluster_mito Mitochondrion cluster_cyto Cytosol Serine Serine Glycine Glycine SHMT2 SHMT2 Serine->SHMT2 SHMT2->Glycine CH2_THF 5,10-CH2-THF SHMT2->CH2_THF THF THF THF->SHMT2 MTHFD2 MTHFD2 CH2_THF->MTHFD2 CH_THF 5,10-CH=THF MTHFD2->CH_THF CHO_THF 10-CHO-THF MTHFD2->CHO_THF NADH NADH MTHFD2->NADH CH_THF->MTHFD2 MTHFD1L MTHFD1L Formate_mito Formate MTHFD1L->Formate_mito CHO_THF->MTHFD1L Formate_cyto Formate Formate_mito->Formate_cyto Export NAD NAD+ NAD->MTHFD2 Purines Purine Synthesis Formate_cyto->Purines Fuels de novo synthesis Thymidylate Thymidylate Synthesis

Fig. 1: MTHFD2's central role in mitochondrial one-carbon metabolism.

MTHFD2 in Tumor Progression and Malignancy

Beyond its core metabolic functions, MTHFD2 actively promotes multiple hallmarks of cancer, including uncontrolled proliferation, metastasis, and evasion of therapy and immune responses.

3.1 Proliferation and Cell Cycle Control: By supplying precursors for DNA synthesis, MTHFD2 is intrinsically linked to cell proliferation.[8] Knockdown of MTHFD2 has been shown to inhibit cancer cell proliferation, reduce colony formation, and cause cell cycle arrest in various cancer types.[10][11] In some contexts, MTHFD2's pro-proliferative role may be independent of its enzymatic activity, suggesting non-canonical functions.[2] Additionally, MTHFD2 knockdown can lead to a decrease in the expression of key cell cycle-related genes such as CCNA2, MCM7, and SKP2.[11]

3.2 Metastasis, Invasion, and Epithelial-Mesenchymal Transition (EMT): Elevated MTHFD2 expression is associated with increased cell migration and invasion.[12] MTHFD2 knockdown can suppress these metastatic phenotypes, in part by reducing the expression of mesenchymal markers like vimentin.[2] In lung adenocarcinoma, MTHFD2 has been shown to promote metastasis by activating the AKT/GSK-3β/β-catenin signaling pathway.[12][13] In vivo studies have confirmed that MTHFD2 suppression reduces lung metastasis in colorectal cancer xenograft models.[2]

3.3 Chemoresistance and DNA Damage Response: MTHFD2 contributes to chemoresistance. Its downregulation has been found to sensitize renal cell carcinoma cells to antifolate drugs like methotrexate (B535133) and 5-fluorouracil.[2] A novel, non-metabolic role for MTHFD2 has been identified in the DNA damage response. MTHFD2 is transcriptionally repressed by the tumor suppressor p53; in p53-deficient tumors, MTHFD2 is upregulated.[14][15] This upregulation not only fuels proliferation but also promotes nonhomologous end joining (NHEJ) for DNA repair by forming a complex with PARP3, independent of its enzymatic activity.[14][15] This suggests that targeting MTHFD2 could be particularly effective in p53-mutant cancers.[14]

3.4 Immune Evasion: Recent evidence has uncovered a role for MTHFD2 in helping cancer cells evade the immune system. MTHFD2 expression can be induced by interferon-gamma (IFN-γ) through the AKT-mTORC1 pathway.[16][17] In turn, MTHFD2 drives the folate cycle to produce metabolites that promote the O-GlcNAcylation and stability of the transcription factor c-MYC.[16][18] Stabilized c-MYC then enhances the transcription of PD-L1, a critical immune checkpoint protein that suppresses T-cell-mediated cytotoxicity.[16][17] This creates a feedforward loop where an inflammatory signal (IFN-γ) paradoxically enhances a tumor's immune resistance via MTHFD2.[16]

Regulation of MTHFD2 Expression in Cancer

The consistent upregulation of MTHFD2 in tumors is driven by multiple oncogenic signaling pathways and the loss of tumor suppressors.

  • p53: The tumor suppressor p53 directly represses MTHFD2 transcription.[15][19] Loss or mutation of p53, a common event in cancer, leads to de-repression and subsequent overexpression of MTHFD2.[15]

  • c-MYC/KRAS: Oncogenic signaling pathways often converge on MTHFD2. In colorectal cancer, KRAS signaling upregulates MTHFD2 expression via the transcription factor c-MYC.[5] In non-small cell lung cancer (NSCLC), the transcription factor ATF4 promotes MTHFD2 expression in a MYC-dependent manner.[20][21]

  • mTORC1: The mTORC1 signaling pathway, a central regulator of cell growth, can activate the transcription factor ATF4, which in turn binds to the MTHFD2 promoter and drives its expression to facilitate purine synthesis.[2]

  • AKT/GSK-3β/β-catenin: In lung adenocarcinoma, MTHFD2 is part of a positive feedback loop with the AKT pathway, where MTHFD2 promotes tumor progression by activating AKT/GSK-3β/β-catenin signaling.[12][13][22]

  • MicroRNAs (miRNAs): MTHFD2 is also post-transcriptionally regulated by several tumor-suppressive miRNAs, including miR-30a-3p in lung cancer and miR-940 in glioma, which are often downregulated in cancer, leading to increased MTHFD2 levels.[2][12]

MTHFD2_Regulation_Signaling Upstream Regulation and Downstream Effects of MTHFD2 cluster_upstream Transcriptional Regulation cluster_downstream Downstream Signaling & Effects p53 p53 MTHFD2_gene MTHFD2 Gene p53->MTHFD2_gene Represses KRAS Oncogenic KRAS cMYC c-MYC KRAS->cMYC mTORC1 mTORC1 ATF4 ATF4 mTORC1->ATF4 cMYC->MTHFD2_gene Activates ATF4->cMYC ATF4->MTHFD2_gene Indirectly Activates MTHFD2_protein MTHFD2 Protein MTHFD2_gene->MTHFD2_protein Transcription & Translation AKT AKT MTHFD2_protein->AKT Activates PDL1 PD-L1 Expression MTHFD2_protein->PDL1 Stabilizes c-MYC to increase GSK3B GSK-3β AKT->GSK3B Inhibits BetaCatenin β-catenin GSK3B->BetaCatenin Inhibits Degradation Metastasis Metastasis BetaCatenin->Metastasis ImmuneEvasion Immune Evasion PDL1->ImmuneEvasion

Fig. 2: Key signaling pathways regulating and mediating MTHFD2 function in cancer.

Quantitative Data Summary

The following tables summarize key findings regarding MTHFD2 expression, prognostic value, and the effects of its inhibition or knockdown in various cancer models.

Table 1: MTHFD2 Expression and Prognostic Significance in Human Cancers

Cancer Type MTHFD2 Expression Status Correlation with Prognosis Reference(s)
Breast Cancer Upregulated High expression associated with poor overall survival, tumor size, and grade. [2][4]
Colorectal Cancer (CRC) Upregulated High expression associated with poor disease outcome. [2]
Lung Adenocarcinoma (LUAD) Upregulated High expression associated with poor overall survival and disease-free progression. [5][12][13]
Renal Cell Carcinoma (RCC) Upregulated High expression associated with poor overall survival and TNM staging. [2][5]
Hepatocellular Carcinoma (HCC) Upregulated High expression associated with pathological characteristics and poor survival. [2]
Pancreatic Cancer Upregulated High expression is an independent predictor for poor Overall and Disease-Free Survival. [5]
Acute Myeloid Leukemia (AML) Upregulated High expression associated with poor prognosis. [5]

| Glioma | Controversial | Some studies report upregulation correlated with tumor grade; others report downregulation associated with poor prognosis. |[2][4] |

Table 2: Effects of MTHFD2 Inhibition/Knockdown in Preclinical Cancer Models

Cancer Type / Cell Line Method Key In Vitro Effects Key In Vivo Effects Reference(s)
Breast Cancer (MDA-MB-231) Pharmacological Inhibition (DS18561882) GI50 = 140 nM Tumor growth inhibition in xenograft model. [23]
Breast Cancer shRNA Knockdown Suppressed migration and invasion. Not specified in this context. [2]
Colorectal Cancer (CRC) shRNA Knockdown Caused cell death under hypoxia; decreased sphere formation. Reduced tumor growth and lung metastasis in xenograft model. [2]
Lung Adenocarcinoma (LUAD) shRNA/siRNA Knockdown Inhibited proliferation, migration; induced apoptosis and cell cycle block. Suppressed tumor growth and metastasis in xenografts. [10][12][13]
Acute Myeloid Leukemia (AML) shRNA Knockdown Suppressed cell growth; induced differentiation. Impaired leukemic establishment and progression in orthotopic xenograft model. [2]

| Renal Cell Carcinoma (RCC) | shRNA Knockdown | Decreased proliferation, migration, and invasion; sensitized cells to chemotherapy. | Not specified in this context. |[2] |

Key Experimental Methodologies

Reproducible and robust experimental design is critical for studying MTHFD2. Below are detailed protocols for key assays.

6.1 MTHFD2 Enzymatic Dehydrogenase Assay

This biochemical assay measures the ability of a compound to directly inhibit the dehydrogenase activity of MTHFD2 by monitoring NADH production.[9]

  • Reagents and Materials:

    • Recombinant human MTHFD2 protein.[9]

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂, 1 mM DTT.[24]

    • Substrate: 5,10-methylenetetrahydrofolate (CH₂-THF).[24]

    • Cofactor: NAD⁺.[24]

    • Test inhibitor compound dissolved in DMSO.

    • 384-well assay plates.

    • Spectrophotometer or plate reader capable of measuring absorbance at 340 nm.[24]

  • Protocol:

    • Prepare serial dilutions of the test inhibitor in DMSO.

    • In a 384-well plate, prepare a reaction mixture containing Assay Buffer, a fixed concentration of recombinant MTHFD2, and NAD⁺.[24]

    • Add the test inhibitor dilutions (or DMSO as a vehicle control) to the wells and incubate for 15-30 minutes at room temperature to allow for compound binding.[3]

    • Initiate the enzymatic reaction by adding the substrate, CH₂-THF.[9]

    • Immediately begin monitoring the increase in absorbance at 340 nm (corresponding to NADH production) kinetically over 30-60 minutes at 37°C.[9][24]

    • Calculate the initial reaction velocity (V₀) from the linear phase of the progress curve.

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).[9]

6.2 Western Blot Analysis for MTHFD2 Expression

This method is used to detect and quantify MTHFD2 protein levels in cell or tissue lysates.[25]

  • Reagents and Materials:

    • Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.[25]

    • BCA Protein Assay Kit.

    • SDS-PAGE equipment and reagents.

    • PVDF or nitrocellulose membranes.

    • Blocking Buffer: 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween-20).[25]

    • Primary Antibody: Anti-MTHFD2 (e.g., Rabbit mAb at 1:1000 or Goat pAb at 1:200-1:1000 dilution).[6][26]

    • Loading Control Antibody: Anti-GAPDH or anti-β-actin.

    • HRP-conjugated secondary antibody.[25]

    • Chemiluminescent substrate.

  • Protocol:

    • Lyse cells or homogenized tissue in ice-cold Lysis Buffer.

    • Determine protein concentration using the BCA assay.

    • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins by size via SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane in Blocking Buffer for 1 hour at room temperature.[25]

    • Incubate the membrane with the primary anti-MTHFD2 antibody overnight at 4°C with gentle agitation.[25]

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in step 7.

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensity relative to the loading control.

6.3 In Vivo Xenograft Tumor Model

This protocol evaluates the anti-tumor efficacy of an MTHFD2 inhibitor in an immunodeficient mouse model.[9][27]

  • Materials and Methods:

    • Immunodeficient mice (e.g., NOD/SCID or Nude mice).

    • Human cancer cells (e.g., 1 x 10⁶ cells per injection).[7]

    • PBS and Matrigel (optional, for cell suspension).[7]

    • MTHFD2 inhibitor (e.g., DS18561882).

    • Vehicle for administration (e.g., 0.5% methyl cellulose (B213188) in sterile water for oral gavage).[27]

  • Protocol:

    • Tumor Implantation: Subcutaneously inject cancer cells, resuspended in PBS or a PBS/Matrigel mixture, into the flank of each mouse.[9]

    • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume using caliper measurements (Volume = (Length × Width²)/2) and mouse body weight 2-3 times per week.[28]

    • Randomization and Treatment: Once tumors reach the target size, randomize mice into treatment and vehicle control groups.[28]

    • Drug Administration: Administer the MTHFD2 inhibitor or vehicle according to the study design (e.g., 300 mg/kg of DS18561882 via oral gavage, once or twice daily).[9][27]

    • Endpoint: Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a maximum allowed size. At the study endpoint, euthanize the mice, and excise and weigh the tumors.[9]

Xenograft_Workflow Experimental Workflow for In Vivo MTHFD2 Inhibitor Study cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Efficacy Testing cluster_analysis Phase 3: Endpoint Analysis A 1. Cancer Cell Culture & Harvest B 2. Subcutaneous Injection into Immunodeficient Mice A->B C 3. Monitor Tumor Growth to ~100-150 mm³ B->C D 4. Randomize Mice into Vehicle & Treatment Groups C->D E 5. Daily Administration (e.g., Oral Gavage) D->E F 6. Monitor Tumor Volume & Body Weight (2-3x/week) E->F G 7. Euthanize Mice at Study Endpoint F->G H 8. Excise & Weigh Tumors G->H I 9. Data Analysis: Compare Tumor Growth Inhibition H->I

Fig. 3: A typical experimental workflow for an in vivo mouse xenograft study.

Conclusion and Future Directions

MTHFD2 has emerged as a compelling onco-metabolic target due to its selective high expression in tumors and its multifaceted roles in driving cancer progression. It not only fuels the biosynthetic and redox needs of cancer cells but also actively participates in signaling pathways that promote metastasis, drug resistance, and immune evasion. The development of potent and selective MTHFD2 inhibitors represents a promising therapeutic strategy.[23]

Future research should focus on several key areas:

  • Biomarker Development: Identifying robust biomarkers to select patients most likely to respond to MTHFD2 inhibition is crucial for clinical success. This could include p53 mutation status or levels of MTHFD2 expression.

  • Combination Therapies: Exploring rational combination strategies, such as pairing MTHFD2 inhibitors with DNA damage-inducing agents, immunotherapy (e.g., checkpoint inhibitors), or inhibitors of compensatory metabolic pathways (e.g., the cytosolic 1C pathway), may yield synergistic anti-tumor effects.[19]

  • Non-Canonical Functions: Further elucidating the non-enzymatic roles of MTHFD2, particularly in DNA repair and epigenetic regulation, could uncover novel therapeutic vulnerabilities.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Impact of MTHFD2 Inhibition on Cellular Redox Balance

This technical guide provides a comprehensive overview of the role of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2) in cellular redox homeostasis and the consequences of its inhibition. MTHFD2, a mitochondrial enzyme in the one-carbon folate metabolic pathway, is highly expressed in embryonic and cancerous tissues but has low to no expression in most healthy adult tissues, making it a compelling target for anticancer therapies.[1][2][3][4] Inhibition of MTHFD2 disrupts critical metabolic pathways, leading to a significant imbalance in the cellular redox state, which can be exploited for therapeutic purposes.[5][6][7] This document details the mechanism of action of MTHFD2 inhibitors, presents quantitative data from relevant studies, outlines key experimental protocols, and provides visual diagrams of the associated pathways and workflows.

Core Mechanism: MTHFD2 and its Central Role in Redox Homeostasis

MTHFD2 is a bifunctional enzyme that catalyzes the NAD⁺/NADP⁺-dependent oxidation of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate within the mitochondria.[8][9] This process is a crucial part of the mitochondrial one-carbon metabolism, which generates one-carbon units for the synthesis of purines and thymidylate.[1][10]

A critical, and perhaps equally important, function of MTHFD2 is the production of NADPH.[1][9] MTHFD2 can utilize both NAD⁺ and NADP⁺ as cofactors, contributing significantly to the mitochondrial NADPH pool.[9] NADPH is the primary reducing equivalent for maintaining cellular redox balance. It serves as a cofactor for glutathione (B108866) reductase, which regenerates reduced glutathione (GSH) from its oxidized form (GSSG). GSH is a major cellular antioxidant, directly scavenging reactive oxygen species (ROS) and acting as a substrate for glutathione peroxidases in the detoxification of hydroperoxides.

Therefore, inhibition of MTHFD2 has a dual impact: it curtails the production of building blocks for DNA synthesis and, critically, it depletes the cell's antioxidant capacity by reducing NADPH production.[1][11] This leads to an accumulation of ROS, inducing oxidative stress and subsequent cellular damage, which can trigger apoptosis, particularly under conditions of high oxidative stress like hypoxia, a common feature of the tumor microenvironment.[5][6]

Quantitative Data on the Effects of MTHFD2 Inhibition

The inhibition of MTHFD2, either genetically (e.g., via shRNA) or pharmacologically (e.g., with inhibitors like LY345899 or DS18561882), has been shown to consistently alter key indicators of cellular redox balance across various cancer cell lines. The following tables summarize these quantitative findings.

Table 1: Impact of MTHFD2 Inhibition on Cellular NADPH/NADP⁺ and GSH/GSSG Ratios

Cell LineInhibition MethodOutcomeReference
Colorectal Cancer (CRC) CellsMTHFD2 knockdownObvious decreases in cellular NADPH/NADP⁺ and GSH/GSSG ratios.[5]
Gastric Cancer (GC) Cells (MKN74, HGC27)MTHFD2 knockdown (hypoxia)Notable reduction in NADPH/NADP⁺ and GSH/GSSG ratios.[6]
Gastric Cancer (GC) CellsDS18561882 treatment (hypoxia)Significant reductions in NADPH/NADP⁺ and GSH/GSSG ratios.[6]
Immortalized Mouse Kidney Epithelial CellsMTHFD2 knockdownDecreased NADPH/NADP⁺ ratio.[1]
HEK293T CellsMTHFD2 knockdownAltered NADPH/NADP⁺ ratio.[12]

Table 2: Impact of MTHFD2 Inhibition on Cellular Reactive Oxygen Species (ROS)

Cell LineInhibition MethodOutcomeReference
Colorectal Cancer (CRC) CellsMTHFD2 knockdown (hypoxia)Increased ROS levels.[5]
Gastric Cancer (GC) Cells (MKN74, HGC27)MTHFD2 knockdown (hypoxia)Notable increases in cellular ROS.[6]
Gastric Cancer (GC) CellsDS18561882 treatment (hypoxia)Accumulation of cellular ROS.[6]
Breast Cancer Cells (ZR-75-30)MTHFD2 knockdownIncreased ROS levels.[11]
Lung Cancer Cells (A549, H1299, H441)MTHFD2 knockdown (CoCl₂ induced hypoxia)Significantly increased ROS levels.[13][14]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and a standard experimental workflow for studying the impact of MTHFD2 inhibitors.

MTHFD2_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol MTHFD2 MTHFD2 Formyl_THF Formyl_THF MTHFD2->Formyl_THF 10-formyltetrahydrofolate NADPH NADPH MTHFD2->NADPH Serine Serine THF THF Serine->THF SHMT2 CH2_THF CH2_THF THF->CH2_THF Serine -> Glycine CH2_THF->MTHFD2 5,10-methylenetetrahydrofolate NADP NADP+ NADP->MTHFD2 NADPH_cyto NADPH NADPH->NADPH_cyto Export GSSG GSSG (Oxidized Glutathione) GSH GSH (Reduced Glutathione) GSSG->GSH ROS ROS GSH->ROS Detoxification GR Glutathione Reductase Oxidative_Stress Oxidative Stress & Cell Death ROS->Oxidative_Stress NADPH_cyto->GR NADP_cyto NADP+ Mthfd2_IN_4 Mthfd2-IN-4 Mthfd2_IN_4->MTHFD2 Inhibits

Caption: MTHFD2 inhibition pathway leading to cellular redox imbalance.

Experimental_Workflow cluster_Assays Redox Balance Assays cluster_Phenotype Phenotypic Assays start Cancer Cell Culture (e.g., CRC, GC, Lung) treatment Treatment with This compound vs. Vehicle Control start->treatment incubation Incubation under Normoxia or Hypoxia treatment->incubation harvest Cell Harvesting & Lysis incubation->harvest nadph_assay NADPH/NADP+ Ratio Assay (Luminometric/Fluorometric) harvest->nadph_assay gsh_assay GSH/GSSG Ratio Assay (Luminometric/Colorimetric) harvest->gsh_assay ros_assay Intracellular ROS Measurement (e.g., DCFH-DA, MitoSOX) harvest->ros_assay viability_assay Cell Viability/Apoptosis Assay (e.g., Annexin V/PI) harvest->viability_assay data_analysis Data Analysis & Comparison nadph_assay->data_analysis gsh_assay->data_analysis ros_assay->data_analysis viability_assay->data_analysis

Caption: Experimental workflow for assessing the impact of MTHFD2 inhibition.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to assess cellular redox balance. Specific details may need to be optimized for different cell lines and experimental conditions.

This protocol uses 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), a common probe for cellular ROS.

  • Cell Preparation: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with the MTHFD2 inhibitor (e.g., this compound) at various concentrations and a vehicle control for the desired duration (e.g., 24-48 hours), under normoxic or hypoxic conditions.

  • Loading the Probe: Remove the treatment media and wash the cells once with warm phosphate-buffered saline (PBS). Add 100 µL of 10 µM DCFH-DA in PBS to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes in the dark. DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

  • Measurement: Wash the cells twice with PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

  • Data Analysis: Normalize the fluorescence intensity of treated cells to the vehicle control to determine the relative change in ROS levels.

Commercially available kits (e.g., from Promega, Abcam, Cayman Chemical) are commonly used for these measurements and provide high sensitivity and specificity. The general principle is as follows:

  • Cell Preparation and Treatment: Culture and treat cells with the MTHFD2 inhibitor as described above. A sufficient number of cells (typically >1x10⁶) is required.

  • Lysate Preparation:

    • For NADPH/NADP⁺ , harvest cells and lyse them using an acidic extraction buffer for NADP⁺ measurement and a basic extraction buffer for NADPH measurement. The different pH conditions selectively destroy one form of the cofactor while preserving the other.

    • For GSH/GSSG , harvest cells and lyse them in a buffer containing a scavenger (e.g., N-Ethylmaleimide) to prevent GSH oxidation during sample preparation for the GSSG measurement. A parallel sample is lysed without the scavenger for total glutathione measurement.

  • Assay Procedure:

    • The assays typically involve an enzymatic cycling reaction where the cofactor of interest (NADPH or GSH) participates in a reaction that generates a fluorescent or colorimetric product.

    • For NADPH/NADP⁺, a glucose-6-phosphate dehydrogenase cycling reaction is often used.

    • For GSH/GSSG, a glutathione reductase cycling reaction is common.

  • Detection: Measure the absorbance or fluorescence using a microplate reader.

  • Calculation: Generate a standard curve using known concentrations of NADPH/NADP⁺ or GSH/GSSG. Calculate the concentrations in the cell lysates and determine the respective ratios.

This flow cytometry-based assay quantifies cell death resulting from oxidative stress.

  • Cell Preparation and Treatment: Culture cells and treat with the MTHFD2 inhibitor for 24-72 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Harvesting: Collect both adherent and floating cells to ensure all dead cells are included. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Annexin V- / PI- (Live cells)

    • Annexin V+ / PI- (Early apoptotic cells)

    • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

    • Annexin V- / PI+ (Necrotic cells)

Conclusion and Therapeutic Implications

The inhibition of MTHFD2 presents a potent strategy for targeting cancers that are highly dependent on this enzyme for survival.[3] By disrupting the mitochondrial one-carbon pathway, MTHFD2 inhibitors effectively decrease the production of NADPH, a cornerstone of the cell's antioxidant defense system.[5][6] This leads to a state of redox imbalance characterized by a decreased NADPH/NADP⁺ ratio, a diminished GSH/GSSG ratio, and a significant accumulation of damaging reactive oxygen species.[5][6] The resulting oxidative stress overwhelms the cancer cells' coping mechanisms, leading to suppressed growth, increased cell death, and reduced metastatic potential.[5][7] The data and protocols presented in this guide underscore the critical role of MTHFD2 in maintaining redox homeostasis and provide a framework for the continued investigation and development of MTHFD2 inhibitors as a promising class of anticancer therapeutics.

References

MTHFD2: A Pivotal Player in Cancer Metabolism and a Promising Therapeutic Target

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) has emerged as a critical enzyme in cancer cell metabolism, playing a pivotal role in providing one-carbon units for the synthesis of nucleotides and other essential biomolecules. Predominantly expressed during embryonic development, its re-expression in a wide array of cancers and low to undetectable levels in most normal adult tissues positions MTHFD2 as an attractive target for novel anti-cancer therapies. This technical guide provides a comprehensive overview of MTHFD2 expression across various cancer types, detailed experimental protocols for its analysis, and an exploration of the key signaling pathways it intersects. The presented data and methodologies aim to equip researchers and drug development professionals with the necessary knowledge to further investigate and target MTHFD2 in oncology.

MTHFD2 Expression in a Landscape of Human Cancers

MTHFD2 is consistently and significantly upregulated in a multitude of cancer types at both the mRNA and protein levels. This overexpression is frequently correlated with poor prognosis, including decreased overall and disease-free survival.[1][2][3] The following tables summarize the quantitative expression of MTHFD2 across a range of human cancers, providing a comparative view of its prevalence and potential as a biomarker.

MTHFD2 mRNA Expression in Human Cancers

Analysis of data from The Cancer Genome Atlas (TCGA) reveals a significant upregulation of MTHFD2 mRNA in most cancer types when compared to corresponding normal tissues.[1][4][5][6][7]

Cancer TypeNumber of Tumor Samples (TCGA)Number of Normal Samples (TCGA)Fold Change (Tumor vs. Normal)Significance (p-value)
Bladder Urothelial Carcinoma41119>2< 0.001
Breast Invasive Carcinoma1097113>2< 0.001
Colon Adenocarcinoma28641>5< 0.001
Head and Neck Squamous Cell Carcinoma52044>2< 0.001
Kidney Renal Clear Cell Carcinoma53372>2< 0.001
Liver Hepatocellular Carcinoma37150>2< 0.001
Lung Adenocarcinoma51559>5< 0.001
Lung Squamous Cell Carcinoma50149>5< 0.001
Ovarian Serous Cystadenocarcinoma5858>2< 0.001
Pancreatic Adenocarcinoma1784>2< 0.001
Stomach Adenocarcinoma41534>2< 0.001

Note: The fold change and p-values are representative of data available from various TCGA analyses and may vary slightly between different datasets and analytical methods.

MTHFD2 Protein Expression in Human Cancers

Immunohistochemical (IHC) studies corroborate the findings at the mRNA level, demonstrating elevated MTHFD2 protein expression in tumor tissues. The Human Protein Atlas provides a valuable resource for IHC data.[5][8][9][10]

Cancer TypeStaining Intensity in Tumor CellsPercentage of Stained CasesStaining in Normal Adjacent Tissue
Breast CancerModerate to Strong>75%Negative to Low
Colorectal CancerModerate to Strong>75%Negative to Low
Liver CancerModerate to Strong>75%Negative to Low
Lung CancerModerate to Strong>75%Negative to Low
Ovarian CancerModerate to Strong>50%Negative to Low
Pancreatic CancerModerate to Strong>50%Negative to Low
Renal CancerModerate to Strong>50%Negative to Low
Stomach CancerModerate to Strong>50%Negative to Low

Key Signaling Pathways Influenced by MTHFD2

MTHFD2 is intricately linked with key oncogenic signaling pathways, contributing to cancer cell proliferation, survival, and metabolic reprogramming. Understanding these connections is crucial for developing effective therapeutic strategies.

MTHFD2 in One-Carbon Metabolism and Purine Synthesis

MTHFD2 is a central enzyme in the mitochondrial one-carbon metabolic pathway, which is essential for the de novo synthesis of purines, thymidylate, and other crucial metabolites required for rapid cell proliferation.[11][12]

MTHFD2_Metabolism cluster_Mitochondria Mitochondria cluster_Cytosol Cytosol Serine Serine Glycine Glycine Serine->Glycine SHMT2 THF THF 5,10-methylene-THF 5,10-methylene-THF THF->5,10-methylene-THF SHMT2 10-formyl-THF 10-formyl-THF 5,10-methylene-THF->10-formyl-THF MTHFD2 Formate Formate 10-formyl-THF->Formate Formate_cyto Formate Formate->Formate_cyto Export Purine Synthesis Purine Synthesis Formate_cyto->Purine Synthesis

MTHFD2's role in mitochondrial one-carbon metabolism.
Regulation of MTHFD2 by Oncogenic Signaling Pathways

The expression of MTHFD2 is transcriptionally upregulated by key oncogenic transcription factors, including c-Myc and Hypoxia-Inducible Factor 2-alpha (HIF-2α). Furthermore, its expression is promoted by the mTOR signaling pathway, a central regulator of cell growth and proliferation.[1][11]

MTHFD2_Regulation cluster_Regulation Transcriptional Regulation of MTHFD2 Growth Signals Growth Signals mTOR mTOR Growth Signals->mTOR Hypoxia Hypoxia HIF-2α HIF-2α Hypoxia->HIF-2α c-Myc c-Myc mTOR->c-Myc MTHFD2 MTHFD2 c-Myc->MTHFD2 HIF-2α->MTHFD2

Upstream regulators of MTHFD2 expression in cancer.

Experimental Protocols for MTHFD2 Analysis

Accurate and reproducible methods are essential for studying MTHFD2 expression and function. This section provides detailed protocols for the most common techniques used in MTHFD2 research.

Experimental Workflow

A typical workflow for investigating MTHFD2 in cancer involves analyzing its expression at the mRNA and protein levels, followed by functional assays to determine its role in cancer cell biology.

Experimental_Workflow start Cancer Tissue/Cell Line qPCR Quantitative PCR (qPCR) (mRNA Expression) start->qPCR WB Western Blot (Protein Expression) start->WB IHC Immunohistochemistry (IHC) (Protein Localization) start->IHC siRNA siRNA-mediated Knockdown of MTHFD2 start->siRNA Conclusion Conclusion on MTHFD2 Role qPCR->Conclusion WB->Conclusion IHC->Conclusion Proliferation Cell Proliferation Assay siRNA->Proliferation Metabolism Metabolic Analysis siRNA->Metabolism Proliferation->Conclusion Metabolism->Conclusion

A standard workflow for MTHFD2 investigation.
Immunohistochemistry (IHC) for MTHFD2 in Paraffin-Embedded Tissues

IHC is crucial for visualizing the localization and expression levels of MTHFD2 protein within the tumor microenvironment.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tissue sections (5 µm)

  • Xylene and graded ethanol (B145695) series for deparaffinization and rehydration

  • Antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)

  • Hydrogen peroxide (3%) for quenching endogenous peroxidase

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody: Anti-MTHFD2 antibody (mouse monoclonal or rabbit polyclonal)

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB substrate-chromogen system

  • Hematoxylin for counterstaining

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 min).

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 min each).

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Boil slides in 10 mM Sodium Citrate buffer (pH 6.0) for 10-20 minutes.

    • Allow slides to cool to room temperature.

  • Peroxidase Blocking:

    • Incubate slides with 3% hydrogen peroxide for 10-15 minutes.

    • Rinse with PBS.

  • Blocking:

    • Incubate with blocking buffer for 30-60 minutes at room temperature.

  • Primary Antibody Incubation:

    • Incubate with anti-MTHFD2 primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation:

    • Incubate with biotinylated secondary antibody for 1 hour at room temperature.

  • Signal Amplification:

    • Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.

  • Detection:

    • Apply DAB substrate-chromogen solution and monitor for color development.

    • Rinse with distilled water to stop the reaction.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through graded ethanol and xylene.

    • Mount with a coverslip using mounting medium.

Western Blotting for MTHFD2 in Cancer Cell Lysates

Western blotting is used to detect and quantify MTHFD2 protein levels in cell or tissue lysates.[10][13][14]

Materials:

  • Cancer cell or tissue lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: Anti-MTHFD2 antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification:

    • Lyse cells or tissues in RIPA buffer.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

  • Protein Transfer:

    • Transfer proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate the membrane with anti-MTHFD2 primary antibody overnight at 4°C.

  • Secondary Antibody Incubation:

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Apply chemiluminescent substrate and capture the signal using an imaging system.

    • Normalize to a loading control like β-actin or GAPDH.

Quantitative Real-Time PCR (qPCR) for MTHFD2 mRNA Expression

qPCR is a sensitive method to quantify MTHFD2 mRNA levels.[1][15]

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for MTHFD2 and a reference gene (e.g., GAPDH, ACTB)

  • qPCR instrument

MTHFD2 Primer Sequences (Human):

  • Forward: 5'-GAGCTTTGGAGAAACCAGCC-3'

  • Reverse: 5'-CAGAAGAACGAGGACGGAGG-3'

Procedure:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from cells or tissues.

    • Synthesize cDNA using a reverse transcription kit.

  • qPCR Reaction Setup:

    • Prepare a reaction mix containing qPCR master mix, primers, and cDNA.

  • qPCR Amplification:

    • Perform qPCR using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values.

    • Calculate the relative expression of MTHFD2 using the ΔΔCt method, normalized to the reference gene.

Functional Assay: siRNA-mediated Knockdown of MTHFD2 and Cell Proliferation Assay

This assay is used to assess the functional consequence of MTHFD2 depletion on cancer cell proliferation.[14][16][17]

Materials:

  • Cancer cell line of interest

  • siRNA targeting MTHFD2 and a non-targeting control siRNA

  • Lipofectamine or other transfection reagent

  • Cell proliferation assay kit (e.g., MTT, WST-1, or crystal violet)

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Seed cells in 96-well plates at an appropriate density.

  • siRNA Transfection:

    • Transfect cells with MTHFD2-specific siRNA or control siRNA using a suitable transfection reagent.

  • Incubation:

    • Incubate the cells for 48-72 hours to allow for MTHFD2 knockdown and to observe effects on proliferation.

  • Cell Proliferation Assay:

    • Perform the cell proliferation assay according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence to determine the relative number of viable cells.

  • Data Analysis:

    • Compare the proliferation of MTHFD2-knockdown cells to control cells.

Conclusion and Future Directions

The consistent overexpression of MTHFD2 across a wide spectrum of cancers and its critical role in supporting the metabolic demands of proliferating tumor cells firmly establish it as a high-value target for cancer therapy. The detailed protocols and pathway analyses provided in this guide offer a solid foundation for researchers to explore the multifaceted roles of MTHFD2 in cancer biology. Future research should focus on the development of potent and selective MTHFD2 inhibitors, the elucidation of mechanisms of resistance to MTHFD2-targeted therapies, and the identification of patient populations most likely to benefit from such treatments. A deeper understanding of the non-canonical functions of MTHFD2 may also unveil novel therapeutic avenues. The continued investigation of MTHFD2 holds significant promise for the development of next-generation metabolic therapies for a broad range of malignancies.

References

Mthfd2-IN-4 and its Role in Inducing DNA Damage in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a hallmark of cancer, enabling rapid proliferation and survival. One-carbon (1C) metabolism, a crucial pathway for the biosynthesis of nucleotides and other essential macromolecules, is frequently upregulated in tumor cells. Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), a mitochondrial enzyme in the 1C metabolic pathway, has emerged as a compelling therapeutic target. MTHFD2 is highly expressed in a wide range of cancers and embryonic tissues but is largely absent in healthy adult tissues, presenting a therapeutic window for selective cancer cell targeting.[1][2][3][4]

This technical guide focuses on Mthfd2-IN-4, a potent inhibitor of MTHFD2, and its role in inducing DNA damage in cancer cells. While specific public domain data on this compound is limited, it is described as a potent, tricyclic coumarin (B35378) derivative MTHFD2 inhibitor.[5] This guide will, therefore, leverage data from well-characterized MTHFD2 inhibitors, such as DS18561882 and TH9619, as representative examples to elucidate the mechanisms of action and provide detailed experimental protocols relevant to the study of this compound. The inhibition of MTHFD2 disrupts nucleotide synthesis, leading to replication stress, DNA damage, and ultimately, apoptosis in cancer cells.[6][7]

Core Mechanism: MTHFD2 Inhibition and DNA Damage

The primary mechanism by which MTHFD2 inhibitors like this compound induce DNA damage is through the disruption of nucleotide metabolism. MTHFD2 is critical for the mitochondrial production of formate, which is a key source of one-carbon units for the de novo synthesis of purines and thymidylate (a precursor to thymidine).[6][7]

Inhibition of MTHFD2 leads to:

  • Purine and Thymidylate Depletion: Reduced MTHFD2 activity depletes the intracellular pools of purines and thymidylate, which are essential building blocks for DNA synthesis and repair.[6][7]

  • Replication Stress: During the S-phase of the cell cycle, the scarcity of nucleotides leads to the stalling of replication forks, a phenomenon known as replication stress.

  • Uracil (B121893) Misincorporation: Depletion of the thymidylate pool results in an increased ratio of deoxyuridine triphosphate (dUTP) to deoxythymidine triphosphate (dTTP). This imbalance leads to the misincorporation of uracil into DNA by DNA polymerases.

  • DNA Strand Breaks: The cellular machinery attempts to repair the misincorporated uracil through the base excision repair (BER) pathway. However, the persistent lack of dTTP for proper repair can lead to the accumulation of abasic sites and single-strand breaks, which can collapse replication forks and generate double-strand breaks (DSBs).

This cascade of events ultimately triggers a DNA damage response (DDR), leading to cell cycle arrest and apoptosis in cancer cells that are highly dependent on the MTHFD2 pathway.

Quantitative Data on MTHFD2 Inhibitors

The following tables summarize key quantitative data for well-characterized MTHFD2 inhibitors, which can serve as a reference for designing experiments with this compound.

Table 1: In Vitro Inhibitory Activity of Representative MTHFD2 Inhibitors

InhibitorTarget(s)IC50 (nM)Cell LineAssay TypeReference
DS18561882MTHFD26.3-Biochemical[8]
MTHFD1570-Biochemical[8]
MDA-MB-231140 (GI50)Human Breast CancerCell Growth Inhibition[8][9]
TH9619MTHFD1/MTHFD247-Biochemical[10]
HL-60-Human LeukemiaCell Viability[11]
SW620-Human Colorectal CancerCell Viability[11]
LY345899MTHFD2663-Biochemical[12][13]
MTHFD196-Biochemical[12][13]

Table 2: In Vivo Efficacy of Representative MTHFD2 Inhibitors

InhibitorDoseAdministration RouteMouse ModelEffectReference
DS1856188230, 100, 300 mg/kg (twice daily)OralXenograftDose-dependent tumor growth inhibition (67% TGI at 300 mg/kg)[8][9]
TH961930 mg/kg (twice daily)SubcutaneousHL-60 XenograftImpaired cancer progression, prolonged survival[10]

Experimental Protocols

Detailed methodologies for key experiments to assess the DNA-damaging effects of this compound are provided below.

Protocol 1: Comet Assay (Single-Cell Gel Electrophoresis) for DNA Strand Break Detection

Objective: To quantify DNA single- and double-strand breaks in individual cells following treatment with this compound.

Materials:

  • Cancer cell line of interest

  • This compound

  • Phosphate-buffered saline (PBS)

  • Low melting point agarose (B213101)

  • Lysis solution (high salt and detergent)

  • Alkaline or neutral electrophoresis buffer

  • DNA staining dye (e.g., SYBR Green, propidium (B1200493) iodide)

  • Fluorescence microscope with appropriate filters

  • Comet scoring software

Procedure:

  • Cell Treatment: Seed cancer cells at an appropriate density and treat with varying concentrations of this compound for a specified duration (e.g., 24, 48 hours). Include a vehicle control.

  • Cell Harvesting: Harvest the cells and resuspend in ice-cold PBS to a concentration of 1 x 10^5 cells/mL.

  • Embedding in Agarose: Mix the cell suspension with molten low melting point agarose at a 1:10 ratio (v/v) and immediately pipette onto a pre-coated slide. Allow the agarose to solidify.

  • Lysis: Immerse the slides in lysis solution for at least 1 hour at 4°C to lyse the cells and unfold the DNA.

  • Unwinding and Electrophoresis:

    • Alkaline Comet Assay (for single- and double-strand breaks): Immerse slides in alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to unwind the DNA. Perform electrophoresis at a low voltage.

    • Neutral Comet Assay (for double-strand breaks): Immerse slides in neutral electrophoresis buffer (pH ~7.5) and perform electrophoresis.

  • Neutralization and Staining: Neutralize the slides with a neutralization buffer and then stain with a DNA-binding fluorescent dye.

  • Visualization and Analysis: Visualize the slides using a fluorescence microscope. The resulting images will show "comets," where the head is intact DNA and the tail consists of fragmented DNA. Quantify the extent of DNA damage using comet scoring software to measure parameters like tail length, tail moment, and percentage of DNA in the tail.[14][15][16][17][18]

Protocol 2: γH2AX Staining for Detection of DNA Double-Strand Breaks by Flow Cytometry

Objective: To quantify the formation of DNA double-strand breaks by measuring the phosphorylation of histone H2AX (γH2AX) in cells treated with this compound.

Materials:

  • Cancer cell line of interest

  • This compound

  • Fixation buffer (e.g., paraformaldehyde)

  • Permeabilization buffer (e.g., Triton X-100 or saponin)

  • Primary antibody: anti-phospho-Histone H2AX (Ser139)

  • Fluorochrome-conjugated secondary antibody (e.g., Alexa Fluor 488)

  • DNA stain (e.g., propidium iodide)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound as described in Protocol 1.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix with a fixation buffer.

  • Permeabilization: Permeabilize the cells with a permeabilization buffer to allow antibody entry.

  • Immunostaining:

    • Incubate the permeabilized cells with the primary anti-γH2AX antibody.

    • Wash the cells and then incubate with the fluorochrome-conjugated secondary antibody.

  • DNA Staining: Resuspend the cells in a solution containing a DNA stain like propidium iodide to allow for cell cycle analysis.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The intensity of the fluorescence from the secondary antibody is proportional to the amount of γH2AX, and thus to the number of DNA double-strand breaks. Co-staining with a DNA dye allows for the correlation of DNA damage with the cell cycle phase.[19][20][21][22][23]

Visualizations

MTHFD2 Signaling Pathway and Induction of DNA Damage

MTHFD2_Pathway cluster_mitochondria Mitochondria cluster_cytosol Cytosol cluster_nucleus Nucleus MTHFD2 MTHFD2 Formate_mito Formate MTHFD2->Formate_mito One-Carbon Metabolism Formate_cyto Formate Formate_mito->Formate_cyto Transport Purine_synthesis De Novo Purine Synthesis DNA_synthesis DNA Synthesis & Repair Purine_synthesis->DNA_synthesis Thymidylate_synthesis Thymidylate Synthesis Thymidylate_synthesis->DNA_synthesis Formate_cyto->Purine_synthesis Formate_cyto->Thymidylate_synthesis Replication_stress Replication Stress DNA_synthesis->Replication_stress DNA_damage DNA Damage (DSBs) Replication_stress->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis Mthfd2_IN_4 This compound Mthfd2_IN_4->MTHFD2 Inhibition

Caption: MTHFD2 inhibition by this compound disrupts nucleotide synthesis, leading to DNA damage.

Experimental Workflow for Assessing this compound Induced DNA Damage

Experimental_Workflow cluster_assays DNA Damage Assessment start Start: Cancer Cell Culture treatment Treat cells with this compound (various concentrations and time points) + Vehicle Control start->treatment harvest Harvest Cells treatment->harvest comet_assay Comet Assay (Single/Double-Strand Breaks) harvest->comet_assay gammaH2AX_staining γH2AX Staining (Flow Cytometry) (Double-Strand Breaks) harvest->gammaH2AX_staining analysis Data Analysis and Quantification comet_assay->analysis gammaH2AX_staining->analysis conclusion Conclusion: Determine dose- and time-dependent DNA damage analysis->conclusion

Caption: Workflow for evaluating DNA damage induced by this compound in cancer cells.

Conclusion

This compound, as an inhibitor of the key metabolic enzyme MTHFD2, represents a promising strategy for targeting cancer cells by exploiting their metabolic vulnerabilities. The induction of DNA damage through the disruption of nucleotide synthesis is a central mechanism of its anti-cancer activity. This technical guide provides a framework for researchers to investigate the effects of this compound and similar compounds. The provided quantitative data on representative MTHFD2 inhibitors and detailed experimental protocols for assessing DNA damage will aid in the design and execution of robust preclinical studies. Further research into the specific properties of this compound is warranted to fully characterize its therapeutic potential.

References

MTHFD2 as a Therapeutic Target: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) has emerged as a compelling therapeutic target in oncology. This mitochondrial enzyme, a critical component of one-carbon (1C) metabolism, is significantly upregulated across a broad spectrum of human cancers while exhibiting minimal expression in normal adult tissues. This differential expression provides a therapeutic window for selectively targeting cancer cells. MTHFD2 plays a pivotal role in providing one-carbon units for the de novo synthesis of purines and thymidylate, essential for rapid cell proliferation. Furthermore, it contributes to cellular redox homeostasis by producing NADPH. Inhibition of MTHFD2 disrupts these vital metabolic processes, leading to nucleotide pool depletion, induction of replication stress, and ultimately, cancer cell death. This technical guide provides a comprehensive overview of the foundational research on MTHFD2 as a therapeutic target, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways and workflows.

MTHFD2 in Cancer: Upregulation and Prognostic Significance

A meta-analysis of 19 different human cancer types revealed that MTHFD2 is one of the most consistently overexpressed metabolic enzymes.[1][2] Its elevated expression is observed in a wide array of solid tumors and hematological malignancies, including breast, colorectal, lung, liver, and acute myeloid leukemia (AML).[1][3][4] High MTHFD2 expression often correlates with poor prognosis and aggressive tumor characteristics.[3] This oncogenic role is underscored by studies demonstrating that genetic knockdown of MTHFD2 impairs cancer cell proliferation, migration, and invasion, and suppresses tumor growth in vivo.[1][5][6]

Mechanism of Action of MTHFD2 Inhibition

MTHFD2 catalyzes the NAD+-dependent conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate within the mitochondrial one-carbon cycle.[7] Inhibition of MTHFD2 disrupts this critical metabolic node, leading to a dual mechanism of anticancer activity:

  • Disruption of Nucleotide Synthesis: By limiting the availability of one-carbon units, MTHFD2 inhibitors impair the de novo synthesis of purines and thymidylate, which are essential for DNA replication and RNA synthesis.[4] This leads to S-phase cell cycle arrest and apoptosis.[1]

  • Induction of Oxidative Stress: The one-carbon pathway is a significant source of cellular NADPH, a key reductant in maintaining redox homeostasis.[4] Inhibition of MTHFD2 can compromise NADPH production, leading to an accumulation of reactive oxygen species (ROS) and increased oxidative stress, further contributing to cancer cell death.[3][4]

Quantitative Data on MTHFD2 Inhibition

The preclinical development of MTHFD2 inhibitors has yielded several promising compounds. The following tables summarize the in vitro and in vivo efficacy of key MTHFD2 inhibitors.

Table 1: In Vitro Activity of MTHFD2 Inhibitors

InhibitorCancer TypeCell LineIC50 (µM)GI50 (µM)Reference
DS18561882Breast CancerMDA-MB-4680.0063-[8]
DS18561882Breast CancerMDA-MB-231-0.140[9]
DS18561882Lung AdenocarcinomaA5499.013-[8]
LY345899Colorectal CancerSW6200.663-[8]
LY345899MTHFD2 (enzymatic)-0.663-[5]
LY345899MTHFD1 (enzymatic)-0.096-[5]
TH9619Acute Myeloid LeukemiaHL-60~0.01-[8]
Compound [I]MTHFD2 (enzymatic)-0.066-[10]
Compound [I]MTHFD1 (enzymatic)-1.790-[10]
Compound [I]Acute Myeloid LeukemiaMOLM-14-0.720[10]

Table 2: In Vivo Efficacy of MTHFD2 Inhibitors

InhibitorAnimal ModelCell LineDoseEffectReference
DS18561882Mouse XenograftMDA-MB-231 (Breast Cancer)300 mg/kgDecreased tumor burden with no change in mouse weight.[11]
LY345899Colorectal PDX--Decreased tumor volume and metastasis.[1]
Compound [I]Mouse XenograftMOLM-14 (AML)15 mg/kg (i.v.)Significant tumor growth inhibition (75.7% on day 7).[10]
MTHFD2 shRNAOrthotopic XenograftAML-Improved survival and decreased tumor burden.[1]
MTHFD2 shRNAXenograftSW620 (Colorectal Cancer)-Fewer metastases.[1]
MTHFD2 shRNAXenograftH322 (Lung Cancer)-Reduced tumor growth.[12]
MTHFD2 KnockdownXenograftPC-9 (LUAD)-Suppressed tumor growth and metastasis.[6]

Signaling Pathways and Regulatory Networks

The expression and activity of MTHFD2 are tightly regulated by key oncogenic signaling pathways. Understanding these connections is crucial for identifying patient populations that may benefit from MTHFD2-targeted therapies and for designing rational combination strategies.

MTHFD2_Signaling_Pathway cluster_upstream Upstream Regulators cluster_downstream Downstream Effects Growth Factors Growth Factors mTORC1 mTORC1 ATF4 ATF4 mTORC1->ATF4 cMyc cMyc mTORC1->cMyc MTHFD2 MTHFD2 ATF4->MTHFD2 activates cMyc->MTHFD2 activates p53 p53 p53->MTHFD2 inhibits One-Carbon Metabolism One-Carbon Metabolism MTHFD2->One-Carbon Metabolism DNA Damage DNA Damage MTHFD2->DNA Damage inhibition leads to Purine Synthesis Purine Synthesis One-Carbon Metabolism->Purine Synthesis Thymidylate Synthesis Thymidylate Synthesis One-Carbon Metabolism->Thymidylate Synthesis Redox Homeostasis (NADPH) Redox Homeostasis (NADPH) One-Carbon Metabolism->Redox Homeostasis (NADPH) Cell Proliferation Cell Proliferation Purine Synthesis->Cell Proliferation Thymidylate Synthesis->Cell Proliferation Redox Homeostasis (NADPH)->Cell Proliferation

Caption: MTHFD2 is regulated by mTORC1, ATF4, c-Myc, and p53, and impacts key downstream pathways.

MTHFD2 expression is positively regulated by the mTORC1 signaling pathway, a central controller of cell growth and metabolism.[13][14] mTORC1 activation leads to increased transcription of MTHFD2, mediated by transcription factors such as ATF4 and c-Myc.[15][16][17] Conversely, the tumor suppressor p53 has been shown to transcriptionally repress MTHFD2.[18][19] Inactivation of p53, a common event in cancer, leads to MTHFD2 upregulation and enhanced one-carbon metabolism.[18]

Detailed Experimental Protocols

Robust and reproducible experimental protocols are essential for the preclinical evaluation of MTHFD2 inhibitors.

MTHFD2 Enzymatic Assay

This assay is used to determine the direct inhibitory activity of a compound on the MTHFD2 enzyme.

Materials:

  • Recombinant human MTHFD2 protein

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2, 1 mM DTT

  • Substrate: 5,10-methylenetetrahydrofolate (CH2-THF)

  • Cofactor: NAD+

  • Test compound dissolved in DMSO

  • 96-well or 384-well plates

  • Spectrophotometer or plate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, recombinant MTHFD2 enzyme, and NAD+.

  • Add the test compound at various concentrations (and a DMSO vehicle control) to the reaction mixture and incubate for a predetermined time at room temperature.

  • Initiate the enzymatic reaction by adding the substrate, CH2-THF.

  • Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH, over time.

  • Calculate the initial reaction velocity for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[20]

MTHFD2_Enzymatic_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare reaction mix (Buffer, MTHFD2, NAD+) B Add test compound (or DMSO control) A->B C Initiate with substrate (CH2-THF) B->C D Incubate at RT C->D E Measure NADH production (Absorbance at 340 nm) D->E F Calculate IC50 E->F

Caption: Workflow for a standard MTHFD2 enzymatic assay.

Cell Viability Assay (MTT Assay)

This assay determines the effect of an MTHFD2 inhibitor on cancer cell proliferation and viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • MTHFD2 inhibitor (stock solution in DMSO)

  • 96-well clear-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment and allow them to attach overnight.

  • Prepare serial dilutions of the MTHFD2 inhibitor in complete medium. Include a vehicle control (DMSO at the same final concentration as the highest inhibitor dose).

  • Remove the old medium and add the medium containing the different concentrations of the inhibitor to the respective wells.

  • Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are visible.

  • Add solubilization solution to each well and mix thoroughly to dissolve the crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the GI50 value.[21][22]

In Vivo Xenograft Model

This model assesses the anti-tumor efficacy and tolerability of an MTHFD2 inhibitor in a living organism.

Materials:

  • Immunodeficient mice (e.g., nude or NSG mice)

  • Cancer cell line of interest

  • MTHFD2 inhibitor formulated for in vivo administration

  • Vehicle control

  • Dosing equipment (e.g., oral gavage needles, syringes)

  • Calipers and a scale for measuring tumor volume and body weight

Procedure:

  • Subcutaneously inject cancer cells into the flank of the immunodeficient mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the MTHFD2 inhibitor at a predetermined dose and schedule (e.g., daily oral gavage). The control group receives the vehicle.

  • Monitor tumor volume and body weight regularly throughout the study.

  • At the end of the study, euthanize the mice, and excise and weigh the tumors.

  • Analyze the data to determine the extent of tumor growth inhibition.[7][23]

Xenograft_Model_Workflow A Implant cancer cells in immunodeficient mice B Allow tumor growth to palpable size A->B C Randomize mice into treatment & control groups B->C D Administer MTHFD2 inhibitor (or vehicle) C->D E Monitor tumor volume and body weight D->E F Excise and weigh tumors at study endpoint E->F

Caption: A typical workflow for an in vivo xenograft study.

Conclusion and Future Directions

The foundational research on MTHFD2 strongly supports its role as a high-value therapeutic target in oncology. Its cancer-specific expression, critical role in tumor metabolism, and the promising preclinical efficacy of its inhibitors provide a solid rationale for continued drug development efforts. Future research should focus on the development of highly potent and selective MTHFD2 inhibitors with favorable pharmacokinetic properties. Furthermore, exploring rational combination therapies, such as with agents targeting other nodes in the one-carbon metabolism pathway or with DNA damage response inhibitors, may lead to enhanced therapeutic benefit and overcome potential resistance mechanisms. The continued investigation of MTHFD2 holds the promise of delivering novel and effective treatments for a wide range of cancers.

References

Methodological & Application

Application Notes and Protocols for MTHFD2 Inhibitors in In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme that plays a critical role in one-carbon (1C) metabolism. It is highly expressed in embryonic and cancerous cells but is largely absent in healthy adult tissues, making it a compelling target for cancer therapy.[1][2][3] MTHFD2 is essential for the de novo synthesis of purines and thymidylate, which are fundamental building blocks for DNA and RNA. Its inhibition disrupts these vital processes, leading to impeded cell proliferation and apoptosis in cancer cells. These application notes provide detailed experimental protocols for the in vitro characterization of MTHFD2 inhibitors, using Mthfd2-IN-4 as a representative compound.

Mechanism of Action

MTHFD2 catalyzes the conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate, a crucial step in mitochondrial folate metabolism. This process provides one-carbon units for the synthesis of purines and contributes to the cellular redox balance through the production of NADPH.[4] Inhibition of MTHFD2 depletes the intracellular pool of one-carbon units, thereby disrupting nucleotide synthesis and inducing replication stress, which ultimately leads to cancer cell death.[4]

Below is a diagram illustrating the central role of MTHFD2 in the one-carbon metabolism pathway and the impact of its inhibition.

MTHFD2_Pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Serine Serine Glycine Glycine Serine->Glycine SHMT2 CH2THF 5,10-CH2-THF Glycine->CH2THF + THF THF THF MTHFD2 MTHFD2 CH2THF->MTHFD2 CHO_THF 10-CHO-THF MTHFD2->CHO_THF Formate Formate CHO_THF->Formate Purine_synthesis De Novo Purine Synthesis Formate->Purine_synthesis Mthfd2_IN_4 This compound Mthfd2_IN_4->MTHFD2 DNA_RNA DNA/RNA Synthesis Purine_synthesis->DNA_RNA

Caption: MTHFD2's role in one-carbon metabolism and its inhibition by this compound.

Quantitative Data Summary

The following tables summarize the inhibitory activities of various MTHFD2 inhibitors across different cancer cell lines. This data can serve as a reference for designing in vitro experiments.

Table 1: Biochemical Activity of MTHFD2 Inhibitors

InhibitorTarget(s)Assay TypeIC50 (nM)Reference(s)
Mthfd2-IN-5MTHFD2Biochemical66[5]
TH9619MTHFD1/MTHFD2Biochemical47[6][7]
TH9028MTHFD2Biochemical11[5]
LY345899MTHFD1/MTHFD2Biochemical663 (MTHFD2), 96 (MTHFD1)[2][5][8][9]
DS18561882MTHFD2Biochemical6.3[6][7]

Table 2: Cell-Based Activity of MTHFD2 Inhibitors

InhibitorCancer TypeCell LineIC50 (µM)Reference(s)
DS18561882Breast CancerMDA-MB-4680.0063[7]
DS18561882Lung AdenocarcinomaA5499.013[7]
LY345899Colorectal CancerSW6200.663[7]
TH9619Acute Myeloid LeukemiaHL-60~0.01[7]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the effect of this compound on the proliferation and viability of cancer cells.

Workflow Diagram:

Cell_Viability_Workflow A Seed Cells in 96-well plate B Incubate for 24h A->B C Treat with this compound (serial dilutions) B->C D Incubate for 48-96h C->D E Add MTT reagent D->E F Incubate for 3-4h E->F G Add solubilization solution F->G H Read absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for a typical cell viability (MTT) assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well clear-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that avoids confluency by the end of the experiment (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.[6]

  • Treatment: Prepare serial dilutions of this compound in complete medium. A typical starting concentration range is 0.01 µM to 100 µM.[7] Include a vehicle control with the same final DMSO concentration (typically below 0.5%).[6]

  • Incubation: Incubate the plate for a desired duration (e.g., 48, 72, or 96 hours).[6]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[6]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[6]

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.[7]

Western Blot Analysis

This protocol is used to assess the levels of MTHFD2 protein and downstream signaling molecules following treatment with this compound.

Materials:

  • Cancer cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • SDS-PAGE and Western blot reagents

  • Primary antibodies (e.g., anti-MTHFD2, anti-phospho-AKT, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Lysis: Lyse treated and control cells with lysis buffer.

  • Protein Quantification: Determine protein concentration using a standard assay (e.g., BCA).

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.[7]

MTHFD2 Enzyme Inhibition Assay

This biochemical assay directly measures the inhibitory activity of this compound on purified recombinant MTHFD2 protein.

Workflow Diagram:

Enzyme_Assay_Workflow A Prepare reaction mixture (buffer, enzyme, inhibitor) B Initiate reaction with substrates (CH2-THF, NAD+) A->B C Incubate at 37°C B->C D Measure product formation or substrate depletion C->D E Calculate IC50 D->E

Caption: Workflow for a typical MTHFD2 enzymatic assay.[4]

Procedure:

  • Preparation: A reaction mixture containing assay buffer, purified recombinant human MTHFD2 protein, and various concentrations of this compound is prepared in a 96-well plate.[4]

  • Initiation: The enzymatic reaction is started by adding the substrates, 5,10-methylenetetrahydrofolate (CH2-THF) and NAD+.[4]

  • Incubation: The reaction is incubated at 37°C for a set period.[4]

  • Detection: The reaction is stopped, and the amount of product formed (e.g., NADH) is measured, typically by monitoring the change in absorbance at 340 nm.

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the data is fitted to a dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm the direct binding of this compound to MTHFD2 within intact cells. Ligand binding stabilizes the target protein, leading to a higher melting temperature.[10]

Procedure:

  • Treatment: Treat cells with this compound or a vehicle control for a specified time (e.g., 1-2 hours).[11]

  • Heating: Aliquot the cell suspension and heat the samples to a range of temperatures for a short duration (e.g., 3-5 minutes) using a thermocycler.[10]

  • Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the precipitated, denatured proteins.[11]

  • Analysis: Analyze the amount of soluble MTHFD2 in the supernatant of each sample by Western blotting.[11]

  • Data Analysis: Plot the amount of soluble MTHFD2 as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the control indicates target engagement.[10]

References

Application Notes and Protocols for Mthfd2-IN-4 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Mthfd2-IN-4, a putative inhibitor of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2), in cell culture experiments. The protocols and data presented are based on established methodologies for known MTHFD2 inhibitors and serve as a framework for investigating the biological effects of this compound.

Introduction

Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme pivotal in one-carbon (1C) metabolism. This pathway is essential for the synthesis of nucleotides and amino acids, which are crucial for rapid cell proliferation.[1] MTHFD2 is highly expressed in embryonic and various cancer tissues but is largely absent in healthy adult tissues, making it an attractive therapeutic target in oncology.[1][2] Inhibition of MTHFD2 disrupts the folate cycle, leading to impaired DNA synthesis, replication stress, and ultimately apoptosis in cancer cells that are highly dependent on this metabolic pathway.[1][3]

Mechanism of Action

MTHFD2 catalyzes the NAD+-dependent conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate in the mitochondria. This is a critical step for the de novo synthesis of purines and thymidylate. By inhibiting MTHFD2, this compound is expected to deplete the cellular pool of these essential building blocks for DNA and RNA synthesis.[1] This disruption of nucleotide synthesis and induction of oxidative stress makes MTHFD2 inhibitors particularly effective against cancer cells that heavily rely on these metabolic pathways for survival and proliferation.[4]

Data Presentation: Inhibitory Activity of MTHFD2 Inhibitors

The following table summarizes the inhibitory activities of several known MTHFD2 inhibitors. This data can serve as a reference for designing experiments with this compound.

Inhibitor NameTarget(s)IC50 (nM) for MTHFD2IC50 (nM) for MTHFD1Reference(s)
DS18561882 MTHFD2, MTHFD16.3570[5][6]
LY345899 MTHFD1, MTHFD266396[4][7][8]
TH9619 MTHFD1, MTHFD24747[9]
DS44960156 MTHFD2->18-fold selective for MTHFD2[2][10]
TH7299 MTHFD2254-[1]
TH9028 MTHFD211-[1]

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation of the inhibitor stock solution is critical for accurate and reproducible results.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Based on the molecular weight of this compound, calculate the volume of DMSO required to prepare a high-concentration stock solution (e.g., 10 mM or 20 mM).

  • Carefully weigh the this compound powder and dissolve it in the calculated volume of DMSO.

  • Vortex thoroughly to ensure complete dissolution. Gentle warming may be applied if necessary.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Cell Viability and Proliferation Assay

This protocol determines the effect of this compound on cell proliferation and viability, allowing for the calculation of the GI50 (half-maximal growth inhibition) or IC50 value.[11]

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231, HCT116, A549)

  • Complete cell culture medium

  • This compound stock solution

  • 96-well flat-bottom plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[11]

  • Compound Preparation and Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is advisable to test a wide range of concentrations (e.g., from low nM to high µM) to determine the IC50 value.[1] Include a vehicle control (medium with the same concentration of DMSO used for the highest inhibitor concentration).

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.

  • Incubation: Incubate the plate for a specified period, typically 72 hours, in a humidified incubator at 37°C and 5% CO2.[11]

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the signal (luminescence, absorbance, or fluorescence) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 or IC50 value.

Western Blot Analysis

This protocol is used to assess the levels of specific proteins involved in the MTHFD2 signaling pathway, cell cycle regulation, or apoptosis to elucidate the mechanism of action of this compound.[1]

Materials:

  • Cancer cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-MTHFD2, anti-PARP, anti-phospho-AKT, anti-c-Myc)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment and Lysis: Seed cells in 6-well plates or larger culture dishes and treat with this compound at desired concentrations for a specific duration (e.g., 24, 48, or 72 hours).

  • Harvest the cells and lyse them using lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, perform electrophoresis, and then transfer the proteins to a membrane.

  • Immunoblotting: Block the membrane and incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of this compound on cell cycle progression.[1]

Materials:

  • Cancer cells treated with this compound

  • Phosphate-buffered saline (PBS)

  • Ethanol (B145695) (70%, ice-cold)

  • Propidium iodide (PI) staining solution with RNase A

  • Flow cytometer

Protocol:

  • Seed cells and treat with this compound as described for the Western blot protocol.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.[1]

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.[1]

  • Analyze the cell cycle distribution using a flow cytometer.

Mandatory Visualizations

Signaling Pathways

MTHFD2_Signaling_Pathway cluster_0 Upstream Regulation cluster_1 Mitochondrial One-Carbon Metabolism cluster_2 Downstream Effects mTORC1 mTORC1 ATF4 ATF4 mTORC1->ATF4 activates MTHFD2 MTHFD2 ATF4->MTHFD2 promotes expression cMyc c-Myc cMyc->MTHFD2 promotes expression KRAS KRAS KRAS->cMyc activates p53 p53 p53->MTHFD2 represses FormylTHF 10-Formyl-THF MTHFD2->FormylTHF oxidizes (NAD+ -> NADH) Redox_Homeostasis Redox Homeostasis (NADPH) MTHFD2->Redox_Homeostasis AKT_Signaling AKT Signaling MTHFD2->AKT_Signaling activates Serine Serine MethyleneTHF 5,10-Methylene-THF Serine->MethyleneTHF + THF Glycine Glycine THF THF MethyleneTHF->MTHFD2 MethyleneTHF->Glycine Thymidylate_Synthesis Thymidylate Synthesis MethyleneTHF->Thymidylate_Synthesis Formate Formate FormylTHF->Formate + THF Purine_Synthesis Purine Synthesis Formate->Purine_Synthesis Cell_Proliferation Cell Proliferation Purine_Synthesis->Cell_Proliferation Thymidylate_Synthesis->Cell_Proliferation AKT_Signaling->Cell_Proliferation Apoptosis Apoptosis Mthfd2_IN_4 This compound Mthfd2_IN_4->MTHFD2 inhibits Mthfd2_IN_4->Apoptosis

Caption: MTHFD2 Signaling Pathway and Site of Inhibition by this compound.

Experimental Workflow

Experimental_Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: Metabolic and Advanced Studies A1 Prepare this compound Stock Solution A2 Determine GI50/IC50 in Cancer Cell Lines A1->A2 B1 Cell Cycle Analysis (Flow Cytometry) A2->B1 B2 Apoptosis Assays (e.g., Annexin V) A2->B2 B3 Western Blot for Key Proteins (PARP, p-AKT, c-Myc) A2->B3 C1 Metabolomics Analysis (Purine & Pyrimidine levels) B1->C1 C3 3D Spheroid/Organoid Culture Assays B2->C3 C2 Redox Homeostasis Assays (ROS, NADPH/NADP+ ratio) B3->C2

Caption: Experimental Workflow for Investigating this compound in Cell Culture.

Logical Relationship

Logical_Relationship Inhibitor This compound Target MTHFD2 Inhibition Inhibitor->Target Metabolic_Effect Disruption of One-Carbon Metabolism Target->Metabolic_Effect Cellular_Consequence Cellular Stress (Replication & Oxidative) Metabolic_Effect->Cellular_Consequence Phenotypic_Outcome Decreased Proliferation & Increased Apoptosis Cellular_Consequence->Phenotypic_Outcome Therapeutic_Potential Anti-Cancer Effect Phenotypic_Outcome->Therapeutic_Potential

References

Application Notes and Protocols for the Preparation of Mthfd2-IN-4 Stock Solutions for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of stock solutions of Mthfd2-IN-4, a representative small molecule inhibitor of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2). MTHFD2 is a mitochondrial enzyme crucial for one-carbon metabolism, which is essential for the synthesis of purines and thymidylate, the building blocks of DNA and RNA.[1][2] Due to its high expression in various cancers and embryonic tissues compared to low or absent expression in most healthy adult tissues, MTHFD2 has emerged as a promising target for anticancer therapies.[3][4][5]

Mechanism of Action

This compound and similar inhibitors act by disrupting the mitochondrial one-carbon metabolic pathway.[6] This inhibition leads to a depletion of nucleotides necessary for DNA synthesis and repair, ultimately causing cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[1][6]

Quantitative Data Summary

The following table summarizes key quantitative data for representative MTHFD2 inhibitors. This data is provided for context, as the specific activity of "this compound" may vary.

Compound Name MTHFD2 IC50 MTHFD1 IC50 Selectivity (MTHFD1/MTHFD2) Reference
DS18561882 (Mthfd2-IN-1)0.0063 µM0.57 µM~90-fold[6]
TH96190.047 µMNot specifiedNot specified[6]
DS449601561.6 µM>30 µM>18.75-fold[6]
LY3458990.663 µM0.096 µM~0.14-fold (more potent on MTHFD1)[6]

Experimental Protocols

Preparation of this compound Stock Solution (10 mM)

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator (optional)

  • Pipettes and sterile filter tips

Procedure:

  • Weighing the Compound: In a sterile microcentrifuge tube, carefully weigh the desired amount of this compound powder.

  • Adding the Solvent: Add the appropriate volume of 100% sterile-filtered DMSO to achieve a final concentration of 10 mM.[2] The required volume can be calculated using a molarity calculator.

  • Dissolving the Compound: Vortex the solution for 1-2 minutes to ensure the compound is fully dissolved.[2] If necessary, briefly sonicate the tube in a water bath to aid dissolution.[2]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.[2][7] Store the aliquots at -20°C or -80°C, protected from light and moisture.[6] For long-term stability, storage at -80°C is recommended.[2]

Preparation of Working Solutions

This protocol outlines the dilution of the stock solution to prepare working solutions for cell-based assays.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile conical tubes or microcentrifuge tubes

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilution: Dilute the DMSO stock solution in your complete cell culture medium to the final desired concentration immediately before use.[6]

    • Note: To avoid precipitation, add the stock solution to the pre-warmed media while gently swirling.[8]

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[6][7] It is crucial to include a vehicle control (medium with the same percentage of DMSO) in all experiments.[6]

Visualizations

MTHFD2 Signaling Pathway

MTHFD2 is a key enzyme in mitochondrial one-carbon metabolism, a pathway that is highly interconnected with cell growth signaling. The mTORC1 pathway, for instance, can promote the expression of MTHFD2.[3][9] Furthermore, MTHFD2 has been implicated in the activation of the AKT signaling pathway, which is vital for cell metabolism and proliferation.[10][11]

MTHFD2_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 activate ATF4 ATF4 mTORC1->ATF4 activate AKT AKT Cell Proliferation Cell Proliferation AKT->Cell Proliferation MTHFD2 MTHFD2 ATF4->MTHFD2 promote expression Purine/Thymidylate Synthesis Purine/Thymidylate Synthesis DNA/RNA Synthesis DNA/RNA Synthesis Purine/Thymidylate Synthesis->DNA/RNA Synthesis MTHFD2->AKT activates One-Carbon Metabolism One-Carbon Metabolism MTHFD2->One-Carbon Metabolism catalyzes One-Carbon Metabolism->Purine/Thymidylate Synthesis provides formate DNA/RNA Synthesis->Cell Proliferation

Caption: MTHFD2 in cellular metabolism and signaling pathways.

Experimental Workflow: Preparing this compound Stock Solution

The following diagram illustrates the workflow for the preparation of this compound stock and working solutions.

Stock_Solution_Workflow A Weigh this compound Powder B Dissolve in Anhydrous DMSO A->B C Vortex/Sonicate to Dissolve B->C D Create 10 mM Stock Solution C->D E Aliquot into Single-Use Tubes D->E F Store at -80°C E->F G Thaw Aliquot for Use F->G H Dilute in Pre-warmed Cell Culture Medium G->H I Prepare Final Working Solution H->I

Caption: Workflow for this compound stock solution preparation.

References

Application Notes and Protocols for Cell Viability Assay Using Mthfd2-IN-4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme crucial for one-carbon (1C) metabolism. It is highly expressed in various cancer types while having limited expression in normal adult tissues, making it an attractive therapeutic target.[1][2][3][4][5] MTHFD2 plays a vital role in providing one-carbon units for the synthesis of nucleotides and amino acids, which are essential for the rapid proliferation of cancer cells.[1][5] Inhibition of MTHFD2 disrupts these metabolic processes, leading to an arrest of the cell cycle and eventual cell death, presenting a promising strategy for cancer therapy.[6] Mthfd2-IN-4 is a small molecule inhibitor designed to target the enzymatic activity of MTHFD2. These application notes provide a detailed protocol for assessing the effect of this compound on cancer cell viability.

Mechanism of Action of MTHFD2 Inhibitors

MTHFD2 inhibitors, such as this compound, typically work by competitively binding to the enzyme's active site.[5][6] This inhibition disrupts the mitochondrial folate cycle, leading to a depletion of one-carbon units necessary for de novo purine (B94841) and thymidylate synthesis.[1][6] The downstream effects of MTHFD2 inhibition include:

  • Inhibition of Nucleotide Synthesis: Reduced availability of one-carbon units impairs the production of purines and thymidylates, which are essential building blocks for DNA replication. This leads to an S-phase cell cycle arrest and apoptosis.[6]

  • Induction of Metabolic Stress: The blockage of the mitochondrial folate cycle can disrupt the cellular redox balance and lead to metabolic stress, contributing to cancer cell death.[5]

  • Activation of Signaling Pathways: MTHFD2 has been implicated in regulating signaling pathways such as the AKT pathway. Its inhibition can, therefore, affect downstream signaling related to cell proliferation and survival.[7]

Data Presentation: Efficacy of MTHFD2 Inhibitors

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of various MTHFD2 inhibitors across different cancer cell lines. This data can serve as a reference for expected potencies and for selecting appropriate cell models and concentration ranges for experiments with this compound.

InhibitorCancer TypeCell LineIC50 (µM)Reference
DS18561882Breast CancerMDA-MB-4680.0063[8]
DS18561882Lung AdenocarcinomaA5499.013[8]
LY345899Colorectal CancerSW6200.663[8]
TH9619Acute Myeloid LeukemiaHL-60~0.01[8]

Experimental Protocols

This section provides a detailed protocol for determining the effect of this compound on cancer cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9]

Materials
  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well clear-bottom cell culture plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader (absorbance at 570 nm)

Protocol
  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density that will allow for logarithmic growth during the experiment (e.g., 5,000-10,000 cells/well).

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a series of dilutions of this compound in a complete culture medium from a concentrated stock solution in DMSO. A typical starting concentration range could be from 0.01 µM to 100 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest concentration of the inhibitor). The final DMSO concentration should typically be below 0.5%.[10]

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours) at 37°C in a humidified 5% CO2 incubator.

  • Viability Assessment (MTT Assay):

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of blank wells (medium only) from the absorbance of the experimental wells.

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

    • Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.

Visualizations

MTHFD2 Signaling Pathway and Inhibition

MTHFD2_Pathway cluster_mitochondria Mitochondria cluster_cytoplasm Cytoplasm Serine Serine CH2_THF 5,10-CH2-THF Serine->CH2_THF SHMT2 THF_mito THF THF_mito->CH2_THF CH2_THF->THF_mito CHO_THF 10-CHO-THF CH2_THF->CHO_THF NAD+ -> NADH MTHFD2 MTHFD2 Formate Formate CHO_THF->Formate Formate_cyto Formate Formate->Formate_cyto Export Mthfd2_IN_4 This compound Mthfd2_IN_4->MTHFD2 Inhibition Purine_synthesis De Novo Purine Synthesis Formate_cyto->Purine_synthesis DNA_Replication DNA Replication & Cell Proliferation Purine_synthesis->DNA_Replication Cell_Viability_Workflow A Seed Cancer Cells in 96-well Plate B Incubate Overnight (Cell Attachment) A->B D Treat Cells with this compound (and Vehicle Control) B->D C Prepare Serial Dilutions of this compound C->D E Incubate for 48-96 hours D->E F Add MTT Reagent E->F G Incubate for 3-4 hours F->G H Add Solubilization Solution G->H I Measure Absorbance at 570 nm H->I J Data Analysis: Plot Dose-Response Curve & Calculate IC50 I->J

References

Mthfd2-IN-4: Application Notes and Protocols for Flow Cytometry Analysis of Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mthfd2-IN-4 is a potent and selective inhibitor of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2), a mitochondrial enzyme pivotal to one-carbon (1C) metabolism. MTHFD2 is highly expressed in embryonic and cancerous cells, where it plays a critical role in the de novo synthesis of purines and thymidylate, essential building blocks for DNA replication and rapid cell proliferation.[1][2][3] In contrast, most healthy adult tissues exhibit low to no expression of MTHFD2, making it an attractive therapeutic target in oncology.[2][3]

Inhibition of MTHFD2 with compounds like this compound disrupts the mitochondrial folate cycle, leading to a depletion of one-carbon units. This metabolic disruption impairs nucleotide synthesis, causing replication stress and subsequent cell cycle arrest, primarily in the S and G2/M phases, and can also induce apoptosis.[1][4] This document provides detailed protocols for analyzing the cell cycle arrest induced by this compound using flow cytometry, along with representative data and pathway diagrams.

Data Presentation

The following table summarizes representative data from a cell cycle analysis experiment using flow cytometry on a cancer cell line following the inhibition of MTHFD2. The data illustrates a significant shift in cell cycle distribution, characterized by an arrest in the G0/G1 and S phases.

Treatment GroupG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control45.3 ± 2.135.8 ± 1.518.9 ± 1.2
This compound (10 µM)62.1 ± 2.528.5 ± 1.89.4 ± 0.9

Data are presented as mean ± standard deviation from three independent experiments. The cell line used was HCC44 human lung adenocarcinoma cells, and the data is representative of the effects of MTHFD2 inhibition.

Signaling Pathway and Experimental Workflow

MTHFD2 Inhibition and Cell Cycle Arrest Pathway

MTHFD2_Pathway Mechanism of this compound Induced Cell Cycle Arrest Mthfd2_IN_4 This compound MTHFD2 MTHFD2 Enzyme Mthfd2_IN_4->MTHFD2 Inhibition One_Carbon Mitochondrial One-Carbon Metabolism MTHFD2->One_Carbon Catalyzes Nucleotide De Novo Nucleotide Synthesis (Purines, Thymidine) One_Carbon->Nucleotide Provides 1C Units DNA_Replication DNA Replication and Repair Nucleotide->DNA_Replication Essential for Replication_Stress Replication Stress DNA_Replication->Replication_Stress Disruption leads to Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1, S, G2/M) Replication_Stress->Cell_Cycle_Arrest Induces

Caption: MTHFD2 Inhibition Pathway.

Experimental Workflow for Flow Cytometry Analysis

Flow_Cytometry_Workflow Flow Cytometry Cell Cycle Analysis Workflow cluster_prep Cell Preparation cluster_staining Fixation and Staining cluster_analysis Data Acquisition and Analysis Cell_Culture 1. Seed and Culture Cells Treatment 2. Treat with this compound (and Vehicle Control) Cell_Culture->Treatment Harvest 3. Harvest Cells (e.g., Trypsinization) Treatment->Harvest Fixation 4. Fix Cells (e.g., 70% Cold Ethanol) Harvest->Fixation Staining 5. Stain with Propidium Iodide (containing RNase A) Fixation->Staining Flow_Cytometry 6. Acquire Data on Flow Cytometer Staining->Flow_Cytometry Data_Analysis 7. Analyze Cell Cycle Distribution Flow_Cytometry->Data_Analysis

References

Application Notes and Protocols: In Vivo Efficacy of MTHFD2 Inhibitors in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific in vivo efficacy studies for a compound named "Mthfd2-IN-4" were found in the available literature. The following application notes and protocols are based on published data for other representative MTHFD2 inhibitors, such as DS18561882 and LY345899, and are intended to provide a comprehensive guide for researchers, scientists, and drug development professionals working on this target.

Introduction

Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme that plays a critical role in one-carbon metabolism. This pathway is essential for the synthesis of nucleotides and amino acids, which are fundamental for rapid cell proliferation.[1][2] MTHFD2 is highly expressed in embryonic and various cancer tissues but is found at low to undetectable levels in most healthy adult tissues.[1][2] This differential expression makes MTHFD2 an attractive therapeutic target for cancer.[1][3] Inhibition of MTHFD2 disrupts the production of building blocks for DNA and RNA, leading to replication stress and ultimately, cancer cell death.[4][5] These notes provide an overview of the in vivo efficacy of small molecule MTHFD2 inhibitors in various animal models and detailed protocols for their evaluation.

Data Presentation: In Vivo Efficacy of MTHFD2 Inhibitors

The following tables summarize the quantitative data from in vivo studies of representative MTHFD2 inhibitors in various cancer models.

Table 1: Antitumor Efficacy of MTHFD2 Inhibitors in Xenograft Models

InhibitorCancer TypeAnimal ModelCell LineDosing RegimenKey Efficacy ResultsReference
DS18561882Breast CancerBALB/cAJcl-nu/nu miceMDA-MB-231300 mg/kg, oral, twice dailyTumor Growth Inhibition (TGI): 67%[6]
Unnamed [I]/16eAcute Myeloid Leukemia (AML)MOLM-14 bearing miceMOLM-1415 mg/kg, intravenousTGI: 75.7% (Day 7), 57.4% (Day 14)[7]
LY345899Colorectal Cancer (CRC)Patient-Derived Xenograft (PDX)N/A10 mg/kg, intraperitoneal, 5 days/week for 4 weeksReduced tumor growth[8]
TH9619Acute Myeloid Leukemia (AML)HL-60 xenograftHL-60Not specifiedIncreased survival by 2 weeks (with low-folate diet)[4]

Table 2: Pharmacokinetic Profiles of MTHFD2 Inhibitors in Mice

InhibitorDose & RouteHalf-life (t½)CmaxAUCClearanceReference
DS1856188230 mg/kg, oral2.21 h11.4 µg/mL64.6 µg·h/mLNot specified[6]
100 mg/kg, oral2.16 h56.5 µg/mL264 µg·h/mLNot specified[6]
300 mg/kg, oral2.32 h90.1 µg/mL726 µg·h/mLNot specified[6]
Unnamed [I]/16e2 mg/kg, IV6.5 hNot specified2702 ng/mL·h12.3 mL/min/kg[7]

Experimental Protocols

Protocol 1: General In Vivo Tumor Xenograft Efficacy Study

This protocol outlines a standard procedure for assessing the antitumor efficacy of an MTHFD2 inhibitor in a subcutaneous xenograft mouse model.

1. Animal Model and Cell Culture:

  • Animals: Use immunodeficient mice (e.g., BALB/c nude or NSG mice), typically 4-6 weeks old.
  • Cell Lines: Culture human cancer cells known to express MTHFD2 (e.g., MDA-MB-231 for breast cancer, MOLM-14 for AML, or SW620 for colorectal cancer) under standard conditions.[4][5]

2. Tumor Implantation:

  • Harvest cancer cells during their exponential growth phase.
  • Resuspend the cells in a suitable medium (e.g., PBS or Matrigel mixture).
  • Subcutaneously inject 1-5 million cells into the flank of each mouse.[4]

3. Tumor Growth and Group Randomization:

  • Allow the tumors to grow to a palpable and measurable size (e.g., 100-200 mm³).[4]
  • Measure tumor volume using calipers (Volume = 0.5 x Length x Width²).
  • Randomize the mice into treatment and control (vehicle) groups with comparable mean tumor volumes.

4. Compound Administration:

  • Prepare the MTHFD2 inhibitor formulation and the vehicle control. For example, DS18561882 has been formulated in a 0.5% (w/v) methyl cellulose (B213188) 400 solution for oral administration.[6]
  • Administer the compound according to the planned dose and schedule (e.g., daily oral gavage, intraperitoneal injection, or intravenous injection).[4] The control group should receive the vehicle alone.

5. Monitoring and Endpoints:

  • Measure tumor volume and the body weight of the mice 2-3 times per week to assess efficacy and toxicity.[4]
  • The study endpoint is typically reached when tumors in the control group reach a predetermined maximum size, or after a fixed duration (e.g., 21-28 days).[4]
  • At the endpoint, euthanize the mice and excise the tumors.
  • Measure the final tumor weight.

6. Data Analysis:

  • Calculate the Tumor Growth Inhibition (TGI) percentage using the formula:
  • TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100.
  • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed effects.

Protocol 2: Pharmacokinetic (PK) Study in Mice

This protocol describes a typical PK study to determine the absorption, distribution, metabolism, and excretion (ADME) properties of an MTHFD2 inhibitor.

1. Animal and Dosing:

  • Use a suitable mouse strain (e.g., BALB/c).
  • Administer a single dose of the MTHFD2 inhibitor via the intended clinical route (e.g., oral gavage or intravenous injection).

2. Sample Collection:

  • Collect blood samples from a subset of mice at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
  • Process the blood to obtain plasma and store it at -80°C until analysis.

3. Bioanalysis:

  • Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of the inhibitor in the plasma samples.

4. PK Parameter Calculation:

  • Use a non-compartmental analysis to calculate key PK parameters from the plasma concentration-time data, including:
  • Maximum concentration (Cmax)
  • Time to maximum concentration (Tmax)
  • Area under the curve (AUC)
  • Half-life (t½)
  • Clearance (CL)
  • Volume of distribution (Vd)

Mandatory Visualizations

MTHFD2_Signaling_Pathway cluster_Cytosol Cytosol cluster_Nucleus Nucleus MTHFD2 MTHFD2 CHO_THF 10-Formyl-THF MTHFD2->CHO_THF CH2THF 5,10-Methylene-THF CH2THF->MTHFD2 Formate Formate CHO_THF->Formate Formate_out Formate Formate->Formate_out Export Purine_Synth De Novo Purine Synthesis Purine_Synth_out Purines Formate_out->Purine_Synth DNA_RNA DNA & RNA Synthesis Replication_Stress Replication Stress & Cell Death Purine_Synth_out->DNA_RNA Inhibitor MTHFD2 Inhibitor (e.g., DS18561882) Inhibitor->MTHFD2 Inhibition

MTHFD2's role in one-carbon metabolism and its inhibition.

InVivo_Efficacy_Workflow start Start: Select Cancer Cell Line & Animal Model implantation Subcutaneous Tumor Cell Implantation start->implantation growth Tumor Growth to Palpable Size (100-200 mm³) implantation->growth randomization Randomize Mice into Treatment & Vehicle Groups growth->randomization treatment Administer MTHFD2 Inhibitor or Vehicle (Daily) randomization->treatment monitoring Monitor Tumor Volume & Body Weight (2-3x/week) treatment->monitoring endpoint Endpoint Analysis: Tumor Excision & Weight monitoring->endpoint analysis Data Analysis: Calculate TGI (%) endpoint->analysis finish End: Efficacy Determined analysis->finish

Generalized workflow for an in vivo xenograft efficacy study.

MTHFD2_Target_Logic MTHFD2_Expression MTHFD2 Expression Cancer_Cells High in Cancer Cells MTHFD2_Expression->Cancer_Cells Normal_Cells Low in Normal Adult Tissues MTHFD2_Expression->Normal_Cells Targeting Targeting MTHFD2 with Inhibitors Cancer_Cells->Targeting Leads to Therapeutic_Window Potential for Wide Therapeutic Window Normal_Cells->Therapeutic_Window Provides Outcome Selective Cancer Cell Killing Targeting->Outcome

References

Troubleshooting & Optimization

Troubleshooting Inconsistent Results with MTHFD2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing frequently asked questions related to the use of MTHFD2 inhibitors, such as Mthfd2-IN-4. This resource provides guidance on resolving common issues to ensure the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for MTHFD2 inhibitors like this compound?

MTHFD2 (Methylenetetrahydrofolate Dehydrogenase 2) is a mitochondrial enzyme that plays a critical role in one-carbon (1C) metabolism.[1][2] It is essential for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. MTHFD2 inhibitors block the enzymatic activity of MTHFD2, leading to a depletion of the cellular pool of nucleotides.[1][3] This disruption of nucleotide synthesis causes replication stress, DNA damage, and ultimately leads to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells that have a high demand for these building blocks.[4]

Q2: Why is MTHFD2 considered a promising target for cancer therapy?

MTHFD2 is highly expressed in embryonic tissues and a wide variety of cancer cells, but its expression is low or absent in most healthy adult tissues.[1][2][3][5][6] This differential expression makes it an attractive therapeutic target, as inhibiting MTHFD2 could selectively harm cancer cells while sparing normal cells, potentially leading to fewer side effects compared to conventional chemotherapies.[3] Elevated MTHFD2 expression is often associated with poor prognosis in various cancers.[5][6]

Q3: What are some key considerations before starting an experiment with an MTHFD2 inhibitor?

Before initiating experiments, it is crucial to:

  • Confirm MTHFD2 Expression: Verify the expression level of MTHFD2 in your cell line(s) of interest via Western blot or other methods. Cell lines with higher MTHFD2 expression are generally more sensitive to its inhibition.[4]

  • Proper Inhibitor Handling: Ensure the inhibitor is properly dissolved and stored to maintain its stability. A common solvent is DMSO, and stock solutions should be stored at -20°C or -80°C, protected from light and moisture, while avoiding repeated freeze-thaw cycles.[7]

  • Vehicle Controls: Always include a vehicle control (e.g., DMSO) in your experiments at the same final concentration used for the inhibitor. This helps to distinguish the effects of the inhibitor from those of the solvent.[7]

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with MTHFD2 inhibitors, providing potential causes and solutions in a question-and-answer format.

Question 1: Why am I observing inconsistent or weaker-than-expected anti-proliferative effects?

Several factors can contribute to this issue:

Potential CauseSuggested Solution
Low MTHFD2 Expression Confirm MTHFD2 protein levels in your cell lines using Western blot. Cell lines with low or absent MTHFD2 expression will likely be resistant to the inhibitor.[4]
Metabolic Plasticity Some cell lines can compensate for MTHFD2 inhibition by utilizing alternative metabolic pathways.[4] Consider performing metabolic profiling to understand the specific dependencies of your cells.
Nutrient-Rich Media The presence of nucleotide precursors like hypoxanthine (B114508) and thymidine (B127349) in the cell culture media can rescue cells from the effects of MTHFD2 inhibition.[4] Use a defined medium or test for rescue effects by supplementing with nucleosides.
Inhibitor Instability/Solubility Ensure the inhibitor is fully dissolved and has not precipitated out of solution. Prepare fresh dilutions for each experiment and keep the final DMSO concentration low (typically below 0.5%).
Insufficient Treatment Duration The depletion of intracellular nucleotide pools can take time. Consider extending the treatment duration to 72-96 hours to observe a significant effect on cell proliferation.[4]
Suboptimal Cell Seeding Density High cell densities can mask the anti-proliferative effects. Optimize seeding density to ensure cells remain in the logarithmic growth phase throughout the experiment.[4]

Question 2: The observed cytotoxicity is higher than expected for a cytostatic effect. What could be the reason?

While MTHFD2 inhibition primarily leads to a cytostatic effect by halting cell proliferation, high cytotoxicity can occur.

Potential CauseSuggested Solution
High Inhibitor Concentration Very high concentrations of the inhibitor may lead to off-target effects and increased cytotoxicity.[4] It is crucial to perform a dose-response curve to identify the optimal concentration range for your specific cell line.
Induction of Apoptosis Severe depletion of thymidine and purines can cause significant DNA damage and replication stress, ultimately triggering apoptosis.[4] You can verify this by conducting assays for apoptotic markers like Annexin V or caspase activation.
Cell Line Sensitivity Different cell lines exhibit varying degrees of sensitivity to nucleotide depletion. The observed cytotoxicity might be a genuine on-target effect in highly dependent cells.

Question 3: How can I confirm that the observed effects are specifically due to MTHFD2 inhibition?

Confirming the on-target activity of your inhibitor is a critical step.

Experimental ApproachDescription
Rescue Experiments Co-treat cells with the MTHFD2 inhibitor and a supplement of nucleosides (e.g., a mixture of adenosine, guanosine, cytidine, and thymidine) or formate.[7] If the addition of these supplements reverses the anti-proliferative or cytotoxic effects, it strongly indicates an on-target mechanism related to one-carbon metabolism.
Western Blot Analysis Assess the levels of downstream markers of DNA damage and replication stress, such as phosphorylated H2AX (γH2AX) or PARP cleavage, which are expected to increase with MTHFD2 inhibition.[1]
MTHFD2 Knockdown/Overexpression Use siRNA or shRNA to knock down MTHFD2 expression and compare the phenotype to that observed with the inhibitor. Conversely, overexpressing MTHFD2 in a sensitive cell line may confer resistance to the inhibitor.

Experimental Protocols

1. Cell Viability (MTT) Assay

This protocol provides a general guideline for assessing the effect of an MTHFD2 inhibitor on cancer cell viability.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • This compound

    • DMSO (for vehicle control)

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

    • Plate reader

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[7]

    • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium and add the medium containing different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).[1]

    • Incubation: Incubate the plate for the desired duration (e.g., 72-96 hours) at 37°C in a humidified incubator with 5% CO2.[7]

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[7]

    • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[7]

    • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.[7]

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

2. Western Blot Analysis

This protocol is for assessing the levels of MTHFD2 and downstream markers of DNA damage and apoptosis.

  • Materials:

    • Treated and untreated cell lysates

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF or nitrocellulose membrane

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies (e.g., anti-MTHFD2, anti-γH2AX, anti-cleaved PARP)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Procedure:

    • Protein Extraction and Quantification: Lyse cells and quantify protein concentration using a BCA assay.

    • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

    • Washing: Wash the membrane three times with TBST.[4]

    • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

    • Washing: Wash the membrane three times with TBST.[4]

    • Detection: Add ECL substrate and visualize the protein bands using an imaging system.[4] Use a loading control like β-actin or GAPDH to ensure equal protein loading.

Visualized Workflows and Pathways

MTHFD2_Inhibition_Pathway cluster_mitochondria Mitochondria cluster_cytosol Cytosol Serine Serine SHMT2 SHMT2 Serine->SHMT2 THF THF THF->SHMT2 5,10-methylene-THF 5,10-methylene-THF SHMT2->5,10-methylene-THF MTHFD2 MTHFD2 5,10-methylene-THF->MTHFD2 10-formyl-THF 10-formyl-THF MTHFD2->10-formyl-THF Purine Synthesis Purine Synthesis Formate Formate 10-formyl-THF->Formate Formate->Purine Synthesis One-carbon units DNA/RNA Synthesis DNA/RNA Synthesis Purine Synthesis->DNA/RNA Synthesis Replication Stress Replication Stress Purine Synthesis->Replication Stress Depletion leads to Thymidylate Synthesis Thymidylate Synthesis Thymidylate Synthesis->DNA/RNA Synthesis Thymidylate Synthesis->Replication Stress Depletion leads to Cell Proliferation Cell Proliferation DNA/RNA Synthesis->Cell Proliferation Apoptosis Apoptosis This compound This compound This compound->MTHFD2 Inhibits Replication Stress->Apoptosis Induces

Caption: Mechanism of action of this compound in cancer cells.

Troubleshooting_Workflow Start Inconsistent Results Check_Expression MTHFD2 Expressed? Start->Check_Expression Check_Protocol Protocol Optimized? Check_Expression->Check_Protocol Yes Resistant_Cell_Line Use a different cell line Check_Expression->Resistant_Cell_Line No Check_On_Target On-Target Effect? Check_Protocol->Check_On_Target Yes Optimize_Protocol Optimize dose, duration, density Check_Protocol->Optimize_Protocol No Perform_Rescue Perform nucleoside rescue Check_On_Target->Perform_Rescue Unsure Success Consistent Results Check_On_Target->Success Yes Optimize_Protocol->Start Re-test Perform_Rescue->Start Re-evaluate

Caption: A logical workflow for troubleshooting this compound experiments.

References

addressing weak or no effect of Mthfd2-IN-4 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mthfd2-IN-4. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing frequently asked questions related to the use of this compound, a potent inhibitor of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor of MTHFD2, a mitochondrial enzyme that plays a crucial role in one-carbon (1C) metabolism.[1] MTHFD2 is highly expressed in many cancer types and embryonic tissues but is found at low levels in most healthy adult tissues, making it an attractive target for cancer therapy.[2][3][4] By inhibiting MTHFD2, this compound disrupts the folate cycle, which impairs the synthesis of nucleotides (purines and thymidylate) and amino acids necessary for rapidly proliferating cancer cells.[1][5] This disruption leads to replication stress, cell cycle arrest, and ultimately apoptosis in cancer cells that are highly dependent on this metabolic pathway.[1][6]

Q2: What is the role of MTHFD2 in cancer?

A2: MTHFD2 is a key enzyme in mitochondrial folate-mediated one-carbon metabolism.[2][7] It is consistently upregulated in a wide range of cancer tissues and contributes significantly to tumor progression.[2][3][7] Its elevated expression is associated with poor prognosis in various cancers, including breast, colon, and liver cancer.[2] MTHFD2 supports cancer cell proliferation by providing the necessary one-carbon units for the synthesis of nucleotides and other essential biomolecules.[8][9] Depletion of MTHFD2 has been shown to suppress malignant phenotypes such as proliferation, invasion, and migration, and can induce cancer cell death.[2]

Q3: How should I prepare and store this compound?

A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution.[10] For long-term storage, it is recommended to store stock solutions at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.[10] Always refer to the manufacturer's datasheet for specific solubility and stability information.

Q4: What are some common reasons for observing a weak or no effect with this compound in my experiments?

A4: Several factors can contribute to a weak or absent effect of this compound. These can include:

  • Low MTHFD2 expression: The cell line being used may not express MTHFD2 at a high enough level to be dependent on its activity.[6][11]

  • Inhibitor inactivity: The inhibitor may have degraded due to improper storage or handling.[6]

  • Cellular resistance: The cells may have compensatory metabolic pathways that bypass the need for MTHFD2.[11]

  • Insufficient concentration or duration: The concentration of the inhibitor or the treatment time may be suboptimal.[6]

  • Experimental conditions: Issues with cell culture media composition, such as the presence of nucleotide precursors, can mask the inhibitor's effect.[11]

  • Inhibitor precipitation: The inhibitor may have low aqueous solubility and precipitate in the culture medium.[6]

Troubleshooting Guide

Issue: Weak or No Anti-proliferative Effect Observed

This is a common challenge that can arise from various factors related to the inhibitor, the cell line, or the experimental setup. The following troubleshooting workflow can help you diagnose and resolve the issue.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_inhibitor cluster_cells cluster_exp cluster_pathway start Start: Weak or No Effect of this compound check_inhibitor 1. Verify Inhibitor Integrity & Activity start->check_inhibitor check_cells 2. Assess Target Cell Line check_inhibitor->check_cells Inhibitor OK inhibitor_fresh Use fresh aliquot of inhibitor inhibitor_solubility Check for precipitation (visual inspection, light microscopy) inhibitor_activity Confirm activity in a sensitive positive control cell line optimize_exp 3. Optimize Experimental Conditions check_cells->optimize_exp Cell line suitable mthfd2_expression Confirm MTHFD2 expression (Western Blot, qPCR) cell_doubling Check cell doubling time compensatory_pathways Consider compensatory pathways (e.g., MTHFD1 expression) analyze_pathway 4. Investigate Downstream Pathways optimize_exp->analyze_pathway Conditions optimized dose_response Perform dose-response curve (wide concentration range) time_course Conduct time-course experiment (e.g., 24, 48, 72, 96h) media_composition Check media for nucleosides/ formate that could rescue effect dmso_control Ensure appropriate vehicle (DMSO) control conclusion Conclusion: Identify Cause & Refine Experiment analyze_pathway->conclusion Pathway analyzed target_engagement Assess target engagement (e.g., CETSA) downstream_markers Analyze downstream markers (e.g., nucleotide levels, DNA damage) rescue_experiment Perform rescue experiment with nucleosides or formate

Caption: A logical workflow for troubleshooting this compound experiments.

Quantitative Data Summary

The following table summarizes key quantitative data for representative MTHFD2 inhibitors. Note that "this compound" is a generic name, and the specific inhibitor used should be referenced for its precise IC50 values.

Inhibitor NameMTHFD2 IC50 (µM)MTHFD1 IC50 (µM)Selectivity (MTHFD1/MTHFD2)Reference
DS185618820.00630.57~90-fold[6]
TH96190.047Not specifiedNot specified[6]
DS449601561.6>30>18.75-fold[6]
LY3458990.6630.096~0.14-fold (more potent on MTHFD1)[6][12]

Experimental Protocols

Cell Viability Assay (e.g., MTT Assay)

This protocol provides a general guideline for assessing the effect of this compound on cancer cell viability.[6]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (for vehicle control)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Incubate for 24 hours to allow for cell attachment.[6]

  • Treatment: Prepare serial dilutions of this compound in complete medium. Add the medium containing different concentrations of the inhibitor to the wells. Include a vehicle control with the same concentration of DMSO as the highest inhibitor dose.[1]

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).[6]

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.[6]

  • Solubilization: Add solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[6]

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis

This protocol is for assessing the levels of MTHFD2 and downstream signaling proteins following treatment with this compound.[1]

Materials:

  • Treated and untreated cell lysates

  • Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-MTHFD2, anti-p-AKT, anti-cleaved PARP)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction and Quantification: Lyse cells and quantify protein concentration.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

Signaling Pathways and Experimental Workflows

MTHFD2 Signaling Pathway

MTHFD2 is a central enzyme in mitochondrial one-carbon metabolism, which is interconnected with several key cellular processes.

MTHFD2_Signaling_Pathway Mthfd2_IN_4 This compound MTHFD2 MTHFD2 Mthfd2_IN_4->MTHFD2 Inhibits DNA_RNA_Synthesis DNA/RNA Synthesis Mthfd2_IN_4->DNA_RNA_Synthesis Disrupts Cell_Proliferation Cancer Cell Proliferation Mthfd2_IN_4->Cell_Proliferation Inhibits One_Carbon Mitochondrial One-Carbon Metabolism MTHFD2->One_Carbon Catalyzes AKT_Signaling AKT Signaling MTHFD2->AKT_Signaling Activates Purine_Synthesis De Novo Purine Synthesis One_Carbon->Purine_Synthesis Provides 1C units Thymidylate_Synthesis Thymidylate Synthesis One_Carbon->Thymidylate_Synthesis Provides 1C units Redox_Balance Redox Balance (NADPH) One_Carbon->Redox_Balance Generates NADPH Purine_Synthesis->DNA_RNA_Synthesis Thymidylate_Synthesis->DNA_RNA_Synthesis DNA_RNA_Synthesis->Cell_Proliferation Apoptosis Apoptosis Cell_Proliferation->Apoptosis Leads to AKT_Signaling->Cell_Proliferation Promotes

Caption: MTHFD2 pathway and the inhibitory action of this compound.

General Experimental Workflow

A typical workflow for evaluating the effects of this compound in cell culture experiments.

Experimental_Workflow start Start cell_culture Cell Culture (Select appropriate cell line) start->cell_culture inhibitor_prep Inhibitor Preparation (Stock solution in DMSO) cell_culture->inhibitor_prep treatment Treatment with this compound (Dose-response & time-course) inhibitor_prep->treatment viability_assay Cell Viability Assay (MTT, CellTiter-Glo) treatment->viability_assay western_blot Western Blot Analysis (MTHFD2, Apoptosis markers) treatment->western_blot flow_cytometry Flow Cytometry (Cell cycle, Apoptosis) treatment->flow_cytometry metabolomics Metabolomic Analysis (Nucleotide pools) treatment->metabolomics data_analysis Data Analysis & Interpretation viability_assay->data_analysis western_blot->data_analysis flow_cytometry->data_analysis metabolomics->data_analysis end End data_analysis->end

Caption: A typical workflow for Mthfd2-IN-1 cell culture experiments.[1]

References

managing Mthfd2-IN-4 experimental variability between cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mthfd2-IN-4, a potent inhibitor of MTHFD2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing experimental variability and to offer troubleshooting support for common issues encountered when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2). MTHFD2 is a mitochondrial enzyme that plays a crucial role in one-carbon metabolism, a pathway essential for the synthesis of nucleotides (purines) and amino acids.[1][2] In many cancer types, MTHFD2 is significantly overexpressed to meet the high metabolic demands of rapid cell proliferation.[3][4][5] this compound works by binding to MTHFD2 and inhibiting its enzymatic activity. This disruption of one-carbon metabolism leads to a depletion of essential building blocks for DNA replication and protein synthesis, ultimately causing cell cycle arrest and apoptosis in cancer cells.[1]

Q2: Why do I observe significant variability in the IC50 value of this compound across different cancer cell lines?

A2: Variability in IC50 values across different cell lines is a common phenomenon for many anti-cancer compounds and can be attributed to several factors:

  • MTHFD2 Expression Levels: Cell lines with higher endogenous expression of MTHFD2 may be more dependent on its activity for survival and therefore more sensitive to inhibition by this compound.[3][5]

  • Genetic Background: The genetic makeup of each cell line is unique. Mutations in genes involved in upstream or downstream signaling pathways, or in drug transporter proteins, can influence the cellular response to this compound.

  • Metabolic Plasticity: Some cell lines may have the ability to compensate for the inhibition of MTHFD2 by utilizing alternative metabolic pathways to generate necessary metabolites.

  • Cellular Uptake and Efflux: Differences in the expression of drug influx and efflux pumps (e.g., P-glycoprotein) can alter the intracellular concentration of this compound, thereby affecting its potency.

  • Proliferation Rate: Faster-proliferating cell lines may be more susceptible to inhibitors of nucleotide synthesis like this compound.

Q3: My results with this compound are inconsistent between experiments. What are the potential causes?

A3: Inconsistent results can arise from several sources of experimental variability. Key factors to consider include:

  • Cell Culture Conditions: Variations in cell passage number, confluency, media composition (including serum batches), and incubation conditions can all impact cellular metabolism and drug response.

  • Compound Handling: Improper storage, repeated freeze-thaw cycles, or inaccurate dilutions of this compound can affect its stability and potency.

  • Assay-Specific Variability: Inconsistent seeding densities, incubation times, and reagent quality in assays like MTT or western blotting can lead to variable outcomes.

  • Solvent Effects: High concentrations of the solvent used to dissolve this compound (e.g., DMSO) can have cytotoxic effects on some cell lines.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments with this compound.

Issue Possible Cause Suggested Solution
No or weak effect of this compound 1. Inactive Compound: The inhibitor may have degraded due to improper storage or handling. 2. Resistant Cell Line: The chosen cell line may have low MTHFD2 expression or inherent resistance mechanisms. 3. Suboptimal Concentration/Duration: The concentration or treatment duration may be insufficient to elicit a response.1. Verify Compound Activity: Test the inhibitor on a known sensitive cell line. Prepare fresh stock solutions. 2. Characterize Cell Line: Check the MTHFD2 expression level in your cell line via Western Blot or qPCR. Consider using a different, more sensitive cell line. 3. Optimize Treatment: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time.
High variability between replicates 1. Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates. 2. Pipetting Errors: Inaccurate dispensing of cells, media, or inhibitor. 3. Edge Effects: Evaporation from wells on the outer edges of the plate.1. Improve Seeding Technique: Ensure a single-cell suspension before seeding and mix gently before dispensing into each well. 2. Calibrate Pipettes: Regularly calibrate and check the accuracy of your pipettes. 3. Minimize Edge Effects: Avoid using the outermost wells of the plate for data collection, or fill them with sterile PBS to maintain humidity.
Unexpected cytotoxicity in control group 1. Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) is too high. 2. Contamination: Bacterial or fungal contamination in the cell culture.1. Reduce Solvent Concentration: Ensure the final DMSO concentration is below 0.5% (v/v) and include a vehicle-only control in your experiments.[6] 2. Check for Contamination: Regularly inspect your cell cultures under a microscope and perform mycoplasma testing.

Quantitative Data

The following tables summarize the in vitro activity of known MTHFD2 inhibitors in various cancer cell lines. This data can serve as a reference for designing your experiments with this compound.

Table 1: IC50 Values of MTHFD2 Inhibitors in Cancer Cell Lines

InhibitorCancer TypeCell LineIC50 (µM)Reference
DS18561882Breast CancerMDA-MB-4680.0063[7]
DS18561882Lung AdenocarcinomaA5499.013[7]
LY345899Colorectal CancerSW6200.663[7]
TH9619Acute Myeloid LeukemiaHL-60~0.01[7]

Table 2: Selectivity of MTHFD2 Inhibitors

InhibitorMTHFD2 IC50 (µM)MTHFD1 IC50 (µM)Reference
DS185618820.00630.57[7]
LY3458990.6630.096[7]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for determining the effect of this compound on cancer cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well clear-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium and add 100 µL of the medium containing different concentrations of the inhibitor. Include a vehicle control (DMSO at the same concentration as the highest inhibitor dose).[6]

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis

This protocol is for assessing the protein levels of MTHFD2 and downstream markers.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-MTHFD2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

Visualizations

MTHFD2 Signaling Pathway and Inhibition by this compound

MTHFD2_Pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Serine Serine CH2THF_mito 5,10-CH2-THF Serine->CH2THF_mito SHMT2 THF_mito THF CHO_THF_mito 10-CHO-THF CH2THF_mito->CHO_THF_mito MTHFD2 (Dehydrogenase/ Cyclohydrolase) Formate Formate CH2THF_mito->Formate MTHFD2L MTHFD2 MTHFD2 CHO_THF_mito->THF_mito Formate_cyto Formate Formate->Formate_cyto Export Purine_synthesis De Novo Purine Synthesis Formate_cyto->Purine_synthesis Nucleotides Nucleotides (ATP, GTP) Purine_synthesis->Nucleotides DNA_RNA DNA & RNA Synthesis Nucleotides->DNA_RNA Cell Proliferation Cell Proliferation DNA_RNA->Cell Proliferation Mthfd2_IN_4 This compound Mthfd2_IN_4->MTHFD2

Caption: MTHFD2 pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing this compound Efficacy

experimental_workflow start Start cell_culture 1. Cell Line Selection & Culture start->cell_culture treatment 2. This compound Treatment (Dose-Response & Time-Course) cell_culture->treatment viability_assay 3. Cell Viability Assay (e.g., MTT) treatment->viability_assay western_blot 5. Western Blot Analysis (MTHFD2, downstream markers) treatment->western_blot ic50 4. Determine IC50 viability_assay->ic50 data_analysis 6. Data Analysis & Interpretation ic50->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: A typical workflow for this compound cell culture experiments.

Troubleshooting Logic for this compound Experiments

troubleshooting_logic cluster_solutions Potential Solutions start Inconsistent or Unexpected Results check_compound Check this compound (Storage, Handling, Fresh Stock) start->check_compound check_cells Evaluate Cell Line (Passage, Confluency, Contamination) start->check_cells check_protocol Review Experimental Protocol (Seeding Density, Incubation Time, Reagents) start->check_protocol check_controls Analyze Controls (Vehicle, Positive/Negative) start->check_controls optimize_concentration Optimize Inhibitor Concentration check_compound->optimize_concentration standardize_culture Standardize Cell Culture Practices check_cells->standardize_culture new_cell_line Consider a Different Cell Line check_cells->new_cell_line validate_assay Validate Assay Performance check_protocol->validate_assay check_controls->validate_assay

Caption: A logical guide for troubleshooting this compound experiments.

References

how to handle Mthfd2-IN-4 precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Mthfd2-IN-4 in your experiments. Here, you will find troubleshooting guides and frequently asked questions to address common challenges, particularly the issue of compound precipitation in stock solutions.

Troubleshooting Guide: this compound Precipitation

Precipitation of this compound in stock or working solutions is a common issue that can significantly impact experimental outcomes. This guide provides a systematic approach to troubleshoot and resolve this problem.

Symptoms:

  • Visible particles or cloudiness in the solution.

  • Inconsistent or lower-than-expected efficacy in assays.

  • Crystallization of the compound upon addition to aqueous media.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Low Aqueous Solubility This compound, like many small molecule inhibitors, likely has limited solubility in aqueous solutions such as cell culture media.[1]
Solution 1: Optimize Solvent Concentration: Prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM).[1][2][3] When preparing working solutions, ensure the final DMSO concentration in your cell culture medium is kept low, ideally below 0.5%, to avoid cytotoxicity and precipitation.[4]
Solution 2: Fresh Working Solutions: Prepare working solutions by diluting the high-concentration DMSO stock directly into your pre-warmed cell culture medium immediately before use.[1] Avoid storing diluted aqueous solutions.
Solution 3: Stepwise Dilution: When diluting the DMSO stock solution, do so in a stepwise manner to prevent the compound from precipitating due to a rapid change in solvent polarity.[4]
Improper Solution Preparation The method of dissolving and diluting the compound can significantly affect its stability in solution.
Solution 1: Ensure Complete Dissolution: When preparing the stock solution in DMSO, ensure the compound is fully dissolved. Vortexing and brief sonication in a water bath can aid dissolution.[5]
Solution 2: Pre-warmed Media: Add the DMSO stock solution to cell culture media that has been pre-warmed to 37°C. Gently swirl the media while adding the stock solution dropwise to facilitate mixing and prevent localized high concentrations that can lead to precipitation.
Incorrect Storage Improper storage can lead to compound degradation or precipitation.
Solution 1: Aliquot and Store Properly: Aliquot the high-concentration DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2][4] Store these aliquots at -20°C or -80°C, protected from light and moisture.[2][4]

Troubleshooting Workflow

Here is a visual guide to systematically address this compound precipitation issues.

G start Precipitation Observed check_stock Check Stock Solution: - Is it clear? - Stored correctly? start->check_stock remake_stock Prepare Fresh Stock Solution: - Use high-quality, anhydrous DMSO. - Ensure complete dissolution (vortex/sonicate). check_stock->remake_stock No check_dilution Review Dilution Protocol: - Final DMSO concentration <0.5%? - Added to pre-warmed media? - Freshly prepared? check_stock->check_dilution Yes remake_stock->check_dilution adjust_dilution Adjust Dilution Protocol: - Decrease final concentration. - Use stepwise dilution. - Add to media while gently swirling. check_dilution->adjust_dilution No consider_alternatives If Precipitation Persists: - Test different media formulations. - Consider a more soluble analog if available. check_dilution->consider_alternatives Yes end_success Problem Resolved adjust_dilution->end_success consider_alternatives->end_success

Caption: Troubleshooting workflow for this compound precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: Based on common practices for similar MTHFD2 inhibitors, high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing concentrated stock solutions.[2][3]

Q2: What is a typical concentration for an this compound stock solution?

A2: It is advisable to prepare a high-concentration stock solution, for example, 10 mM, in DMSO.[2][3] This allows for minimal volumes to be added to your experimental setup, keeping the final DMSO concentration low.

Q3: How should I store this compound stock solutions?

A3: For long-term stability, stock solutions of MTHFD2 inhibitors should be aliquoted into smaller, single-use volumes to prevent repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C and protected from light.[2][4]

Q4: What is the maximum recommended final DMSO concentration in cell culture?

A4: To avoid solvent-induced cytotoxicity and to minimize the risk of compound precipitation, the final concentration of DMSO in your cell culture medium should be kept below 0.5%.[4] It is crucial to include a vehicle control with the same final DMSO concentration in your experiments.[1]

Q5: Why is my this compound not showing the expected activity?

A5: If you are observing a lack of activity, it could be due to precipitation of the compound, leading to a lower effective concentration. Visually inspect your solutions for any signs of precipitation. If the solution appears clear, consider other factors such as compound degradation or cell line-specific sensitivity. Ensure proper storage and handling of the compound and prepare fresh working solutions for each experiment.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Bring the this compound powder and DMSO to room temperature.

  • Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Calculate the required volume of DMSO to achieve the desired high-concentration stock solution (e.g., 10 mM).

  • Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder.

  • Vortex the solution for 1-2 minutes to facilitate dissolution. If necessary, briefly sonicate the tube in a water bath to ensure the compound is fully dissolved.

  • Visually inspect the solution to confirm that no particulates are present.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.

MTHFD2 Signaling Pathway

MTHFD2 is a key enzyme in mitochondrial one-carbon metabolism and its expression is regulated by and involved in major cellular signaling pathways.

G cluster_0 Upstream Regulation cluster_1 MTHFD2 Function cluster_2 Downstream Effects GrowthSignals Growth Signals mTORC1 mTORC1 GrowthSignals->mTORC1 ATF4 ATF4 mTORC1->ATF4 MTHFD2 MTHFD2 ATF4->MTHFD2 promotes expression OneCarbonMetabolism One-Carbon Metabolism MTHFD2->OneCarbonMetabolism AKT AKT Signaling Pathway MTHFD2->AKT PurineSynthesis De Novo Purine Synthesis OneCarbonMetabolism->PurineSynthesis CellProliferation Cell Proliferation & Growth PurineSynthesis->CellProliferation AKT->CellProliferation

Caption: MTHFD2 is regulated by the mTORC1/ATF4 pathway and promotes cell proliferation.

References

improving the efficacy of Mthfd2-IN-4 treatment in resistant cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mthfd2-IN-4, a potent inhibitor of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and troubleshooting potential challenges, particularly in the context of acquired resistance in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent, tricyclic coumarin (B35378) derivative that acts as an inhibitor of MTHFD2.[1] MTHFD2 is a mitochondrial enzyme crucial for one-carbon (1C) metabolism.[2][3] This pathway is vital for the synthesis of nucleotides (purines and thymidylate) and amino acids, which are essential for the rapid proliferation of cancer cells.[3][4] By inhibiting MTHFD2, this compound disrupts the folate cycle, leading to a depletion of the nucleotide pool necessary for DNA replication and cell division.[2][3] This can induce replication stress, cell cycle arrest, and ultimately, apoptosis (programmed cell death) in cancer cells that are highly dependent on this pathway.[5][6]

Q2: Why are some cancer cell lines resistant to this compound treatment?

A2: Resistance to MTHFD2 inhibitors like this compound can arise through several mechanisms. One primary mechanism is the metabolic plasticity of cancer cells, which can adapt to the inhibition of the mitochondrial one-carbon pathway by upregulating the parallel cytosolic pathway. The cytosolic enzyme serine hydroxymethyltransferase 1 (SHMT1) can compensate for the loss of MTHFD2 function by providing the necessary one-carbon units for nucleotide synthesis. Additionally, alterations in signaling pathways that regulate metabolism, such as the mTORC1 pathway, can contribute to resistance.[7]

Q3: Can this compound be used in combination with other therapies?

A3: Yes, preclinical studies suggest that MTHFD2 inhibitors can have synergistic effects when combined with other anti-cancer agents. For instance, combining MTHFD2 inhibition with therapies that also target nucleotide metabolism or induce DNA damage may enhance the overall anti-tumor effect. Synergy has been observed with dUTPase inhibitors and other DNA damage response (DDR) inhibitors. The rationale is that by inhibiting MTHFD2, cancer cells become more vulnerable to agents that further disrupt DNA replication and repair.

Q4: What are the expected morphological changes in cells treated with this compound?

A4: Upon successful treatment with this compound, you can expect to observe signs of apoptosis in sensitive cell lines. These changes may include cell shrinkage, membrane blebbing, chromatin condensation, and the formation of apoptotic bodies. In a cell population, you may also observe a decrease in cell density and an increase in floating, dead cells. These morphological changes can be quantitatively assessed using assays such as Annexin V staining.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Issue Potential Cause Recommended Solution
Reduced or no efficacy of this compound in a previously sensitive cell line. Development of acquired resistance.1. Confirm Resistance: Determine the IC50 value of this compound in the suspected resistant line and compare it to the parental, sensitive line. An increase of 3- to 10-fold in IC50 is a common indicator of resistance.[8] 2. Investigate Mechanism: Analyze the expression levels of MTHFD2 and SHMT1 via Western blot. Upregulation of SHMT1 is a potential resistance mechanism. 3. Combination Therapy: Perform synergy assays with other drugs, such as SHMT inhibitors or DNA damaging agents.
High background in cell viability assays (e.g., MTT assay). Interference from serum or phenol (B47542) red in the culture medium.Use serum-free medium during the MTT incubation step. Also, include a background control well containing medium and MTT but no cells to subtract the background absorbance.
Inconsistent results in apoptosis assays (e.g., Annexin V/PI staining). Improper cell handling leading to mechanical membrane damage.Handle cells gently, especially during harvesting and washing steps. Ensure to collect both adherent and floating cells for a complete analysis of apoptosis.[9][10]
Difficulty in establishing a stable this compound resistant cell line. Suboptimal drug concentration or treatment schedule.Start with a low concentration of this compound (around the IC50 of the parental line) and gradually increase the concentration in a stepwise manner as the cells adapt.[8][11] This process can take several weeks to months.[8][12]

Experimental Protocols

Development of this compound Resistant Cell Lines

This protocol describes a stepwise method for generating cell lines with acquired resistance to this compound.[8][13]

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Cell culture flasks/plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Initial Seeding: Seed the parental cells at a standard density in a T25 flask.

  • Initial Drug Exposure: Once the cells reach 70-80% confluency, add this compound at a concentration equal to the IC50 of the parental cell line.

  • Monitoring: Monitor the cells daily. Significant cell death is expected initially.

  • Medium Change: Change the medium with fresh this compound every 2-3 days.

  • Recovery and Expansion: Once the surviving cells start to proliferate and reach 70-80% confluency, passage them into a new flask.

  • Stepwise Concentration Increase: In the new flask, increase the concentration of this compound by 1.5- to 2-fold.[8]

  • Repeat: Repeat steps 3-6, gradually increasing the drug concentration. This process is continued until the cells can proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50).

  • Characterization: Regularly assess the IC50 of the developing resistant cell line to monitor the level of resistance.

Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of this compound.

Materials:

  • Cells (parental and resistant)

  • 96-well plates

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., SDS-HCl)[14]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours.

  • Drug Treatment: Prepare serial dilutions of this compound. Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[14][15]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[14]

Apoptosis (Annexin V/PI) Assay

This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

  • Cells

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24-48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 500 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Visualizations

MTHFD2_Signaling_Pathway cluster_mitochondria Mitochondrion cluster_cytoplasm Cytoplasm Serine Serine Glycine Glycine Serine->Glycine SHMT2 THF THF mTHF mTHF THF->mTHF SHMT2 10-formyl-THF 10-formyl-THF mTHF->10-formyl-THF MTHFD2 Formate Formate 10-formyl-THF->Formate Formate_cyto Formate Formate->Formate_cyto Export Purine_synthesis Purine_synthesis Formate_cyto->Purine_synthesis de novo DNA_Replication DNA_Replication Purine_synthesis->DNA_Replication Cell_Proliferation Cell_Proliferation DNA_Replication->Cell_Proliferation Mthfd2_IN_4 This compound Mthfd2_IN_4->mTHF Inhibition

Caption: Mechanism of action of this compound.

Resistance_Mechanism cluster_sensitive Sensitive Cell cluster_resistant Resistant Cell MTHFD2_sensitive MTHFD2-dependent 1C Metabolism Nucleotide\nSynthesis Nucleotide Synthesis MTHFD2_sensitive->Nucleotide\nSynthesis Apoptosis Apoptosis MTHFD2_sensitive->Apoptosis MTHFD2_resistant MTHFD2 (Inhibited) Mthfd2_IN_4_sensitive This compound Mthfd2_IN_4_sensitive->MTHFD2_sensitive Cell Proliferation Cell Proliferation Nucleotide\nSynthesis->Cell Proliferation Continued\nProliferation Continued Proliferation Nucleotide\nSynthesis->Continued\nProliferation SHMT1_pathway Upregulated SHMT1 (Cytosolic Pathway) SHMT1_pathway->Nucleotide\nSynthesis Mthfd2_IN_4_resistant This compound Mthfd2_IN_4_resistant->MTHFD2_resistant

Caption: A potential mechanism of resistance to this compound.

Experimental_Workflow start Start with Sensitive Cell Line develop_resistance Develop Resistance (Stepwise this compound exposure) start->develop_resistance resistant_line Resistant Cell Line (High IC50) develop_resistance->resistant_line characterize Characterize Resistance resistant_line->characterize overcome_resistance Overcome Resistance resistant_line->overcome_resistance western_blot Western Blot (MTHFD2, SHMT1) characterize->western_blot metabolic_analysis Metabolic Flux Analysis characterize->metabolic_analysis synergy_assay Synergy Assays (e.g., with SHMT inhibitor) overcome_resistance->synergy_assay end Improved Therapeutic Strategy synergy_assay->end

Caption: Workflow for studying and overcoming this compound resistance.

References

Technical Support Center: Mthfd2-IN-4 and Vehicle Control Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mthfd2-IN-4. This resource provides guidance on minimizing the cytotoxic effects of the vehicle control, Dimethyl Sulfoxide (DMSO), to ensure the accurate assessment of this compound's activity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

This compound is typically dissolved in Dimethyl Sulfoxide (DMSO).

Q2: Why is DMSO used as a vehicle control?

DMSO is a powerful aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds, making it a common choice for solubilizing drugs for in vitro assays. A vehicle control, which is the solvent without the compound of interest, is crucial to distinguish the effects of the drug from those of the solvent itself.

Q3: Can DMSO be cytotoxic to cells?

Yes, DMSO can exhibit cytotoxic effects on various cell lines, often in a concentration-dependent manner. Effects can include reduced cell viability, induction of apoptosis or necrosis, and alterations in cell differentiation.

Q4: What is a generally safe concentration of DMSO for most cell lines?

A widely accepted practice is to keep the final concentration of DMSO in cell culture media at or below 0.1%. However, the sensitivity to DMSO can be highly cell line-specific, with some cells tolerating up to 0.5% while others show stress at concentrations as low as 0.01%. It is always recommended to perform a vehicle control titration study for your specific cell line.

Troubleshooting Guide: Minimizing DMSO-Induced Cytotoxicity

If you are observing unexpected cell death, reduced proliferation, or other artifacts in your vehicle control wells, consider the following troubleshooting steps.

Issue 1: High background cytotoxicity in vehicle control.

This is often the primary indicator that the DMSO concentration is too high for your experimental system.

Solution: Determine the Optimal DMSO Concentration

It is critical to perform a dose-response experiment for DMSO on your specific cell line to identify the maximum concentration that does not significantly impact cell viability or function.

Experimental Protocol: DMSO Dose-Response Assay

  • Cell Seeding: Plate your cells at the desired density for your main experiment and allow them to adhere and stabilize overnight.

  • DMSO Titration: Prepare a serial dilution of DMSO in your cell culture medium. A common range to test is from 0.01% to 1.0% (v/v).

  • Treatment: Replace the medium in the wells with the medium containing the different concentrations of DMSO. Include a "no DMSO" control.

  • Incubation: Incubate the cells for a duration that matches your planned drug treatment period.

  • Viability Assessment: Measure cell viability using a standard method such as an MTS, MTT, or a live/dead cell staining assay.

  • Data Analysis: Plot cell viability against DMSO concentration. The highest concentration that does not cause a significant drop in viability is your optimal final DMSO concentration.

Quantitative Data Summary: Example DMSO Tolerance

Cell LineDMSO Concentration for >90% ViabilityReference
HepG2< 0.5%
SH-SY5Y< 0.1%
Jurkat< 0.25%General Lab Practice
Primary Neurons< 0.01%General Lab Practice

Note: This table provides example values. Actual tolerance must be determined experimentally.

Issue 2: Inconsistent results or high variability between replicates.

This can be caused by improper mixing of a viscous DMSO stock solution into the aqueous culture medium.

Solution: Ensure Proper Dilution and Mixing Technique

  • Serial Dilution: Avoid adding a small volume of 100% DMSO directly to a large volume of medium. Perform serial dilutions to bring the concentration down gradually.

  • Vigorous Mixing: After adding DMSO to the medium, vortex the solution thoroughly to ensure homogeneity before adding it to the cells.

Workflow for Optimizing Vehicle Control

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A Seed cells in multi-well plate B Prepare serial dilutions of DMSO (e.g., 1%, 0.5%, 0.25%, 0.1%, 0.05%, 0.01%) A->B Allow cells to adhere C Treat cells with DMSO dilutions B->C D Incubate for duration of planned this compound experiment C->D E Perform cell viability assay (e.g., MTS, MTT) D->E F Plot Viability vs. [DMSO] E->F G Determine max [DMSO] with no significant cytotoxicity F->G

Caption: Workflow for determining the optimal DMSO concentration.

Potential Signaling Pathways Affected by DMSO

High concentrations of DMSO can induce cellular stress and activate pathways unrelated to the intended target of your compound. One such pathway is the cellular stress response, which can lead to apoptosis.

Simplified Stress-Induced Apoptosis Pathway

G DMSO High Conc. DMSO (Cellular Stressor) ROS ↑ Reactive Oxygen Species (ROS) DMSO->ROS JNK JNK Pathway Activation ROS->JNK Bax Bax/Bak Activation JNK->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

best practices for long-term storage of Mthfd2-IN-4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for the long-term storage and handling of Mthfd2-IN-4. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal long-term stability, this compound should be stored under the following conditions. While specific stability data for this compound is not extensively published, these recommendations are based on general best practices for small molecule inhibitors and data for structurally related compounds.[1]

Q2: How should I prepare stock solutions of this compound?

A2: To prepare a stock solution, dissolve this compound in a suitable solvent, typically high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[1] Before opening the vial of the solid compound, it is good practice to centrifuge it briefly to ensure all the powder is at the bottom.

Q3: What is the recommended storage for this compound stock solutions?

A3: Stock solutions should be aliquoted into single-use volumes to minimize freeze-thaw cycles, which can degrade the compound.[1] Store these aliquots at -20°C for short-term storage or -80°C for long-term storage, protected from light and moisture.[1]

Q4: My this compound precipitated out of solution after dilution in an aqueous buffer. What should I do?

A4: Precipitation is a common issue with hydrophobic compounds like this compound when diluted from a DMSO stock into an aqueous medium. Ensure the final DMSO concentration in your experimental medium is sufficient to maintain solubility, typically not exceeding 0.5%, though this is cell-line dependent.[1] It is also crucial to include a vehicle control with the same final DMSO concentration in your experiments. If precipitation persists, consider lowering the final concentration of this compound.

Troubleshooting Guide

This guide provides solutions to common problems that may be encountered when working with this compound.

Problem Possible Cause Suggested Solution
Inconsistent or weaker-than-expected experimental results. 1. Compound degradation due to improper storage or multiple freeze-thaw cycles. 2. Inaccurate concentration of the stock solution. 3. Cell line resistance or metabolic differences.1. Prepare fresh stock solutions from solid compound. Always aliquot stock solutions to avoid repeated freeze-thaw cycles. 2. Verify the concentration of your stock solution. 3. Check the expression levels of MTHFD2 in your cell line.[2] Consider that some cell lines may have compensatory metabolic pathways.[2]
Precipitation of the compound in cell culture medium. 1. The aqueous solubility limit of the compound has been exceeded. 2. The final concentration of DMSO is too low to keep the compound in solution.1. Decrease the final working concentration of this compound. 2. Ensure the final DMSO concentration is adequate, but still non-toxic to your cells (typically <0.5%). Always include a vehicle control.[1]
Observed cytotoxicity at concentrations expected to be cytostatic. 1. High concentrations of the inhibitor may lead to off-target effects. 2. The specific cell line may be highly sensitive to the inhibition of the one-carbon metabolic pathway.1. Perform a dose-response curve to identify the optimal concentration range for your cell line.[2] 2. Confirm apoptosis using relevant assays, such as Annexin V staining.[2]

Storage Recommendations

Form Storage Temperature Typical Duration Key Considerations
Solid (Powder) -20°CUp to 3 yearsStore in a desiccated environment to prevent moisture absorption.
4°CUp to 2 yearsFor shorter-term storage.
DMSO Stock Solution -20°CUp to 1 monthAliquot into single-use vials to avoid freeze-thaw cycles. Protect from light.
-80°CUp to 6 monthsRecommended for longer-term storage of stock solutions. Protect from light.

Note: The stability of this compound in other solvents has not been extensively documented. It is recommended to prepare fresh solutions in aqueous buffers for immediate use.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Preparation : Allow the vial of solid this compound to equilibrate to room temperature before opening.

  • Centrifugation : Briefly centrifuge the vial to ensure all the powder is collected at the bottom.

  • Dissolution : Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization : Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.

  • Storage : Aliquot the stock solution into sterile, single-use tubes and store at -20°C or -80°C, protected from light.

Visualizations

G Troubleshooting Workflow for this compound Storage and Handling start Start: Using this compound issue Encountering Issues? (e.g., precipitation, inconsistent results) start->issue check_storage Review Storage Conditions: - Solid at -20°C/4°C? - Solution at -20°C/-80°C? - Aliquoted? issue->check_storage Yes end_good Experiment Successful issue->end_good No check_prep Review Solution Preparation: - Anhydrous DMSO? - Fully dissolved? - Correct concentration? check_storage->check_prep check_dilution Review Dilution Protocol: - Final DMSO % < 0.5%? - Vehicle control used? check_prep->check_dilution precip_issue Precipitation Observed? check_dilution->precip_issue inconsistent_issue Inconsistent Results? precip_issue->inconsistent_issue No optimize_dmso Action: Optimize final DMSO concentration precip_issue->optimize_dmso Yes fresh_solution Action: Prepare fresh stock solution inconsistent_issue->fresh_solution Yes inconsistent_issue->end_good No lower_conc Action: Lower final concentration lower_conc->end_good end_bad Contact Technical Support fresh_solution->end_bad optimize_dmso->lower_conc G MTHFD2 Signaling Pathway and Inhibition cluster_mito Mitochondria cluster_cyto Cytoplasm Serine Serine Glycine Glycine Serine->Glycine SHMT2 Glycine->Serine THF Tetrahydrofolate (THF) CH2_THF 5,10-Methylene-THF THF->CH2_THF CH2_THF->THF MTHFD2 MTHFD2 CH2_THF->MTHFD2 CHO_THF 10-Formyl-THF MTHFD2->CHO_THF Formate Formate CHO_THF->Formate Formate_cyto Formate Formate->Formate_cyto Export Purine_Synth De Novo Purine Synthesis DNA_RNA DNA & RNA Synthesis Purine_Synth->DNA_RNA Thymidylate_Synth Thymidylate Synthesis Thymidylate_Synth->DNA_RNA Proliferation Cell Proliferation DNA_RNA->Proliferation Formate_cyto->Purine_Synth Formate_cyto->Thymidylate_Synth Mthfd2_IN_4 This compound Mthfd2_IN_4->MTHFD2 Inhibits

References

Validation & Comparative

Validating the On-Target Activity of Mthfd2-IN-4 in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Mthfd2-IN-4's performance with other alternative MTHFD2 inhibitors, supported by experimental data. The information is intended to assist researchers in validating the on-target activity of this compound in a cellular context.

Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme crucial for one-carbon metabolism, a pathway essential for the synthesis of nucleotides and amino acids necessary for rapid cell proliferation.[1][2] Its high expression in various cancers and low expression in normal adult tissues make it an attractive therapeutic target.[3][4] this compound is a potent, tricyclic coumarin-based inhibitor of MTHFD2.[5] This guide will compare its activity with other known MTHFD2 inhibitors like LY345899, TH9619, and its close analog, DS18561882.

Comparative Analysis of MTHFD2 Inhibitors

The on-target activity and cellular effects of MTHFD2 inhibitors are typically evaluated through a series of biochemical and cell-based assays. This section summarizes the available quantitative data for this compound (represented by its close analog DS18561882) and other key inhibitors.

Biochemical Potency and Cellular Efficacy

The following table provides a comparative overview of the inhibitory potency (IC50) against the MTHFD2 enzyme and the growth inhibitory effects (GI50/EC50) in various cancer cell lines.

InhibitorTarget(s)MTHFD2 IC50 (nM)MTHFD1 IC50 (nM)Cell LineGI50/EC50 (nM)Reference(s)
This compound (DS18561882) MTHFD2, MTHFD16.3570MDA-MB-231 (Breast)140[1][6][7]
LY345899MTHFD1, MTHFD266396SW620, LoVo (Colorectal)Not explicitly stated[4][8][9]
TH9619MTHFD1, MTHFD24747HL-60 (AML)11[10][11]

Note: Data for this compound is represented by its close analog DS18561882. The IC50 and GI50/EC50 values are compiled from multiple sources and may have been determined under different experimental conditions.

Signaling Pathways and Experimental Workflows

To understand the context of MTHFD2 inhibition, it is crucial to visualize the relevant biological pathways and the experimental procedures used for validation.

MTHFD2_Signaling_Pathway cluster_mitochondria Mitochondria cluster_cytosol Cytosol Serine Serine Glycine Glycine Serine->Glycine SHMT2 THF THF 5,10-CH2-THF 5,10-CH2-THF THF->5,10-CH2-THF SHMT2 10-CHO-THF 10-CHO-THF 5,10-CH2-THF->10-CHO-THF MTHFD2 Formate Formate 10-CHO-THF->Formate MTHFD1L Purine (B94841) Synthesis Purine Synthesis Formate_cyto Formate Formate->Formate_cyto Formate_cyto->Purine Synthesis de novo DNA/RNA Synthesis DNA/RNA Synthesis Purine Synthesis->DNA/RNA Synthesis Cell Proliferation Cell Proliferation DNA/RNA Synthesis->Cell Proliferation Mthfd2_IN_4 This compound MTHFD2 MTHFD2 Mthfd2_IN_4->MTHFD2 Inhibition

Figure 1: MTHFD2's role in one-carbon metabolism and purine synthesis.

The experimental validation of MTHFD2 inhibitors typically follows a structured workflow to confirm target engagement and cellular effects.

Experimental_Workflow cluster_validation On-Target Validation cluster_cellular_effects Cellular Effects CETSA Cellular Thermal Shift Assay (CETSA) Cell_Viability Cell Viability Assay (MTT/CCK-8) CETSA->Cell_Viability DSF Differential Scanning Fluorimetry (DSF) Biochemical_Assay Biochemical Assay (IC50) Metabolomics Metabolite Analysis (LC-MS) Cell_Viability->Metabolomics Synergy Synergy Studies Metabolomics->Synergy Inhibitor MTHFD2 Inhibitor Inhibitor->CETSA Inhibitor->DSF Inhibitor->Biochemical_Assay

References

A Comparative Guide to MTHFD2 Inhibitors: Featuring DS18561882 and an Overview of Mthfd2-IN-4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of small molecule inhibitors targeting Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2), a key enzyme in mitochondrial one-carbon metabolism and a promising target in oncology.[1][2] Due to its high expression in various cancer types and minimal presence in healthy adult tissues, MTHFD2 has emerged as an attractive therapeutic target.[1][2] This document will focus on the well-characterized inhibitor, DS18561882 , and provide an overview of Mthfd2-IN-4 , a putative inhibitor with limited publicly available data.

Mechanism of Action of MTHFD2 Inhibitors

MTHFD2 is a mitochondrial enzyme that plays a crucial role in the folate cycle by catalyzing the conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate. This process is essential for the de novo synthesis of purines, which are fundamental building blocks of DNA and RNA.[3][4][5][6] By inhibiting MTHFD2, small molecules disrupt this metabolic pathway, leading to a depletion of the purine (B94841) pool. This, in turn, causes replication stress and can induce apoptosis in rapidly proliferating cancer cells that are highly dependent on this pathway for survival.[3][6]

Quantitative Data Summary

The following tables summarize the available quantitative data for DS18561882. At present, there is no publicly available quantitative data for this compound.

Table 1: Biochemical Activity of DS18561882

InhibitorTargetAssay TypeIC50 (µM)Selectivity (MTHFD1/MTHFD2)Reference
DS18561882MTHFD2Enzymatic Assay0.0063~90-fold[7]
DS18561882MTHFD1Enzymatic Assay0.57-[7]

Table 2: Cellular Activity of DS18561882

InhibitorCell LineAssay TypeGI50 (nM)Reference
DS18561882MDA-MB-231 (Breast Cancer)Cell Viability140[7]

Table 3: Overview of this compound

InhibitorDescriptionAvailable DataVendor
This compoundTricyclic coumarin (B35378) derivative, described as a potent MTHFD2 inhibitor.No quantitative IC50 or GI50 data is publicly available.[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific experimental conditions.

MTHFD2 Enzymatic Assay (IC50 Determination)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of MTHFD2.

Materials:

  • Recombinant human MTHFD2 protein

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Substrate: 5,10-methylenetetrahydrofolate (CH2-THF)

  • Cofactor: NAD+

  • Test compound (e.g., DS18561882) dissolved in DMSO

  • Detection reagent (e.g., a reagent that measures NADH production)

  • 96-well microplate

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the assay buffer, recombinant MTHFD2 enzyme, and the diluted test compound or vehicle control (DMSO).

  • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding the substrate (CH2-THF) and cofactor (NAD+).

  • Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent to measure the amount of NADH produced.

  • Measure the signal (e.g., fluorescence or absorbance) using a microplate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.[9]

Cell Viability Assay (GI50 Determination)

This assay measures the effect of an inhibitor on the proliferation and viability of cancer cells. The MTT assay is a common method.[10]

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231)

  • Complete cell culture medium

  • Test compound (e.g., DS18561882) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in complete cell culture medium.

  • Remove the existing medium from the cells and add the medium containing the different concentrations of the test compound or a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the GI50 value.[11]

Visualizations

MTHFD2 Signaling Pathway and Inhibition

MTHFD2_Pathway MTHFD2 in Mitochondrial One-Carbon Metabolism cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Serine Serine Glycine Glycine Serine->Glycine SHMT2 CH2_THF 5,10-Methylene-THF Serine->CH2_THF SHMT2 THF Tetrahydrofolate (THF) THF->CH2_THF Methenyl_THF 5,10-Methenyl-THF CH2_THF->Methenyl_THF MTHFD2 (Dehydrogenase) Formyl_THF 10-Formyl-THF Methenyl_THF->Formyl_THF MTHFD2 (Cyclohydrolase) Formate Formate Formyl_THF->Formate Formate_Cytosol Formate Formate->Formate_Cytosol Export MTHFD2 MTHFD2 SHMT2 SHMT2 Purine_Synthesis de novo Purine Synthesis Formate_Cytosol->Purine_Synthesis Inhibitor MTHFD2 Inhibitor (e.g., DS18561882) Inhibitor->MTHFD2 Experimental_Workflow Workflow for MTHFD2 Inhibitor Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Assay (IC50 Determination) Cell_Based_Assay Cell-Based Assay (GI50 Determination) Biochemical_Assay->Cell_Based_Assay Selectivity_Assay Selectivity Profiling (e.g., vs. MTHFD1) Cell_Based_Assay->Selectivity_Assay Lead_Candidate Lead Candidate Selectivity_Assay->Lead_Candidate Xenograft_Model Tumor Xenograft Model Efficacy_Study Efficacy Study (Tumor Growth Inhibition) Xenograft_Model->Efficacy_Study Toxicity_Study Toxicity Assessment Efficacy_Study->Toxicity_Study Start Compound Synthesis /Acquisition Start->Biochemical_Assay Lead_Candidate->Xenograft_Model

References

A Comparative Analysis of MTHFD2 Inhibition and Methotrexate in Cancer Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel anticancer target, MTHFD2, using the representative inhibitor DS18561882, against the established chemotherapeutic agent, methotrexate (B535133). This analysis is supported by preclinical data, detailed experimental protocols, and visualizations of the underlying molecular pathways.

The landscape of cancer therapy is continually evolving, with a shift towards targeted therapies that exploit the unique metabolic vulnerabilities of tumor cells. One such promising target is the mitochondrial enzyme methylenetetrahydrofolate dehydrogenase 2 (MTHFD2). This enzyme is highly expressed in a wide range of cancers while exhibiting minimal presence in normal adult tissues, suggesting a wider therapeutic window compared to conventional chemotherapies like methotrexate.[1][2][3] Methotrexate, a cornerstone of cancer treatment for decades, functions as a potent inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism.[4] This guide delves into a comparative analysis of a potent and selective MTHFD2 inhibitor, DS18561882, and methotrexate, focusing on their mechanisms of action, efficacy in cancer cells, and the experimental methodologies used for their evaluation.

Performance and Efficacy: A Quantitative Comparison

The following tables summarize the inhibitory and cytotoxic activities of the MTHFD2 inhibitor DS18561882 and methotrexate in various cancer cell lines. It is important to note that the data are compiled from different studies and direct head-to-head comparisons should be made with caution due to potential variations in experimental conditions.

CompoundTarget(s)Cancer Cell LineAssay TypeIC50 / GI50 (µM)Reference
DS18561882 MTHFD2, MTHFD1MDA-MB-231 (Breast)Proliferation0.140[5][6]
MTHFD2-Enzymatic0.0063[5][6][7]
MTHFD1-Enzymatic0.57[5][6][7]
Methotrexate DHFRHCT-116 (Colon)Cytotoxicity0.15 (48h)[8][9]
A-549 (Lung)Cytotoxicity0.10 (48h)[9]
Daoy (Medulloblastoma)Cytotoxicity0.095[10]
Saos-2 (Osteosarcoma)Cytotoxicity0.035[10]
Saos-2/MTX4.4 (Resistant)Cytotoxicity>100[11]
HeLa (Cervical)Cytotoxicity>5[12]
MCF-7 (Breast)Cytotoxicity>5[12]

Table 1: In Vitro Efficacy of DS18561882 and Methotrexate in Cancer Cell Lines. IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values are presented in micromolar (µM).

Unraveling the Mechanisms of Action

The distinct mechanisms of action of MTHFD2 inhibitors and methotrexate underpin their differential effects on cancer cells.

MTHFD2 Inhibition: MTHFD2 is a key enzyme in the mitochondrial one-carbon (1C) metabolic pathway, which is essential for the synthesis of purines and thymidylate, the building blocks of DNA and RNA.[13] In many cancer cells, this pathway is upregulated to fuel their rapid proliferation.[3][14] MTHFD2 inhibitors, such as DS18561882, competitively block the activity of this enzyme.[15] This leads to a depletion of the formate (B1220265) pool necessary for purine (B94841) synthesis, causing cell cycle arrest in the S-phase and ultimately apoptosis.[5][15]

Methotrexate's Mode of Action: Methotrexate is a folate analog that primarily targets dihydrofolate reductase (DHFR).[4] DHFR is responsible for regenerating tetrahydrofolate (THF), a crucial cofactor in 1C metabolism. By inhibiting DHFR, methotrexate disrupts the synthesis of purines and thymidylate, thereby impeding DNA replication and cell division in rapidly proliferating cells, including cancer cells.[4]

Below are diagrams illustrating the respective signaling pathways.

MTHFD2_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytoplasm Cytoplasm Serine Serine Glycine Glycine Serine->Glycine SHMT2 Glycine->Serine THF THF CH2_THF 5,10-CH2-THF THF->CH2_THF MTHFD2 MTHFD2 CH2_THF->MTHFD2 CHO_THF 10-CHO-THF MTHFD2->CHO_THF NAD+ -> NADH Purine_synthesis Purine Synthesis Formate_mito Formate CHO_THF->Formate_mito MTHFD1L Formate_cyto Formate Formate_mito->Formate_cyto Export Formate_cyto->Purine_synthesis DNA_RNA DNA/RNA Synthesis Purine_synthesis->DNA_RNA Cell_Cycle_Arrest Cell Cycle Arrest (S-Phase) Purine_synthesis->Cell_Cycle_Arrest DS18561882 DS18561882 DS18561882->MTHFD2 Inhibition Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Mechanism of MTHFD2 Inhibition.

Methotrexate_Pathway cluster_Folate_Metabolism Folate Metabolism DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) Purine_synthesis Purine Synthesis THF->Purine_synthesis Thymidylate_synthesis Thymidylate Synthesis THF->Thymidylate_synthesis DHFR->THF DNA_RNA DNA/RNA Synthesis Purine_synthesis->DNA_RNA Thymidylate_synthesis->DNA_RNA Cell_Cycle_Arrest Cell Cycle Arrest DNA_RNA->Cell_Cycle_Arrest Methotrexate Methotrexate Methotrexate->DHFR Inhibition Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Mechanism of Methotrexate Action.

Experimental Protocols

Reproducibility and standardization are paramount in preclinical research. This section provides detailed methodologies for key experiments cited in the evaluation of MTHFD2 inhibitors and methotrexate.

MTHFD2 Enzymatic Assay

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of MTHFD2.[16]

Materials:

  • Recombinant human MTHFD2 enzyme

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2, 1 mM DTT

  • Substrate: 5,10-methylenetetrahydrofolate (CH2-THF)

  • Cofactor: NAD+

  • Test compound (e.g., DS18561882) dissolved in DMSO

  • 96-well assay plates

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer, MTHFD2 enzyme, and NAD+.

  • Add the test compound at various concentrations to the wells of the assay plate. A DMSO control should be included.

  • Incubate the plate for a predetermined time at room temperature.

  • Initiate the reaction by adding the substrate, CH2-THF.

  • Monitor the production of NADH by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the initial reaction velocity for each concentration and determine the IC50 value of the inhibitor.

MTHFD2_Enzymatic_Assay Start Prepare Reaction Mixture (Buffer, MTHFD2, NAD+) Add_Compound Add Test Compound (e.g., DS18561882) Start->Add_Compound Incubate_1 Incubate (Room Temp) Add_Compound->Incubate_1 Add_Substrate Add Substrate (CH2-THF) Incubate_1->Add_Substrate Measure_Absorbance Monitor NADH Production (Absorbance at 340 nm) Add_Substrate->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50

MTHFD2 Enzymatic Assay Workflow.
Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess the cytotoxic effects of a compound on cancer cells by measuring metabolic activity.[17]

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, HCT-116)

  • Complete cell culture medium

  • Test compound (e.g., DS18561882 or methotrexate) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.[18]

  • Treat the cells with serial dilutions of the test compound or a vehicle control (DMSO) for a specified duration (e.g., 72 hours).[18]

  • Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[18][19]

  • Remove the medium and add the solubilization buffer to dissolve the formazan (B1609692) crystals.[18]

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[17]

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 or IC50 value.

MTT_Assay Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat with Compound (e.g., Methotrexate) Seed_Cells->Treat_Cells Incubate_1 Incubate (e.g., 72 hours) Treat_Cells->Incubate_1 Add_MTT Add MTT Solution Incubate_1->Add_MTT Incubate_2 Incubate (3-4 hours) Add_MTT->Incubate_2 Solubilize Add Solubilization Buffer Incubate_2->Solubilize Measure_Absorbance Measure Absorbance (570 nm) Solubilize->Measure_Absorbance Calculate_Viability Calculate Cell Viability (IC50/GI50) Measure_Absorbance->Calculate_Viability

MTT Assay Workflow.
Clonogenic Assay

The clonogenic assay is an in vitro method to determine the ability of a single cell to form a colony, thereby assessing the long-term effects of a cytotoxic agent on cell survival and proliferation.[20][21][22]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Fixation solution (e.g., 6.0% v/v glutaraldehyde)

  • Staining solution (e.g., 0.5% w/v crystal violet)

  • 6-well plates or culture dishes

Procedure:

  • Harvest and count the cells to prepare a single-cell suspension.

  • Seed a known number of cells into 6-well plates or culture dishes.

  • Allow the cells to attach, and then treat them with the test compound at various concentrations.

  • Incubate the plates for 1-3 weeks until visible colonies (defined as a cluster of at least 50 cells) are formed in the control plates.[20]

  • Remove the medium, wash the colonies with PBS, and fix them with the fixation solution.

  • Stain the colonies with the crystal violet solution.

  • Count the number of colonies in each well.

  • Calculate the plating efficiency (PE) and the surviving fraction (SF) to determine the cytotoxic effect of the compound.

Clonogenic_Assay Seed_Cells Seed Single Cells in Plates Treat_Cells Treat with Compound Seed_Cells->Treat_Cells Incubate Incubate (1-3 weeks) Treat_Cells->Incubate Fix_Stain Fix and Stain Colonies Incubate->Fix_Stain Count_Colonies Count Colonies Fix_Stain->Count_Colonies Calculate_Survival Calculate Surviving Fraction Count_Colonies->Calculate_Survival

Clonogenic Assay Workflow.

Conclusion

The comparative analysis of the MTHFD2 inhibitor DS18561882 and methotrexate highlights a pivotal shift in cancer therapy from broad-acting cytotoxic agents to targeted metabolic inhibitors. While methotrexate remains a potent and widely used chemotherapeutic, its mechanism of action affects all rapidly dividing cells, leading to a well-documented side-effect profile. In contrast, the high expression of MTHFD2 in a multitude of cancer types and its low expression in normal tissues present an opportunity for a more cancer-specific therapeutic approach.[1][2][3] Preclinical data for MTHFD2 inhibitors like DS18561882 are promising, demonstrating potent and selective inhibition of cancer cell growth. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of MTHFD2 inhibition in comparison to and in combination with established therapies like methotrexate. The experimental protocols and pathway visualizations provided in this guide offer a foundational framework for researchers to further explore this exciting area of oncology drug development.

References

Confirming the Mechanism of Action of Mthfd2-IN-4: A Guide to Rescue Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental approaches to confirm the mechanism of action of Mthfd2-IN-4, a potent and selective inhibitor of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2). A key strategy to validate that an inhibitor's cellular effects are due to the specific targeting of its intended enzyme is the use of "rescue" experiments. Here, we detail the rationale, experimental protocols, and data interpretation for such experiments, comparing the effects of this compound with another well-characterized MTHFD2 inhibitor, TH9619.

The Role of MTHFD2 in One-Carbon Metabolism

MTHFD2 is a mitochondrial enzyme that plays a critical role in one-carbon (1C) metabolism.[1][2][3] This metabolic pathway is essential for the biosynthesis of nucleotides (purines and thymidylate) and amino acids, which are fundamental building blocks for DNA replication and cell proliferation.[2] MTHFD2 is highly expressed in embryonic tissues and a wide range of cancers, while its expression is low in most healthy adult tissues, making it an attractive target for cancer therapy.[3][4][5]

The proposed mechanism of action for MTHFD2 inhibitors like this compound is the disruption of the mitochondrial 1C metabolic pathway. This inhibition leads to a depletion of formate (B1220265), a key 1C unit that is exported to the cytoplasm for purine (B94841) and thymidylate synthesis. The resulting nucleotide deficiency induces replication stress, S-phase cell cycle arrest, and ultimately, apoptosis in rapidly dividing cancer cells.[6][7]

Rescue Experiments: Confirming On-Target Activity

To confirm that the cytotoxic effects of this compound are a direct result of MTHFD2 inhibition, a rescue experiment can be performed. This involves supplementing the cell culture medium with downstream metabolites that are depleted by the inhibitor. If the addition of these metabolites reverses the anti-proliferative effects of this compound, it provides strong evidence for an on-target mechanism of action.[1] The two primary rescue agents for MTHFD2 inhibition are formate and a nucleoside cocktail.

Quantitative Data Comparison

The following table summarizes representative data from a cell viability assay in a cancer cell line (e.g., acute myeloid leukemia - AML) treated with this compound and a comparator, TH9619, with and without rescue agents.

Treatment GroupConcentrationRescue AgentCell Viability (%)
Vehicle Control -None100
This compound 50 nMNone25
50 nM1 mM Sodium Formate85
50 nMNucleoside Mix (1x)95
TH9619 20 nMNone30
20 nM1 mM Sodium Formate75
20 nMNucleoside Mix (1x)90

Note: This data is representative and intended for illustrative purposes.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on cancer cell proliferation and viability.

Materials:

  • Cancer cell line (e.g., MOLM-14)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Prepare serial dilutions of this compound in complete medium. Add the diluted inhibitor to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.

Protocol 2: Rescue Experiment

This protocol is designed to confirm the on-target mechanism of action of this compound.

Materials:

  • All materials from Protocol 1

  • Sodium Formate (stock solution in water)

  • Nucleoside mixture (e.g., adenosine, guanosine, cytidine, and thymidine)

Procedure:

  • Cell Seeding: Follow step 1 of Protocol 1.

  • Treatment and Rescue: Prepare solutions of this compound at a fixed concentration (e.g., the IC75 value determined from Protocol 1) with and without the rescue agent.

    • Formate Rescue: Supplement the medium with 1 mM sodium formate.

    • Nucleoside Rescue: Supplement the medium with a 1x concentration of a nucleoside mixture.

  • Controls: Include wells with:

    • Vehicle control

    • This compound alone

    • Rescue agent alone

  • Incubation, MTT Addition, Solubilization, and Measurement: Follow steps 3-6 of Protocol 1.

  • Data Analysis: Compare the cell viability of cells treated with this compound alone to those co-treated with the rescue agents. A significant increase in viability in the co-treated wells indicates a successful rescue.

Visualizations

The following diagrams illustrate the key pathways and workflows.

MTHFD2_Pathway cluster_mitochondria Mitochondria cluster_cytoplasm Cytoplasm Serine Serine Glycine Glycine Serine->Glycine SHMT2 CH2_THF_mito 5,10-CH2-THF Glycine->CH2_THF_mito SHMT2 THF THF THF->CH2_THF_mito CHO_THF_mito 10-CHO-THF CH2_THF_mito->CHO_THF_mito NAD+ -> NADH Formate_mito Formate CHO_THF_mito->Formate_mito MTHFD1L Formate_cyto Formate Formate_mito->Formate_cyto Export MTHFD2 MTHFD2 Mthfd2_IN_4 This compound Mthfd2_IN_4->MTHFD2 Purines Purines Formate_cyto->Purines Thymidylate Thymidylate Formate_cyto->Thymidylate DNA_RNA DNA/RNA Synthesis Purines->DNA_RNA Thymidylate->DNA_RNA

MTHFD2's role in one-carbon metabolism.

Rescue_Workflow start Seed Cancer Cells in 96-well Plate incubation1 Incubate 24h start->incubation1 treatment Add Treatments: - Vehicle - this compound - this compound + Formate - this compound + Nucleosides incubation1->treatment incubation2 Incubate 72h treatment->incubation2 mtt_assay Perform MTT Assay incubation2->mtt_assay read_plate Measure Absorbance (570 nm) mtt_assay->read_plate analysis Analyze Data: Compare Viability read_plate->analysis end Confirm On-Target Mechanism analysis->end

Experimental workflow for a rescue experiment.

Logical_Diagram inhibitor This compound target Inhibits MTHFD2 inhibitor->target metabolic_block Blocks Formate & Nucleotide Synthesis target->metabolic_block cell_death Causes Cancer Cell Death metabolic_block->cell_death cell_survival Rescues Cell Viability metabolic_block->cell_survival confirmation Confirms On-Target Mechanism of Action cell_death->confirmation rescue_agent Add Formate or Nucleosides bypass Bypasses the Metabolic Block rescue_agent->bypass bypass->cell_survival cell_survival->confirmation

Logic of the rescue experiment for mechanism confirmation.

References

Evaluating the Selectivity Profile of MTHFD2 Inhibitors Against MTHFD1

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The mitochondrial enzyme methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) has emerged as a compelling therapeutic target in oncology. Its expression is significantly upregulated in a wide range of tumors while being low to absent in most normal adult tissues, offering a potential therapeutic window for cancer-specific treatments.[1][2][3][4] In contrast, its cytosolic counterpart, MTHFD1, is ubiquitously expressed, making the selectivity of MTHFD2 inhibitors a critical factor to mitigate potential toxicity to healthy cells.[1] This guide provides a comparative analysis of the selectivity of various MTHFD2 inhibitors against MTHFD1, supported by experimental data and detailed methodologies.

Quantitative Analysis of Inhibitor Selectivity

The inhibitory potency of compounds against MTHFD2 and MTHFD1 is typically determined by measuring their half-maximal inhibitory concentration (IC50). A higher selectivity for MTHFD2 is indicated by a larger ratio of MTHFD1 IC50 to MTHFD2 IC50. The table below summarizes the reported IC50 values for several prominent MTHFD2 inhibitors.

CompoundMTHFD2 IC50MTHFD1 IC50Selectivity (MTHFD1/MTHFD2)Reference
DS185618826.3 nM (0.0063 µM)570 nM (0.57 µM)~90-fold[5][6]
DS449601561.6 µM>18-fold higher than MTHFD2>18-fold[4][6][7]
LY345899663 nM96 nM~0.14-fold (MTHFD1 selective)[4][8][9]
Xanthine Derivatives>780 nM (>0.78 µM)>10,000 nM (>10 µM)>12.8-fold[10][11]
TH902811 nM--[12]
TH961947 nM--[12]
TH7299254 nM89 nM (MTHFD1-DC)~0.35-fold (MTHFD1 selective)[10][12]

Note: The term "Mthfd2-IN-4" is not consistently used in the reviewed literature to refer to a specific molecule. The data presented here is for well-characterized, published MTHFD2 inhibitors."-" indicates data not available in the reviewed search results.MTHFD1-DC refers to the dehydrogenase/cyclohydrolase domain of MTHFD1.

Experimental Protocol: Biochemical Assay for MTHFD1/2 Inhibition

The following protocol outlines a typical biochemical assay to determine the IC50 values of inhibitors against recombinant human MTHFD1 and MTHFD2. This method is based on the quantification of NAD(P)H produced by the dehydrogenase activity of the enzymes.

Materials:

  • Recombinant human MTHFD2 protein

  • Recombinant human MTHFD1 protein (dehydrogenase/cyclohydrolase domain)

  • Test inhibitor (e.g., DS18561882)

  • Folitixorin (B1665577) (substrate)

  • NAD+ (for MTHFD2)

  • NADP+ (for MTHFD1)

  • Assay buffer (specific composition may vary, but generally contains a buffering agent like Tris-HCl, salts, and additives to maintain protein stability)

  • DMSO (for inhibitor dilution)

  • NAD(P)H-Glo™ Detection Reagent (or similar luminescent detection system)

  • 384-well plates (white, for luminescence)

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration might be 10 µM for MTHFD2 and 1 µM for MTHFD1, with 3-fold serial dilutions to generate an 8-point dose-response curve.

  • Assay Plate Setup: Transfer the diluted inhibitor or DMSO (as a negative control) to the wells of a 384-well plate.

  • Enzyme Pre-incubation: Add the enzyme (e.g., 3 nM MTHFD2 or 25 nM MTHFD1-DC) to the wells containing the inhibitor or DMSO. Allow the plate to incubate for a defined period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate and cofactor. For the MTHFD2 assay, this would be a solution containing folitixorin (e.g., 5 µM) and NAD+ (e.g., 250 µM). For the MTHFD1 assay, this would be folitixorin (e.g., 30 µM) and NADP+ (e.g., 400 µM).

  • Reaction Incubation: Allow the reaction to proceed for a set time (e.g., 15 minutes) at room temperature.

  • Signal Detection: Stop the reaction and measure the amount of NAD(P)H produced by adding a detection reagent, such as NAD(P)H-Glo™, to all wells. Incubate for a sufficient time (e.g., 60 minutes) to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The IC50 values are determined by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.

Visualizing the One-Carbon Metabolic Pathway and Experimental Workflow

To better understand the context of MTHFD2 and MTHFD1 function and the process of evaluating their inhibitors, the following diagrams are provided.

One-Carbon Metabolism Pathway cluster_Mitochondria Mitochondria cluster_Cytosol Cytosol MTHFD2 MTHFD2 Serine_M Serine Glycine_M Glycine Serine_M->Glycine_M SHMT2 CH2THF_M 5,10-CH2-THF Serine_M->CH2THF_M THF_M THF THF_M->CH2THF_M CHOTHF_M 10-CHO-THF CH2THF_M->CHOTHF_M MTHFD2/MTHFD2L (NAD+/NADP+) Formate_M Formate CHOTHF_M->Formate_M Formate_C Formate Formate_M->Formate_C Transport MTHFD1 MTHFD1 CHOTHF_C 10-CHO-THF Formate_C->CHOTHF_C MTHFD1 (ATP) THF_C THF THF_C->CHOTHF_C Purine_Synth Purine Synthesis CHOTHF_C->Purine_Synth

Caption: Simplified diagram of one-carbon metabolism in the mitochondria and cytosol.

Inhibitor Selectivity Assay Workflow Start Start Prep_Inhibitor Prepare Inhibitor Serial Dilutions Start->Prep_Inhibitor Add_Enzyme Add MTHFD1 or MTHFD2 Enzyme Prep_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate Inhibitor and Enzyme Add_Enzyme->Pre_Incubate Add_Substrate Initiate Reaction with Substrate & Cofactor Pre_Incubate->Add_Substrate Incubate_Reaction Incubate for Enzymatic Reaction Add_Substrate->Incubate_Reaction Add_Detection Add NAD(P)H Detection Reagent Incubate_Reaction->Add_Detection Measure Measure Luminescence Add_Detection->Measure Analyze Calculate IC50 Values Measure->Analyze End End Analyze->End

Caption: Workflow for determining the IC50 of an inhibitor against MTHFD1/2.

References

Synergistic Potential of MTHFD2 Inhibition: A Comparative Guide to Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolic enzyme Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2) has emerged as a compelling target in oncology. Highly expressed in a vast array of cancer types while remaining largely absent in normal adult tissues, MTHFD2 presents a promising therapeutic window.[1][2][3] MTHFD2 inhibitors, such as the conceptual compound Mthfd2-IN-4, disrupt the mitochondrial one-carbon metabolism pathway. This vital pathway supplies the necessary precursors for nucleotide synthesis (purines and thymidylate) and contributes to redox homeostasis.[1][2][3] Inhibition of MTHFD2 leads to a depletion of these essential building blocks, inducing replication stress and rendering cancer cells vulnerable to synergistic combinations with other targeted therapies.

This guide provides a comparative analysis of the preclinical evidence supporting the synergistic effects of MTHFD2 inhibitors with other therapeutic agents. Due to the limited availability of specific data on this compound, this guide utilizes data from other well-characterized MTHFD2 inhibitors, such as DS18561882, as a proof-of-concept for this therapeutic strategy.

MTHFD2 Inhibition and Synergy with Folate Antimetabolites

A primary and well-documented synergistic interaction exists between MTHFD2 inhibitors and classical folate antimetabolites like pemetrexed (B1662193). Pemetrexed targets several enzymes within the folate pathway, and its combination with an MTHFD2 inhibitor creates a dual blockade of both mitochondrial and cytosolic one-carbon metabolism.[1] This leads to a more profound depletion of nucleotides and enhanced anti-tumor activity.

Quantitative Data Summary: DS18561882 with Pemetrexed in Lung Adenocarcinoma
Cell LineIC50 (DS18561882)Concentration in CombinationCombination Effect
A5499.013 µM[4]10 µM DS18561882 + 5 µM PemetrexedSynergistic reduction in cell viability[4]
H1299Not Specified10 µM DS18561882 + 5 µM PemetrexedSynergistic reduction in cell viability[4]

MTHFD2 Inhibition and Synergy with DNA Damage Response (DDR) Inhibitors

The replication stress induced by MTHFD2 inhibition provides a strong rationale for combination with inhibitors of the DNA Damage Response (DDR) pathway, such as ATR and CHK1 inhibitors. By blocking the cell's ability to cope with DNA damage, these combinations can lead to catastrophic levels of genomic instability and apoptosis in cancer cells.

While specific quantitative data for MTHFD2 inhibitors with DDR inhibitors is still emerging, the mechanistic rationale is strong and represents a promising area of clinical investigation.

MTHFD2 Inhibition and Synergy with Other Metabolic Inhibitors

To counteract metabolic plasticity and potential resistance mechanisms, combining MTHFD2 inhibitors with inhibitors of other nodes in the one-carbon metabolism pathway is a rational approach.

  • SHMT1/2 Inhibitors: The cytosolic enzyme SHMT1 can compensate for the loss of mitochondrial one-carbon metabolism. Therefore, a dual blockade of MTHFD2 and SHMT1/2 is hypothesized to lead to a more complete shutdown of this critical pathway.

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental approaches, the following diagrams are provided.

MTHFD2_Pathway cluster_mitochondria Mitochondria cluster_cytosol Cytosol & Nucleus Serine Serine Glycine Glycine Serine->Glycine SHMT2 THF THF 5,10-CH2-THF 5,10-CH2-THF THF->5,10-CH2-THF SHMT2 10-CHO-THF 10-CHO-THF 5,10-CH2-THF->10-CHO-THF MTHFD2 Formate Formate 10-CHO-THF->Formate Purine Synthesis Purine Synthesis Formate->Purine Synthesis Mthfd2_IN_4 This compound MTHFD2 MTHFD2 Mthfd2_IN_4->MTHFD2 DNA Replication DNA Replication Purine Synthesis->DNA Replication 5,10-CH2-THF_cyto 5,10-CH2-THF dTMP dTMP 5,10-CH2-THF_cyto->dTMP THF_cyto THF THF_cyto->5,10-CH2-THF_cyto SHMT1 Serine_cyto Serine Glycine_cyto Glycine Serine_cyto->Glycine_cyto SHMT1 dUMP dUMP dUMP->dTMP TYMS dTMP->DNA Replication Pemetrexed Pemetrexed Pemetrexed->Purine Synthesis TYMS TYMS Pemetrexed->TYMS Cell Proliferation Cell Proliferation DNA Replication->Cell Proliferation Formate_mito->Formate_cyto

Diagram 1: MTHFD2 in One-Carbon Metabolism and Drug Targets.

Synergy_Workflow cluster_invitro In Vitro Synergy Assessment cluster_invivo In Vivo Synergy Assessment A Cancer Cell Culture B Dose-Response Matrix (this compound + Combo Drug) A->B C Cell Viability Assay (e.g., MTT, CellTiter-Glo) B->C D Synergy Analysis (Chou-Talalay Method) C->D E Calculate Combination Index (CI) CI < 1: Synergy CI = 1: Additive CI > 1: Antagonism D->E F Xenograft Tumor Model Establishment G Treatment Groups: - Vehicle - this compound - Combo Drug - Combination F->G H Tumor Volume & Body Weight Monitoring G->H I Endpoint Analysis: Tumor Growth Inhibition (TGI) H->I J Statistical Analysis I->J

Diagram 2: General Workflow for Synergy Assessment.

Experimental Protocols

Cell Viability and Synergy Analysis (Chou-Talalay Method)

1. Cell Seeding:

  • Seed cancer cells (e.g., A549, H1299) in 96-well plates at a density of 3,000 cells per well.

  • Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.

2. Compound Preparation and Treatment:

  • Prepare stock solutions of the MTHFD2 inhibitor (e.g., DS18561882) and the combination drug (e.g., pemetrexed) in a suitable solvent like DMSO.

  • Perform serial dilutions of each drug individually and in combination at a constant ratio (e.g., based on the ratio of their IC50 values).

  • For the combination of DS18561882 and pemetrexed, concentrations could range from 0.039 to 50 µM.[4]

  • Treat the cells with the single agents and the combinations for a period of 5 days.[4]

3. Cell Viability Measurement:

  • After the incubation period, assess cell viability using a standard method such as the MTT assay.

  • Add MTT reagent to each well and incubate for 4 hours.

  • Solubilize the formazan (B1609692) crystals with a solubilization buffer and measure the absorbance at 570 nm.

4. Data Analysis:

  • Calculate the percentage of cell growth inhibition for each treatment relative to the untreated control.

  • Determine the IC50 value for each individual drug.

  • Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI value less than 1 indicates synergy.

In Vivo Xenograft Tumor Growth Inhibition Study

1. Cell Implantation:

  • Harvest cancer cells during their exponential growth phase.

  • Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of a mixture of media and Matrigel) into the flank of immunocompromised mice (e.g., nude mice).

2. Tumor Monitoring and Group Randomization:

  • Monitor tumor growth by measuring the length and width with calipers 2-3 times per week.

  • Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into different treatment groups (Vehicle control, MTHFD2 inhibitor alone, combination drug alone, and the combination of both).

3. Drug Administration:

  • Prepare the drug formulations in an appropriate vehicle.

  • Administer the drugs to the mice according to the planned dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).

4. Efficacy and Toxicity Assessment:

  • Continue to monitor tumor volume and the body weight of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

5. Data Analysis:

  • Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control group.

  • Perform statistical analysis to determine the significance of the anti-tumor effects and the synergistic interaction.

Conclusion

The inhibition of MTHFD2 represents a promising strategy in cancer therapy, particularly when used in combination with other targeted agents. The available preclinical data, primarily with the MTHFD2 inhibitor DS18561882, demonstrates a clear synergistic effect with the folate antimetabolite pemetrexed. Furthermore, there is a strong mechanistic rationale for combining MTHFD2 inhibitors with DDR inhibitors and other metabolic modulators. Further research is warranted to explore these combinations in greater detail, identify optimal dosing strategies, and ultimately translate these findings into effective clinical treatments for cancer patients.

References

Comparative Efficacy of MTHFD2 Inhibition: An In Vitro and In Vivo Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical efficacy of targeting Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2), a critical enzyme in mitochondrial one-carbon metabolism. MTHFD2 is highly expressed in a multitude of cancer types while having minimal presence in normal adult tissues, making it a compelling target for oncology drug development.[1][2][3] While specific data for the inhibitor Mthfd2-IN-4 is not extensively available in public literature, this guide will draw upon data from other well-characterized MTHFD2 inhibitors to provide a comprehensive understanding of the therapeutic potential and evaluation methodologies for this class of compounds.

The inhibition of MTHFD2 disrupts the synthesis of nucleotides, which are essential for DNA replication and repair in rapidly proliferating cancer cells.[1][4] This disruption leads to replication stress and ultimately apoptosis, highlighting the potential of MTHFD2 inhibitors as anticancer agents.[4][5]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of representative MTHFD2 inhibitors from preclinical studies.

Table 1: In Vitro Efficacy of MTHFD2 Inhibitors

InhibitorTarget(s)Cell LineAssay TypeIC50/GI50Reference
Unnamed Compound [I]MTHFD2-Biochemical Assay66 nM[2]
Unnamed Compound [I]MTHFD1-Biochemical Assay1790 nM[2]
Unnamed Compound [I]MOLM-14 (AML)Cell Growth Inhibition720 nM[2]
LY345899MTHFD2-Biochemical Assay663 nM[6]
LY345899MTHFD1-Biochemical Assay96 nM[6]
TH7299MTHFD2-Biochemical Assay254 nM[7]
TH7299MTHFD2L-Biochemical Assay126 nM[7]
TH7299MTHFD1-DC-Biochemical Assay89 nM[7]

Table 2: In Vivo Efficacy of MTHFD2 Inhibitors

InhibitorCancer ModelDosingKey FindingsReference
Unnamed Compound [I]MOLM-14 Xenograft (AML)15 mg/kg, IVSignificant tumor growth inhibition (75.7% at day 7, 57.4% at day 14)[2]
LY345899Colorectal Cancer Xenograft & PDXNot SpecifiedSignificantly inhibited tumor growth.[6]
DS18561882Breast Cancer Xenograft300 mg/kg, oralInhibited tumor growth.[6][8]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of MTHFD2 inhibitors.

1. Cell Viability Assay (MTT Assay)

This assay is used to determine the effect of an MTHFD2 inhibitor on cell proliferation and viability.[4][9]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[1][9]

  • Compound Treatment: Cells are treated with a range of concentrations of the MTHFD2 inhibitor (e.g., this compound) and a vehicle control (DMSO).[4] The plates are then incubated for 48-72 hours.[1]

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[1]

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[1]

  • Data Analysis: The absorbance is measured at 570 nm. The percentage of cell viability relative to the vehicle control is calculated to determine the IC50 value.[1][9]

2. In Vivo Tumor Xenograft Model

This model assesses the anti-tumor efficacy of a compound in a living organism.[1]

  • Cell Implantation: 1-5 million cancer cells (e.g., SW620 colorectal cancer cells) are subcutaneously injected into the flank of immunodeficient mice.[1][8]

  • Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The MTHFD2 inhibitor is administered according to the specified dosing regimen (e.g., oral gavage, intravenous injection).[10]

  • Monitoring: Tumor volume and body weight are measured regularly.

  • Endpoint: At the end of the study, tumors are excised and weighed. Further analysis, such as immunohistochemistry, can be performed.

3. Western Blot Analysis

This protocol is used to assess the levels of specific proteins involved in the MTHFD2 signaling pathway, cell cycle regulation, or apoptosis.[4]

  • Cell Lysis: Cancer cells treated with the MTHFD2 inhibitor are lysed to extract proteins.

  • Protein Quantification: The protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Proteins are separated by size using SDS-PAGE and transferred to a membrane.

  • Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., MTHFD2, PARP, phospho-H2AX) followed by HRP-conjugated secondary antibodies.[4]

  • Detection: A chemiluminescent substrate is used for detection with an imaging system.[4]

Visualizations

MTHFD2 Signaling Pathway

The diagram below illustrates the central role of MTHFD2 in mitochondrial one-carbon metabolism and the consequences of its inhibition.

MTHFD2_Pathway cluster_mitochondria Mitochondria cluster_cytosol Cytosol cluster_nucleus Nucleus Serine Serine Glycine Glycine Serine->Glycine SHMT2 THF THF mTHF 5,10-Methylene-THF THF->mTHF SHMT2 fTHF 10-Formyl-THF mTHF->fTHF MTHFD2 Formate Formate fTHF->Formate MTHFD2 MTHFD2 Replication_Stress Replication Stress MTHFD2->Replication_Stress Depletion leads to Formate_cyto Formate Formate->Formate_cyto Export NAD NAD+ NADH NADH NAD->NADH MTHFD2 Purine_synthesis Purine Synthesis Formate_cyto->Purine_synthesis DNA_RNA DNA & RNA Synthesis Purine_synthesis->DNA_RNA Thymidylate_synthesis Thymidylate Synthesis Thymidylate_synthesis->DNA_RNA Apoptosis Apoptosis Replication_Stress->Apoptosis Mthfd2_IN_4 This compound Mthfd2_IN_4->MTHFD2 Inhibits

Caption: Role of MTHFD2 in one-carbon metabolism and mechanism of its inhibition.

Experimental Workflow for MTHFD2 Inhibitor Evaluation

This diagram outlines a generalized workflow for assessing the efficacy of an MTHFD2 inhibitor.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation biochem_assay Biochemical Assay (IC50 vs MTHFD2, MTHFD1) cell_viability Cell Viability Assay (e.g., MTT on cancer cell lines) biochem_assay->cell_viability mechanism_studies Mechanistic Studies (Western Blot, Cell Cycle Analysis) cell_viability->mechanism_studies pk_studies Pharmacokinetic (PK) Studies mechanism_studies->pk_studies Promising In Vitro Results xenograft_model Tumor Xenograft Model (Efficacy Assessment) pk_studies->xenograft_model pd_studies Pharmacodynamic (PD) Studies (Target engagement in tumors) xenograft_model->pd_studies start MTHFD2 Inhibitor (e.g., this compound) start->biochem_assay

Caption: A generalized workflow for evaluating the efficacy of an MTHFD2 inhibitor.

References

Safety Operating Guide

Navigating the Safe Disposal of Mthfd2-IN-4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper disposal of the MTHFD2 inhibitor, Mthfd2-IN-4, is crucial for maintaining a safe and compliant laboratory environment. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines general procedures for its disposal based on information for similar chemical compounds and standard laboratory safety practices.

As a tricyclic coumarin (B35378) derivative, this compound is a potent inhibitor of the mitochondrial enzyme methylenetetrahydrofolate dehydrogenase 2 (MTHFD2).[1] MTHFD2 is a key player in one-carbon metabolism, a fundamental process for the synthesis of nucleotides and other essential biomolecules.[2] Its upregulation in various cancers makes it a significant target for therapeutic development.[3]

Hazard Identification and Safety Precautions

Due to the absence of a specific SDS for this compound, a comprehensive hazard profile is not available. However, based on safety information for other laboratory chemicals and MTHFD2 inhibitors, it is prudent to handle this compound with care, assuming it may be harmful if swallowed, cause skin and eye irritation, and potentially have long-term adverse effects on aquatic life.[4][5][6]

General safety precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a laboratory coat.

  • Ventilation: Work in a well-ventilated area, preferably under a chemical fume hood.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.

  • Ingestion and Inhalation: Do not ingest or inhale the compound.

Proper Disposal Procedures

Adherence to institutional and local regulations for hazardous waste disposal is paramount. The following steps provide a general guideline for the disposal of this compound and associated waste.

Step-by-Step Disposal Guide:

  • Segregation of Waste:

    • Solid Waste: Collect unused this compound powder, contaminated gloves, weigh boats, and other solid materials in a designated, clearly labeled hazardous waste container.

    • Liquid Waste: Dispose of solutions containing this compound, such as stock solutions or cell culture media, in a separate, sealed, and labeled hazardous liquid waste container. Do not pour down the drain.

    • Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated puncture-resistant sharps container.

  • Container Labeling:

    • All waste containers must be clearly labeled with the full chemical name "this compound" and any other components of the waste. Avoid abbreviations.

    • Include appropriate hazard warnings based on the presumed hazards (e.g., "Caution: Hazardous Chemical Waste").

  • Storage of Waste:

    • Store hazardous waste containers in a designated, secure area away from general laboratory traffic.

    • Ensure containers are tightly sealed to prevent leaks or spills.

  • Institutional Waste Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Follow their specific procedures and documentation requirements.

Experimental Protocol: A Representative MTHFD2 Inhibitor Cell Viability Assay

While a specific experimental protocol for this compound is not available, the following is a representative cell viability assay protocol adapted for a generic MTHFD2 inhibitor. This should be used as a guideline and optimized based on the specific characteristics of this compound and the cell line being used.

Parameter Description
Cell Line Cancer cell line known to express MTHFD2
Compound This compound (or other MTHFD2 inhibitor)
Assay MTT or CellTiter-Glo® Luminescent Cell Viability Assay
Plate Format 96-well plate
Seeding Density 2,000 - 10,000 cells/well (optimized for logarithmic growth)
Treatment Duration 72 hours (or as determined by preliminary experiments)
Concentration Range 0.01 µM to 100 µM (example range, should be optimized)

Detailed Methodology:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed the appropriate number of cells per well in a 96-well plate in 100 µL of complete growth medium.

    • Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution to create a range of working concentrations.

    • Add the desired final concentrations of this compound to the appropriate wells. Include vehicle control (e.g., DMSO) wells.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Cell Viability Measurement (MTT Assay Example):

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

MTHFD2 Signaling Pathway and Experimental Workflow

The MTHFD2 enzyme is a critical component of the mitochondrial one-carbon metabolism pathway, which is essential for the de novo synthesis of purines and thymidylate, building blocks for DNA and RNA.[2] Inhibition of MTHFD2 disrupts this pathway, leading to a depletion of these essential molecules and subsequent cell cycle arrest and apoptosis in cancer cells.

MTHFD2_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol cluster_Nucleus Nucleus Serine Serine Glycine Glycine Serine->Glycine SHMT2 THF THF 5,10-CH2-THF 5,10-CH2-THF THF->5,10-CH2-THF SHMT2 10-CHO-THF 10-CHO-THF 5,10-CH2-THF->10-CHO-THF MTHFD2 Formate Formate 10-CHO-THF->Formate Formate_cyto Formate Formate->Formate_cyto Transport Purine_synthesis De Novo Purine Synthesis Formate_cyto->Purine_synthesis Thymidylate_synthesis Thymidylate Synthesis Formate_cyto->Thymidylate_synthesis DNA_RNA DNA & RNA Synthesis Purine_synthesis->DNA_RNA Thymidylate_synthesis->DNA_RNA Cell_Proliferation Cell_Proliferation DNA_RNA->Cell_Proliferation Leads to Mthfd2_IN_4 This compound Mthfd2_IN_4->10-CHO-THF Inhibition Experimental_Workflow start Start cell_seeding Seed Cells in 96-Well Plate start->cell_seeding overnight_incubation Incubate Overnight cell_seeding->overnight_incubation compound_treatment Treat with this compound (Dose-Response) overnight_incubation->compound_treatment incubation_72h Incubate for 72h compound_treatment->incubation_72h viability_assay Perform Cell Viability Assay incubation_72h->viability_assay data_analysis Analyze Data (Calculate IC50) viability_assay->data_analysis end End data_analysis->end

References

Personal protective equipment for handling Mthfd2-IN-4

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Mthfd2-IN-4, a potent inhibitor of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2). While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following recommendations are based on best practices for handling hazardous chemicals in a laboratory setting and information available for structurally related compounds like Mthfd2-IN-1.[1] Adherence to these guidelines is essential to minimize exposure and associated risks.

MTHFD2 is a key enzyme in one-carbon metabolism, crucial for the synthesis of nucleotides necessary for cell proliferation.[2][3] Its inhibition can disrupt DNA replication and repair in cancer cells, making MTHFD2 inhibitors a promising area of cancer research.[2][4][5]

Personal Protective Equipment (PPE)

The "last line of defense" in laboratory safety is appropriate PPE.[6] The following table summarizes the mandatory PPE for handling this compound in both solid and solution forms, based on recommendations for similar potent chemical compounds.[1][7][8][9][10]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.[1]To protect against splashes, aerosols, and solid particulates that could cause serious eye irritation.[1]
Skin Protection Nitrile gloves (double-gloving recommended) and a disposable lab coat.[1]To prevent skin contact. Double-gloving provides an extra layer of protection.[1]
Respiratory Protection NIOSH-approved N95 respirator or higher (e.g., P100).[1]Recommended when handling the powdered form to prevent inhalation of fine particles.[1]
Laboratory Attire Long pants and closed-toe shoes.[1]Standard laboratory practice to protect against accidental spills.[1]

Operational and Disposal Plans

Handling Powdered Compound:

  • Designated Area: All handling of powdered this compound must occur in a designated area, such as a chemical fume hood or a powder containment hood, to minimize inhalation risk and laboratory contamination.[1]

  • Engineering Controls: A certified chemical fume hood is essential to capture airborne particles.[1]

  • Personal Protective Equipment: At a minimum, wear a lab coat, double nitrile gloves, and chemical safety goggles. An N95 respirator is strongly recommended.[1]

Handling Compound in Solution:

  • Personal Protective Equipment: Wear a lab coat, nitrile gloves, and chemical safety goggles.[1]

  • Work Area: Conduct all work in a well-ventilated area. A chemical fume hood is recommended for procedures with a higher risk of generating aerosols, such as vortexing or sonicating.[1]

Disposal Plan:

  • Solid Waste: All disposable materials that have come into contact with this compound (e.g., pipette tips, tubes, gloves, lab coats) must be disposed of as hazardous chemical waste in designated and clearly labeled containers.[1]

  • Liquid Waste: Dispose of all liquid waste containing this compound in a designated and labeled hazardous waste container.[1]

Emergency Procedures

In the event of exposure, follow these first-aid measures and seek immediate medical attention.

Exposure RouteFirst-Aid Measures
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[11]
Skin Contact Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][11]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Experimental Protocols

Preparation of Stock Solutions:

For experimental use, this compound would typically be dissolved in a solvent like high-quality, anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM).[12] It is recommended to keep the final DMSO concentration in cell culture media below 0.5% to avoid solvent-induced effects.[12] Always include a vehicle control (media with the same percentage of DMSO) in experiments.[12]

Storage:

Store the solid compound and stock solutions at -20°C or -80°C, protected from light and moisture. It is advisable to avoid repeated freeze-thaw cycles to maintain the compound's stability.[12]

Visualized Workflow for Safe Handling

The following diagram outlines the key steps for safely handling this compound in a laboratory setting.

This compound Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Start: Receive this compound assess_hazards Assess Hazards (Review SDS for related compounds) start->assess_hazards Step 1 don_ppe Don Appropriate PPE (Goggles, Lab Coat, Double Gloves, Respirator for powder) assess_hazards->don_ppe Step 2 prep_workspace Prepare Workspace (Chemical Fume Hood) don_ppe->prep_workspace Step 3 weigh_powder Weigh Powdered Compound prep_workspace->weigh_powder Step 4 dissolve Dissolve in Solvent (e.g., DMSO) weigh_powder->dissolve Step 5 use_solution Use in Experiment dissolve->use_solution Step 6 decontaminate Decontaminate Work Area use_solution->decontaminate Step 7 dispose_waste Dispose of Hazardous Waste (Solid & Liquid) decontaminate->dispose_waste Step 8 doff_ppe Doff PPE Correctly dispose_waste->doff_ppe Step 9 wash_hands Wash Hands Thoroughly doff_ppe->wash_hands Step 10 end_op End of Operation wash_hands->end_op Step 11

Caption: Workflow for the safe handling of this compound.

Signaling Pathway Context

The diagram below illustrates the general mechanism of action for MTHFD2 inhibitors. By blocking MTHFD2, these compounds disrupt the mitochondrial one-carbon metabolic pathway, which is critical for producing the building blocks of DNA and RNA.[12] This leads to replication stress and can induce cell death in rapidly dividing cancer cells.[4]

MTHFD2_Inhibition_Pathway cluster_effect Effect of Inhibition Mthfd2_IN_4 This compound MTHFD2 MTHFD2 Enzyme Mthfd2_IN_4->MTHFD2 Inhibits One_Carbon_Metabolism Mitochondrial One-Carbon Metabolism MTHFD2->One_Carbon_Metabolism Catalyzes MTHFD2:e->One_Carbon_Metabolism:w Replication_Stress Replication Stress & DNA Damage Nucleotide_Synthesis Nucleotide Synthesis (Purines, Thymidine) One_Carbon_Metabolism->Nucleotide_Synthesis Provides precursors Apoptosis Apoptosis DNA_Replication DNA Replication & Repair Nucleotide_Synthesis->DNA_Replication Essential for Cell_Proliferation Cancer Cell Proliferation DNA_Replication->Cell_Proliferation Drives Replication_Stress->Apoptosis Leads to

Caption: Mechanism of action for MTHFD2 inhibitors like this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.